2-Benzyl-2H-indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
2-benzylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)14-12-8-4-5-9-13(12)16-17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKZQTHAOMTVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Benzyl-2H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-Benzyl-2H-indazole-3-carboxylic acid is limited in publicly accessible literature. This guide has been compiled by leveraging data from closely related analogues, including the parent compound indazole-3-carboxylic acid, its isomers, and other N-substituted derivatives. All inferred data is clearly noted.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The substitution pattern on the indazole ring system, particularly at the N1 and N2 positions, plays a crucial role in determining the biological activity of these molecules. This guide focuses on the chemical properties, synthesis, and potential biological relevance of this compound, a specific, yet less-documented, regioisomer.
The indazole ring can exist in two stable tautomeric forms, 1H-indazole and 2H-indazole. Alkylation of the indazole nucleus can lead to a mixture of N1 and N2 substituted products, with the regioselectivity influenced by the reaction conditions and the nature of the substituents. The benzyl group at the N2 position, in conjunction with the carboxylic acid at the C3 position, presents a unique scaffold for further chemical modification and exploration of biological activity, particularly in areas where other indazole derivatives have shown promise, such as oncology and anti-inflammatory applications.[2][3]
Chemical and Physical Properties
Tabulated Quantitative Data
The following tables summarize key chemical data for this compound and its close analogues.
| Compound | This compound (Predicted) | Indazole-3-carboxylic acid [4] | 2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid [5] |
| Molecular Formula | C15H12N2O2 | C8H6N2O2 | C16H14N2O3 |
| Molecular Weight | 252.27 g/mol | 162.15 g/mol | 282.29 g/mol |
| CAS Number | Not Assigned | 4498-67-3 | 1316217-46-5 |
| Computational Data (Predicted for this compound) | Value |
| XLogP3 | ~3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
Spectral Properties (Predicted)
The spectral characteristics of this compound can be predicted based on the known spectral data of its parent structures and general principles of spectroscopy.
| Spectroscopy Type | Predicted Characteristic Peaks |
| ¹H NMR | - Carboxylic acid proton (singlet, broad) at δ 12-13 ppm.[6] - Aromatic protons of the indazole ring between δ 7.0-8.5 ppm. - Aromatic protons of the benzyl group between δ 7.2-7.5 ppm. - Methylene protons of the benzyl group (singlet) around δ 5.5-6.0 ppm. |
| ¹³C NMR | - Carboxylic acid carbonyl carbon around δ 165-175 ppm.[6] - Aromatic carbons of both the indazole and benzyl rings in the range of δ 110-150 ppm. - Methylene carbon of the benzyl group around δ 50-55 ppm. |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid dimer from 2500-3300 cm⁻¹.[6] - C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹.[7] - C=N and C=C stretching vibrations in the aromatic region (1450-1600 cm⁻¹). - C-H stretching from aromatic and methylene groups around 2850-3100 cm⁻¹. |
| Mass Spectrometry | - Expected molecular ion peak [M]+ at m/z = 252. - Common fragmentation patterns would include the loss of the carboxylic acid group (-45 amu) and cleavage of the benzyl group (-91 amu). |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be achieved via the N-alkylation of indazole-3-carboxylic acid. The reaction of indazole-3-carboxylic acid with a benzylating agent like benzyl bromide in the presence of a suitable base is expected to yield a mixture of N1 and N2-benzylated isomers. The desired N2 isomer must then be separated and purified.
Materials:
-
Indazole-3-carboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1M)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents). Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with 1M HCl to a pH of 3-4 to precipitate the carboxylic acid products.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of N1 and N2 isomers, is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to isolate the this compound. The polarity difference between the N1 and N2 isomers usually allows for their separation.
-
Characterization: The structure and purity of the final product should be confirmed by NMR, IR, and mass spectrometry.
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for obtaining this compound.
Caption: Proposed synthesis and purification workflow.
Biological Screening Cascade
Given that N2-benzyl indazole derivatives have shown potential as anti-angiogenic agents, a new compound like this compound would likely undergo a screening cascade to evaluate this activity.
Caption: A potential anti-angiogenic screening cascade.
Conclusion
This compound represents an interesting, albeit understudied, member of the indazole family. While direct experimental data is scarce, its chemical properties and reactivity can be reasonably predicted from its analogues. The synthetic route via N-alkylation of indazole-3-carboxylic acid is feasible, though it requires careful separation of the resulting N1 and N2 isomers. The structural similarity of this compound to other biologically active N2-benzyl indazoles suggests its potential as a scaffold in drug discovery, particularly in the development of anti-angiogenic agents. Further research is warranted to synthesize this compound, confirm its properties, and explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Physicochemical Characteristics of 2-Benzyl-2H-indazole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, antimicrobial, and antitumor properties, among others. This technical guide focuses on the physicochemical characteristics, synthesis, and potential biological relevance of a specific derivative, 2-Benzyl-2H-indazole-3-carboxylic acid. While specific experimental data for this compound is limited in publicly available literature, this document compiles information from closely related analogs and the parent compound, indazole-3-carboxylic acid, to provide a comprehensive overview for research and drug development purposes.
Physicochemical Properties
| Property | Value (Indazole-3-carboxylic acid) | Value (2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid - Computational) | Source |
| Molecular Formula | C8H6N2O2 | C16H14N2O3 | [1] |
| Molecular Weight | 162.15 g/mol | 282.29 g/mol | [1] |
| Melting Point | 266-270 °C (decomposes) | Not available | [2][3][4] |
| Boiling Point | 443.7±18.0 °C (Predicted) | Not available | [3] |
| pKa | ~3.03 (Predicted) | Not available | [2][5] |
| Solubility | Slightly soluble in DMSO and Methanol | Not available | [5] |
| Topological Polar Surface Area (TPSA) | Not available | 64.35 Ų | [6] |
| logP (octanol-water partition coefficient) | Not available | 2.7914 | [6] |
| Hydrogen Bond Donors | 1 (for the carboxylic acid) | 1 | [6] |
| Hydrogen Bond Acceptors | 2 (for the indazole nitrogens) | 4 | [6] |
| Rotatable Bonds | Not available | 4 | [6] |
Spectral Data
Detailed spectral data for this compound is not available. The following sections describe the expected spectral characteristics based on the parent compound, indazole-3-carboxylic acid, and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (a singlet for the CH₂ protons and multiplets for the aromatic protons) and the indazole ring protons. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift. For comparison, the ¹H NMR spectrum of the parent 1H-indazole-3-carboxamide in DMSO shows signals for the indazole protons between 7.24 and 8.18 ppm, and a broad singlet for the NH proton at 13.84 ppm.[7]
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid, the carbons of the indazole ring, and the carbons of the benzyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band and a strong C=O stretching band. A study on indazole-3-carboxylic acid provides insights into its vibrational spectra.[8][9] The IR spectrum of a related indazole-3-carboxamide derivative shows characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H stretching.[7]
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the benzyl group. The mass spectrum of the parent indazole-3-carboxylic acid shows a molecular ion peak at m/z 162.[1] The mass spectrum of 2-benzylindazole shows a molecular ion at m/z 208.[10]
Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Methodology (Hypothetical):
-
N-Benzylation of Indazole-3-carboxylate Ester:
-
To a solution of methyl indazole-3-carboxylate in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride.
-
Stir the mixture at room temperature for a short period to deprotonate the indazole nitrogen.
-
Add benzyl bromide or benzyl chloride dropwise to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Separation of Isomers:
-
The N-alkylation of indazoles typically yields a mixture of N1 and N2 isomers.[11]
-
Separate the desired 2-benzyl isomer from the 1-benzyl isomer using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Ester Hydrolysis:
-
Dissolve the purified 2-Benzyl-2H-indazole-3-carboxylate ester in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Potential Biological Activity and Signaling Pathways
While the specific biological target of this compound has not been definitively identified in the available literature, the indazole scaffold is present in numerous biologically active compounds.[12][13][14]
Derivatives of 2H-indazole have shown promise as:
-
Anti-inflammatory agents: Some 2H-indazole derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[15]
-
Antimicrobial agents: Various indazole derivatives have demonstrated activity against protozoa, bacteria, and fungi.[15]
Given the structural similarities to known COX-2 inhibitors, a plausible signaling pathway to investigate for this compound would be the arachidonic acid cascade.
Postulated Signaling Pathway Inhibition
Caption: Postulated inhibition of the COX-2 pathway by this compound.
Conclusion
This compound is a compound of interest for further investigation in drug discovery, particularly in the areas of anti-inflammatory and antimicrobial research. While specific experimental data for this molecule is sparse, this technical guide provides a foundational understanding of its expected physicochemical characteristics, a plausible synthetic route, and a potential biological target for future studies. Researchers are encouraged to use this information as a starting point for their own experimental validation.
References
- 1. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Indazole-3-carboxylic acid | CAS#:4498-67-3 | Chemsrc [chemsrc.com]
- 4. Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3 [sigmaaldrich.com]
- 5. Indazole-3-carboxylic acid CAS#: 4498-67-3 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-Benzyl-2H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Benzyl-2H-indazole-3-carboxylic acid, a molecule of interest within the broader class of indazole derivatives known for their diverse pharmacological activities. This document details its physicochemical properties, potential synthetic routes, and relevant biological context, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Core Molecular Data
This compound is a heterocyclic compound featuring a benzyl group substituted at the N2 position of an indazole ring, with a carboxylic acid group at the C3 position.
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CN2N=C3C=CC=CC3=C2C(=O)O |
| InChI Key | Not readily available |
| CAS Number | Not readily available |
Synthetic Methodologies
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, methodologies for structurally similar compounds provide a strong foundation for its preparation. The synthesis of 2-substituted-2H-indazoles is a well-established area of organic chemistry.
A plausible synthetic strategy involves the N-benzylation of an indazole-3-carboxylic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. The regioselectivity of the N-alkylation is a critical step, as alkylation can occur at either the N1 or N2 position of the indazole ring. Reaction conditions can be optimized to favor the desired N2-substituted product.
Representative Experimental Protocol (Adapted from similar syntheses):
A potential route for the synthesis of this compound is outlined below. This protocol is based on general methods for the N-alkylation of indazoles and should be optimized for this specific substrate.
Step 1: N-Benzylation of Ethyl Indazole-3-carboxylate
-
To a solution of ethyl 1H-indazole-3-carboxylate in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile), add a base such as potassium carbonate or cesium carbonate.
-
Stir the suspension at room temperature for a short period to facilitate the formation of the indazolide anion.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2-benzyl isomers.
Step 2: Hydrolysis to this compound
-
Dissolve the isolated ethyl 2-benzyl-2H-indazole-3-carboxylate in a mixture of a suitable organic solvent (e.g., ethanol or tetrahydrofuran) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Logical Workflow for Synthesis:
Caption: A logical workflow for the two-step synthesis of the target compound.
Potential Biological Significance and Signaling Pathways
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Many indazole-containing compounds have been developed as potent inhibitors of protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer.[1]
While the specific biological activity of this compound is not extensively documented, it is plausible that it could exhibit activity as a kinase inhibitor. A key signaling pathway often targeted by indazole derivatives is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2]
Representative Signaling Pathway: PI3K/AKT/mTOR
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for indazole-based kinase inhibitors.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by the title compound.
Analytical Methodologies
The characterization and purity assessment of this compound would typically involve a combination of standard analytical techniques.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure, including the position of the benzyl group on the indazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for method development.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carboxylic acid O-H and C=O stretches.
General Experimental Workflow for Analysis:
Caption: A typical workflow for the analytical characterization of the title compound.
This technical guide provides a foundational understanding of this compound. Further experimental investigation is warranted to fully elucidate its synthetic accessibility, biological activity, and therapeutic potential.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of 2-Benzyl-2H-indazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Melting Point Determination of 2-Benzyl-2H-indazole-3-carboxylic acid
Introduction
This compound belongs to the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The indazole scaffold is a key component in various therapeutic agents, including those with antimicrobial, anti-inflammatory, and nicotinic α-7 receptor partial agonist activities.[1][2] Accurate determination of physicochemical properties, such as the melting point, is a fundamental step in the characterization and quality control of these compounds. The melting point provides a criterion for purity and can be used for identification.[3][4]
This technical guide provides a comprehensive overview of the available data and experimental protocols for determining the melting point of this compound.
Physicochemical Data
An experimentally determined melting point for this compound is not prominently reported in the reviewed scientific literature. However, data for the parent compound, indazole-3-carboxylic acid, is available and serves as a crucial reference point.
| Compound Name | CAS Number | Melting Point (°C) | Notes |
| Indazole-3-carboxylic acid | 4498-67-3 | 266-270 (decomposes) | The parent compound. Exists in at least two crystalline forms (Form A and Form B)[1][5]. |
| This compound | N/A | Not Reported | The target compound of this guide. |
| 2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid | 1316217-46-5 | Not Reported | A structurally related derivative[6]. |
Experimental Protocol: Melting Point Determination
The following is a generalized, detailed methodology for the determination of the melting point of a solid organic compound like this compound, applicable with modern melting point apparatuses such as a Mel-Temp or DigiMelt.
Objective: To determine the melting point range of a solid crystalline sample. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities can lead to a depressed and broader melting range.[3]
Materials:
-
Crystalline sample of the organic compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube setup)
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
Procedure:
-
Sample Preparation:
-
Ensure the sample is dry and crystalline. If necessary, gently crush the crystals into a fine powder using a mortar and pestle.
-
Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom. The packed sample height should be approximately 1-2 mm.[4][7]
-
-
Apparatus Setup:
-
Turn on the melting point apparatus and allow it to stabilize.
-
Insert the capillary tube containing the sample into the designated slot in the heating block.
-
-
Approximate Melting Point Determination (Rapid Heating):
-
Set the apparatus to heat at a rapid rate (e.g., 10-20°C per minute).
-
Observe the sample through the viewing lens.
-
Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid. This provides an approximate melting range.
-
Allow the apparatus to cool sufficiently before the next determination.
-
-
Accurate Melting Point Determination (Slow Heating):
-
Prepare a new capillary tube with a fresh sample. Do not reuse a melted sample.[4]
-
Set the starting temperature of the apparatus to about 15-20°C below the approximate melting point observed in the rapid heating phase.[8]
-
Set the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[3]
-
Carefully observe the sample.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the last solid crystal melts.
-
The melting point is reported as the range T1-T2.
-
Repeat the slow heating determination with a fresh sample to ensure consistency and accuracy.
-
Safety Precautions:
-
Always wear safety goggles in the laboratory.[9]
-
The melting point apparatus can reach high temperatures. Handle with care to avoid burns.[9]
-
Handle all chemical compounds with appropriate care, using a spatula to avoid direct contact.
Visualized Workflows
The following diagrams illustrate the key workflows described in this guide.
References
- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 2. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. byjus.com [byjus.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. pennwest.edu [pennwest.edu]
Navigating the Spectroscopic Landscape of 2-Benzyl-2H-indazole-3-carboxylic Acid: A 13C NMR Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for 2-Benzyl-2H-indazole-3-carboxylic acid. While a direct experimental spectrum for this specific molecule is not publicly available, this document compiles data from structurally analogous compounds to offer a robust estimation of the expected chemical shifts. Furthermore, it outlines a detailed experimental protocol for acquiring 13C NMR data and includes essential visualizations to facilitate understanding of the molecular structure and experimental workflow.
Data Presentation: Estimated 13C NMR Chemical Shifts
The following table summarizes the estimated 13C NMR chemical shifts for this compound. These estimations are derived from published data for structurally related 2-substituted-2H-indazoles and indazole-3-carboxylic acids. The assignments are based on established principles of NMR spectroscopy and comparative analysis with similar molecular frameworks.
| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | 165 - 175 | The chemical shift of the carboxylic acid carbon is typically in this downfield region. |
| C3 | 140 - 150 | The carbon bearing the carboxylic acid group in the indazole ring. |
| C3a | 120 - 130 | Bridgehead carbon of the indazole ring. |
| C4 | 120 - 130 | Aromatic carbon in the benzene ring of the indazole moiety. |
| C5 | 120 - 130 | Aromatic carbon in the benzene ring of the indazole moiety. |
| C6 | 120 - 130 | Aromatic carbon in the benzene ring of the indazole moiety. |
| C7 | 110 - 120 | Aromatic carbon in the benzene ring of the indazole moiety. |
| C7a | 145 - 155 | Bridgehead carbon of the indazole ring, adjacent to the N2 nitrogen. |
| CH2 (Benzyl) | 50 - 60 | The methylene bridge connecting the indazole and phenyl groups. |
| C1' (Benzyl) | 135 - 145 | The ipso-carbon of the benzyl group's phenyl ring. |
| C2'/C6' (Benzyl) | 125 - 130 | Ortho-carbons of the benzyl group's phenyl ring. |
| C3'/C5' (Benzyl) | 128 - 130 | Meta-carbons of the benzyl group's phenyl ring. |
| C4' (Benzyl) | 125 - 130 | Para-carbon of the benzyl group's phenyl ring. |
Note: These are estimated values and the actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocols
A standard and reliable method for obtaining high-quality 13C NMR data for a solid organic compound like this compound is crucial for structural elucidation.[1] The following protocol outlines a general procedure.
1. Sample Preparation:
-
Accurately weigh approximately 10-50 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability. DMSO-d6 is often a good choice for carboxylic acids due to its ability to form hydrogen bonds.
-
Ensure the final volume of the solution is approximately 0.5-0.7 mL.
2. NMR Spectrometer Setup and Data Acquisition:
-
The 13C NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the 13C frequency.
-
A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR.
-
Key acquisition parameters to be set include:
-
Pulse Width: A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a common starting point. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[2]
-
Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[1]
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Spectral Width (sw): A spectral width of approximately 200-250 ppm is usually sufficient to cover the chemical shift range of most organic compounds.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm or CDCl3 at 77.16 ppm).
-
Perform baseline correction to ensure accurate integration.
Mandatory Visualization
To aid in the understanding of the molecular structure and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Chemical structure of this compound.
Caption: General workflow for a 13C NMR experiment.
References
Mass Spectrometry Analysis of 2-Benzyl-2H-indazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Benzyl-2H-indazole-3-carboxylic acid, a molecule of interest in pharmaceutical research and drug development. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data interpretation strategies to facilitate its characterization and quantification in various matrices.
Introduction
This compound belongs to the indazole class of compounds, which are known for their diverse biological activities. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and pharmacokinetic studies. Mass spectrometry (MS), coupled with chromatographic techniques such as liquid chromatography (LC), is a powerful tool for the sensitive and selective analysis of such small molecules.[1][2] This guide details the application of MS for the structural elucidation and quantification of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₂ | ChemSpider |
| Molecular Weight | 252.27 g/mol | ChemSpider |
| Exact Mass | 252.0899 Da | ChemSpider |
| IUPAC Name | This compound | PubChem |
Experimental Protocols
A generalized experimental workflow for the analysis of this compound is presented below. The specific parameters may require optimization based on the instrumentation and the sample matrix.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data and ensuring the longevity of the analytical instrumentation.[2][3]
-
Standard Solution Preparation:
-
Accurately weigh a reference standard of this compound.
-
Dissolve in a suitable organic solvent, such as methanol or acetonitrile, to prepare a stock solution of 1 mg/mL.[3]
-
Perform serial dilutions with the same solvent to create a series of calibration standards at desired concentrations (e.g., 1 µg/mL to 100 ng/mL).
-
-
Biological Matrix Sample Preparation (e.g., Plasma, Urine):
-
For low protein matrices like urine, a simple "dilute and shoot" approach may be sufficient.[4]
-
For complex matrices like plasma, protein precipitation is a common and effective cleanup method.[4]
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
-
Solid-phase extraction (SPE) can be employed for cleaner samples and to achieve lower limits of quantification.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing polar molecules like this compound.[1]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is typically used for the separation of small molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI in both positive and negative ion modes should be evaluated. Given the carboxylic acid moiety, negative ion mode is expected to be sensitive.
-
Scan Mode: Full scan mode to identify the molecular ion and tandem MS (MS/MS) or MSⁿ for structural elucidation.[5]
-
Collision Energy: Optimization of collision energy is crucial for obtaining informative fragment ions.
-
Mass Spectral Interpretation and Fragmentation Pattern
The fragmentation pattern provides a structural fingerprint of the molecule. Based on the structure of this compound and common fragmentation rules for carboxylic acids and aromatic compounds, a predicted fragmentation pathway is proposed.[6]
Predicted Fragmentation in Positive Ion Mode (ESI+)
In positive ion mode, the molecule is expected to be protonated to form the [M+H]⁺ ion at m/z 253.0972.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 253.0972 | 235.0866 | H₂O (18.0106) | Loss of water from the carboxylic acid |
| 253.0972 | 207.0972 | COOH (45.0000) | Loss of the carboxylic acid group |
| 253.0972 | 161.0711 | C₇H₇ (91.0548) | Cleavage of the benzyl group |
| 253.0972 | 91.0548 | C₈H₅N₂O₂ (161.0351) | Benzyl cation (tropylium ion) |
Predicted Fragmentation in Negative Ion Mode (ESI-)
In negative ion mode, the molecule will deprotonate to form the [M-H]⁻ ion at m/z 251.0826.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 251.0826 | 207.0821 | CO₂ (43.9898) | Decarboxylation |
| 251.0826 | 117.0350 | C₈H₅N₂ (129.0480) | Indazole fragment after benzyl loss |
Visualizations
The following diagrams illustrate the proposed experimental workflow and fragmentation pathway.
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: Proposed positive ion fragmentation pathway for this compound.
Conclusion
This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The detailed experimental protocols and predicted fragmentation patterns will aid researchers in developing and validating robust analytical methods for this compound. The provided visualizations offer a clear and concise summary of the analytical workflow and structural elucidation process. Further empirical studies are recommended to confirm the proposed fragmentation pathways and to optimize the analytical method for specific applications.
References
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. biocompare.com [biocompare.com]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. tecan.com [tecan.com]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Crystal Structure of 2-Benzyl-2H-indazole-3-carboxylic acid: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of the structural and synthetic aspects of 2-Benzyl-2H-indazole-3-carboxylic acid. While a definitive crystal structure for this specific molecule is not publicly available, this document presents representative crystallographic data from a closely related compound, 1-Methyl-1H-indazole-3-carboxylic acid, to infer key structural features. Furthermore, a comprehensive, generalized experimental protocol for the synthesis of the title compound is provided, based on established methods for the regioselective N-alkylation of indazole scaffolds.
Representative Crystallographic Data
The crystal structure of this compound has not been reported in publicly accessible crystallographic databases. To provide insight into the likely solid-state conformation and packing of this molecule, we present the crystallographic data for the analogous compound, 1-Methyl-1H-indazole-3-carboxylic acid. It is important to note that the substitution at the N1 position in this analogue, as opposed to the N2 position in the title compound, will lead to differences in the overall molecular geometry and crystal packing.
The asymmetric unit of 1-Methyl-1H-indazole-3-carboxylic acid contains two molecules. In the crystal structure, both molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds.[1]
Table 1: Crystal Data and Structure Refinement for 1-Methyl-1H-indazole-3-carboxylic acid
| Parameter | Value |
| Empirical Formula | C₉H₈N₂O₂ |
| Formula Weight | 176.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.5470 (15) |
| b (Å) | 14.873 (3) |
| c (Å) | 14.924 (3) |
| β (°) | 93.10 (3) |
| Volume (ų) | 1672.7 (6) |
| Z | 8 |
| Temperature (K) | 293 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.058 |
| wR-factor | 0.143 |
Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]
Experimental Protocols
The synthesis of this compound can be achieved through the regioselective N-alkylation of indazole-3-carboxylic acid. The alkylation of the indazole ring can occur at either the N1 or N2 position, and the regioselectivity is influenced by factors such as the choice of base, solvent, and the nature of the electrophile. While some conditions favor the N1 isomer, others can be tuned to yield the N2 isomer as the major product. The following protocol describes a general method for the benzylation of indazole-3-carboxylic acid, which may yield a mixture of N1 and N2 isomers requiring chromatographic separation.
Synthesis of this compound
Materials:
-
1H-Indazole-3-carboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.1 equivalents).
-
Stir the suspension at room temperature for 1 hour.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the N1 and N2 isomers.
-
Collect the fractions corresponding to the this compound and concentrate under reduced pressure to yield the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic scheme for the preparation of this compound.
Logical Relationship of Regioselective N-Alkylation
Caption: Key factors determining the outcome of N-alkylation of indazoles.
References
Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals
An in-depth exploration of the tautomeric landscape of benzyl-indazole-carboxylic acids, a class of compounds with significant therapeutic potential, particularly in oncology and as antispermatogenic agents. This guide provides a comprehensive overview of their synthesis, tautomeric characterization, and biological implications, with a focus on quantitative data and detailed experimental methodologies.
Introduction
Indazole derivatives have emerged as a privileged scaffold in medicinal chemistry, owing to their diverse biological activities. Among these, N-benzyl-indazole-3-carboxylic acids have garnered considerable attention. A key characteristic of the indazole ring system is its capacity for annular tautomerism, primarily existing in two forms: the 1H- and 2H-tautomers. The position of the proton on the nitrogen atoms of the pyrazole ring significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. Consequently, this tautomeric equilibrium can profoundly impact a compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity to biological targets. This guide delves into the tautomerism of benzyl-indazole-carboxylic acids, providing researchers and drug development professionals with the necessary data and protocols to navigate this critical aspect of their chemistry.
Tautomeric Forms of Benzyl-Indazole-Carboxylic Acids
The two principal tautomers of benzyl-indazole-carboxylic acid are the 1-benzyl-1H-indazole-3-carboxylic acid and the 2-benzyl-2H-indazole-3-carboxylic acid. Theoretical and experimental studies have consistently shown that the 1H-tautomer is thermodynamically more stable and, therefore, the predominant form in solution and the solid state for most indazole derivatives.[1][2] The 2H-tautomer, while less stable, can be formed and may play a role in the biological activity of these compounds.
The relative stability of the tautomers is influenced by factors such as the nature and position of substituents, solvent polarity, and the potential for intra- and intermolecular hydrogen bonding.[3][4] For instance, in less polar solvents, the 2H-tautomer of some 3-substituted indazoles can be stabilized by the formation of strong intramolecular hydrogen bonds.[4]
Quantitative Analysis of Tautomeric Equilibrium
Determining the precise ratio of tautomers in solution is crucial for understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures.
NMR Spectroscopic Data
| Compound | Proton | ¹H NMR Chemical Shift (δ, ppm) in DMSO-d₆ | ¹³C NMR Chemical Shift (δ, ppm) in DMSO-d₆ |
| 1-Benzyl-1H-indazole-3-carboxylic acid | Benzyl-CH₂ | ~5.6 | ~51.6 |
| Indazole H-4 | ~7.8 | ~122.2 | |
| Indazole H-5 | ~7.3 | ~120.9 | |
| Indazole H-6 | ~7.1 | ~120.0 | |
| Indazole H-7 | ~7.6 | ~109.6 | |
| Carboxyl-OH | ~13.0 | ~163.0 (C=O) | |
| This compound (Predicted) | Benzyl-CH₂ | Likely downfield shift compared to 1H | Likely similar to 1H |
| Indazole H-4 | Likely upfield shift compared to 1H | Likely upfield shift compared to 1H | |
| Indazole H-5 | Likely upfield shift compared to 1H | Likely upfield shift compared to 1H | |
| Indazole H-6 | Likely upfield shift compared to 1H | Likely upfield shift compared to 1H | |
| Indazole H-7 | Likely downfield shift compared to 1H | Likely downfield shift compared to 1H | |
| Carboxyl-OH | ~13.0 | ~163.0 (C=O) |
Note: Predicted values for the 2H-tautomer are based on general trends observed for other N-substituted indazoles and may vary.
pKa Values
The acidity of the carboxylic acid group and the basicity of the indazole nitrogen atoms are key physicochemical parameters influenced by tautomerism. While specific pKa values for both tautomers of benzyl-indazole-carboxylic acid are not extensively reported, the following table provides data for the parent indazole-3-carboxylic acid.
| Compound | pKa₁ (Carboxylic Acid) | pKa₂ (Indazole NH) |
| Indazole-3-carboxylic acid | ~3.5 - 4.0 | ~1.0 - 2.0 |
Note: These values are approximate and can vary with experimental conditions. The pKa of the carboxylic acid in the benzyl-substituted derivatives is expected to be in a similar range.
Experimental Protocols
Synthesis of Benzyl-Indazole-Carboxylic Acids
Synthesis of 1-Benzyl-1H-indazole-3-carboxylic acid
A common method for the synthesis of 1-benzyl-1H-indazole-3-carboxylic acid involves the N-benzylation of indazole-3-carboxylic acid or its ester derivative.
-
Materials: Indazole-3-carboxylic acid, benzyl bromide, a suitable base (e.g., sodium hydride, potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF)).
-
Procedure:
-
Dissolve indazole-3-carboxylic acid in the chosen solvent.
-
Add the base portion-wise at a controlled temperature (e.g., 0 °C for NaH).
-
Stir the mixture for a specified time to allow for deprotonation.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Synthesis of this compound
The synthesis of the 2H-isomer is often more challenging due to the thermodynamic preference for the 1H-isomer. Strategies to favor the 2H-product may involve specific reaction conditions or the use of protecting groups. One approach involves a three-component reaction.[5]
-
Materials: 2-bromobenzaldehyde, a primary amine (benzylamine), sodium azide, and a copper(I) catalyst.
-
Procedure: A one-pot reaction involving the copper-catalyzed reaction of 2-bromobenzaldehyde, benzylamine, and sodium azide can yield the 2-benzyl-2H-indazole core, which can then be further functionalized to introduce the carboxylic acid group.
Experimental Workflow for Synthesis
Determination of Tautomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare solutions of the benzyl-indazole-carboxylic acid in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) at a known concentration.
-
NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.
-
Data Analysis:
-
Identify the distinct signals corresponding to the 1H- and 2H-tautomers. The chemical shifts of the benzyl CH₂ protons and the indazole ring protons are typically used for this purpose.
-
Integrate the area of a well-resolved, non-overlapping signal for each tautomer.
-
Calculate the molar ratio of the tautomers by dividing the integral value of each signal by the number of protons it represents.
-
The percentage of each tautomer can be calculated as: % Tautomer = (Integral of Tautomer Signal / Sum of Integrals of all Tautomer Signals) x 100
-
Determination of pKa by Potentiometric Titration
-
Apparatus: Calibrated pH meter with a suitable electrode, automatic burette, and a thermostated titration vessel.
-
Reagents: Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free), and a solution of the benzyl-indazole-carboxylic acid of known concentration in a suitable solvent (e.g., water-ethanol mixture).
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the sample solution into the titration vessel.
-
Titrate the solution with the standardized base (for the carboxylic acid pKa) or acid (for the indazole nitrogen pKa).
-
Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be used to accurately determine the equivalence point.[6]
-
Workflow for pKa Determination
Biological Implications: Antispermatogenic Activity and Sertoli Cell Signaling
Several 1-benzyl-1H-indazole-3-carboxylic acid derivatives, such as lonidamine and gamendazole, have demonstrated potent antispermatogenic activity.[7][8] These compounds have been shown to primarily target Sertoli cells within the testes.[9]
The proposed mechanism of action involves the disruption of the intricate signaling pathways that maintain the integrity of the junctions between Sertoli cells and developing germ cells (spermatids). This disruption leads to the premature release of spermatids from the seminiferous epithelium, resulting in infertility.[7]
Recent studies have identified key molecular targets of gamendazole in Sertoli cells, including Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[10] The interaction of gamendazole with these proteins is thought to initiate a signaling cascade that involves the AKT1 and NFKB pathways, leading to an increase in the transcription of Interleukin 1 alpha (IL1A).[10] Interleukin 1 is a known regulator of Sertoli cell-spermatid junctional complexes.
Proposed Signaling Pathway for Gamendazole in Sertoli Cells
Conclusion
The tautomeric equilibrium of benzyl-indazole-carboxylic acids is a fundamental aspect of their chemical identity with significant implications for their biological activity. While the 1H-tautomer is generally favored, a thorough characterization of the tautomeric composition under various conditions is essential for a comprehensive understanding of their structure-activity relationships. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess tautomerism and pKa, crucial parameters in the optimization of these promising therapeutic agents. Furthermore, the elucidation of their mechanism of action, particularly their impact on Sertoli cell signaling, opens new avenues for the development of novel non-hormonal contraceptives and other therapeutic interventions.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds [pubmed.ncbi.nlm.nih.gov]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. profiles.wustl.edu [profiles.wustl.edu]
2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The 2H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of 2H-indazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Anticancer Activity
2H-indazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth, proliferation, and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative 2H-indazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f (an indazole derivative) | 4T1 (Breast Cancer) | 0.23 | [1] |
| HepG2 (Liver Cancer) | 0.80 | [1] | |
| MCF-7 (Breast Cancer) | 0.34 | [1] | |
| Compound 13g (a novel indazole derivative) | A549 (Lung Cancer) | 0.010±0.0042 | [2] |
| MCF7 (Breast Cancer) | 0.015±0.0031 | [2] | |
| A375 (Melanoma) | 0.021±0.0053 | [2] | |
| HT-29 (Colon Cancer) | 0.019±0.0028 | [2] | |
| Aza-2H-indazole derivatives | SGK1 Kinase | ~0.500 | [3] |
| Tie2 Kinase | ~0.500 | [3] | |
| SRC Kinase | ~0.500 | [3] | |
| 3-Carboxamido-2H-indazole-6-arylamide (110) | WM3629 (Melanoma) | 0.0386 | |
| BRAF (V599E) Kinase | 7.82 | ||
| Wild-type BRAF Kinase | 9.45 | ||
| VEGFR-2 Inhibitor (12b) | VEGFR-2 Kinase | 0.0054 | [4] |
| VEGFR-2 Inhibitor (12c) | VEGFR-2 Kinase | 0.0056 | [4] |
| VEGFR-2 Inhibitor (12e) | VEGFR-2 Kinase | 0.007 | [4] |
Signaling Pathways in Cancer
2H-indazole derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and angiogenesis. Two of the most prominent pathways are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Extracellular signal-regulated kinase (ERK) pathways.
dot
Caption: VEGFR signaling pathway and the inhibitory action of 2H-indazole derivatives.
dot
Caption: ERK signaling pathway and the inhibitory action of 2H-indazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[3][5]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]
Procedure:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium and harvest them during the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 2H-indazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well (usually 10-20 µL per 100 µL of medium).
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[3]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[3]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Antimicrobial Activity
Certain 2H-indazole derivatives have demonstrated potent activity against a range of microbial pathogens, including bacteria, fungi, and protozoa.[5][7]
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected 2H-indazole derivatives, presented as Minimum Inhibitory Concentration (MIC) in µg/mL or mM, and IC50 values for antiprotozoal activity in µM.
| Compound ID/Description | Microorganism | MIC (µg/mL or mM) | IC50 (µM) | Reference |
| Compound 5 | S. aureus | 64-128 | - | |
| S. epidermidis | 64-128 | - | ||
| Compound 2 | E. faecalis | ~128 | - | |
| Compound 3 | E. faecalis | ~128 | - | |
| Compound 18 | C. albicans | 3.807 mM | - | [5][7] |
| C. glabrata | 15.227 mM | - | [5][7] | |
| Compound 23 | C. albicans | 3.807 mM | - | [5][7] |
| C. glabrata | 15.227 mM | - | [5][7] | |
| Compound 8 | G. intestinalis | - | 0.110 | [7] |
| E. histolytica | - | 0.082 | [7] | |
| T. vaginalis | - | 0.117 | [7] | |
| Compound 10 | G. intestinalis | - | 0.101 | [7] |
| E. histolytica | - | 0.088 | [7] | |
| T. vaginalis | - | 0.125 | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9][10][11]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[9]
Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a concentrated stock solution of the 2H-indazole derivative in a suitable solvent.
-
-
Preparation of Microtiter Plates:
-
Dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the plate to create a range of concentrations.
-
-
Inoculum Preparation:
-
Grow the test microorganism in a suitable culture medium to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[9]
-
Dilute the standardized inoculum in the broth medium to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the prepared inoculum.
-
Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth medium only).
-
-
Incubation:
-
Incubate the microtiter plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Alternatively, a colorimetric indicator can be added to aid in the determination of growth inhibition.
-
Anti-inflammatory Activity
2H-indazole derivatives have also been investigated for their anti-inflammatory properties, with a key mechanism of action being the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Quantitative Anti-inflammatory Activity Data
The following table presents the in vitro inhibitory activity of selected 2H-indazole derivatives against COX-1 and COX-2 enzymes, expressed as IC50 values in µM.
| Compound ID/Description | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 16 | >30 | 0.409 | >73.3 | [12][13] |
| Compound 14 | >30 | 5.0 | >6 | [14] |
| Compound 15 | >30 | 26.0 | >1.15 | [14] |
| Compound 18 | >30 | 0.352 | >85.2 | [12][13] |
| Compound 21 | >30 | 1.12 | >26.7 | [5][7] |
| Compound 23 | >30 | 0.98 | >30.6 | [5][7] |
| Compound 26 | >30 | 0.65 | >46.1 | [5][7] |
Experimental Protocol: COX-2 Inhibition Assay
A common method to assess the anti-inflammatory potential of compounds is through an in vitro COX inhibitor screening assay.[13][15][16][17][18]
Principle: The assay measures the ability of a test compound to inhibit the peroxidase activity of the COX enzyme. The peroxidase activity is determined by monitoring the oxidation of a chromogenic or fluorogenic substrate.
Procedure:
-
Reagent Preparation:
-
Prepare assay buffer, heme, and the COX enzyme (COX-1 or COX-2).
-
Prepare a solution of arachidonic acid (the substrate) and the detection probe (e.g., Amplex Red).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme to the designated wells.
-
Add the 2H-indazole derivative at various concentrations to the test wells.
-
Include a positive control (a known COX inhibitor, e.g., celecoxib) and a vehicle control.
-
-
Pre-incubation:
-
Pre-incubate the plate to allow the test compound to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence or absorbance at the appropriate wavelength in a kinetic mode for a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value for both COX-1 and COX-2 to determine the compound's potency and selectivity.
-
General Experimental Workflow
The discovery and development of novel 2H-indazole derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
dot
Caption: A general experimental workflow for the development of 2H-indazole derivatives.
Conclusion
2H-indazole derivatives represent a versatile and promising class of compounds with significant potential in the development of new therapies for cancer, infectious diseases, and inflammatory conditions. The data and protocols presented in this guide highlight the potent and often selective biological activities of these molecules. Further research and optimization of the 2H-indazole scaffold are warranted to translate these promising preclinical findings into clinically effective therapeutics.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. protocols.io [protocols.io]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. ClinPGx [clinpgx.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. assaygenie.com [assaygenie.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-Benzyl-2H-indazole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on the potential therapeutic targets of a specific, yet under-researched molecule: 2-Benzyl-2H-indazole-3-carboxylic acid. While direct experimental evidence for this compound's specific molecular targets is limited in publicly available literature, this document synthesizes data from structurally analogous indazole derivatives to infer potential biological activities and therapeutic targets. We present potential mechanisms of action, propose experimental workflows for target validation, and provide a framework for future research into this promising compound.
Introduction to the Indazole Scaffold
The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery.[1] Compounds incorporating this moiety have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The substitution pattern on the indazole core, particularly at the N1, N2, and C3 positions, plays a crucial role in determining the compound's pharmacological profile and mechanism of action.[5][6] this compound features a benzyl group at the N2 position and a carboxylic acid at the C3 position, suggesting it may interact with targets that recognize these specific chemical features.
Inferred Therapeutic Targets from Structurally Related Compounds
Based on the biological activities of structurally similar indazole derivatives, we can hypothesize several potential therapeutic targets for this compound. The primary evidence points towards roles in oncology, inflammation, and infectious diseases.
Oncology
Numerous indazole-containing compounds have been investigated as anti-cancer agents.[3] The proposed mechanisms often involve the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.
-
Fibroblast Growth Factor Receptors (FGFRs): Certain 1H-indazole derivatives have been identified as inhibitors of FGFRs, a family of receptor tyrosine kinases implicated in various cancers.[1]
-
Extracellular Signal-Regulated Kinases (ERK1/2): A series of 1H-indazole amides have shown potent inhibitory activity against ERK1/2, key components of the MAPK signaling pathway that is often dysregulated in cancer.[1]
Inflammation and Immunology
The anti-inflammatory properties of indazole derivatives are well-documented.
-
Cyclooxygenase (COX) Enzymes: 2,3-diphenyl-2H-indazole derivatives have been shown to inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[4]
-
Calcium-Release Activated Calcium (CRAC) Channels: Indazole-3-carboxamides have been identified as blockers of CRAC channels, which play a crucial role in the activation of immune cells like mast cells and T cells.[7]
Infectious Diseases
The indazole scaffold has also been explored for its antimicrobial properties.
-
Antiprotozoal Activity: 2-phenyl-2H-indazole derivatives have demonstrated potent activity against various protozoa, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[8][9] The exact molecular targets in these organisms are still under investigation but may involve essential enzymes or metabolic pathways.
Quantitative Data from Analogous Compounds
To provide a comparative perspective, the following table summarizes the reported biological activities of indazole derivatives structurally related to this compound.
| Compound Class | Target/Activity | IC50/Inhibition | Reference |
| 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides | CRAC Channel Blockade | IC50 = 0.65 µM (for compound 15b) | [7] |
| 2-phenyl-2H-indazole derivatives | Antiprotozoal (G. intestinalis) | IC50 < 0.050 µM (for specific derivatives) | [8] |
| 1H-indazole derivatives | FGFR1 Inhibition | IC50 = 69.1 ± 19.8 nM (for a specific derivative) | [1] |
| 1H-indazole amide derivatives | ERK1/2 Inhibition | IC50 = 9.3 ± 3.2 nM (for a specific derivative) | [1] |
| Indazole Derivatives | Anticancer (4T1 cell line) | IC50 = 0.23–1.15 μM (for compound 2f) | [3] |
Note: The data presented is for structurally related compounds and should be used as a predictive guide for the potential activity of this compound.
Proposed Signaling Pathways
Based on the inferred targets, this compound could potentially modulate the following signaling pathways:
MAPK/ERK Signaling Pathway in Cancer
If the compound inhibits kinases like FGFR or ERK, it could disrupt the Ras-Raf-MEK-ERK pathway, which is a central regulator of cell proliferation and survival in many cancers.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
CRAC Channel-Mediated Calcium Signaling in Immune Cells
By blocking CRAC channels, the compound could prevent the influx of calcium that is essential for the activation of immune cells and the release of inflammatory mediators.
Caption: Inhibition of CRAC channel-mediated calcium signaling.
Proposed Experimental Protocols for Target Validation
To investigate the therapeutic potential of this compound, a systematic experimental approach is required.
General Experimental Workflow
The following workflow outlines a general strategy for identifying and validating the therapeutic targets of the compound.
Caption: A general experimental workflow for target identification and validation.
Detailed Methodologies
5.2.1. Kinase Inhibition Assay (Target-Based Screening)
-
Objective: To determine if this compound inhibits the activity of a panel of protein kinases.
-
Method:
-
A panel of recombinant human kinases (e.g., FGFR, ERK, VEGFR) is used.
-
The compound is serially diluted in DMSO and pre-incubated with each kinase.
-
The kinase reaction is initiated by the addition of ATP and a specific substrate peptide.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method (e.g., fluorescence, luminescence, or radioactivity).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
5.2.2. Cancer Cell Proliferation Assay (Phenotypic Screening)
-
Objective: To assess the anti-proliferative effect of the compound on various cancer cell lines.
-
Method:
-
Cancer cell lines (e.g., 4T1 breast cancer, HT29 colon cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of this compound for 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or fluorescence is measured, and the data is used to calculate the GI50 (concentration for 50% growth inhibition).
-
5.2.3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm the direct binding of the compound to its target protein within intact cells.
-
Method:
-
Intact cells are treated with the compound or a vehicle control.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
-
Conclusion and Future Directions
While the direct therapeutic targets of this compound remain to be elucidated, the existing literature on related indazole derivatives provides a strong rationale for investigating its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The proposed targets and signaling pathways, including kinase cascades and ion channels, offer a solid starting point for further research. The experimental workflows outlined in this guide provide a systematic approach to validating these hypotheses and uncovering the therapeutic potential of this intriguing molecule. Future research should focus on the synthesis of a focused library of derivatives to establish a clear structure-activity relationship (SAR) and to optimize potency and selectivity for the identified targets.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Pivotal Role of the Benzyl Group in 2-Indazole Scaffolds: A Deep Dive into Structure-Activity Relationships
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its various substituted forms, 2-benzyl-indazoles have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology and other therapeutic areas. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-benzyl-indazoles, focusing on their anti-cancer and anti-angiogenic properties. This document summarizes key quantitative data, details essential experimental methodologies, and visualizes critical biological pathways and experimental workflows.
Core Insights into the Structure-Activity Relationship
The biological activity of 2-benzyl-indazole derivatives is profoundly influenced by the nature and position of substituents on both the indazole core and the benzyl moiety. As potent inhibitors of key signaling pathways implicated in cancer progression, particularly angiogenesis, these compounds have been the subject of extensive investigation. A significant focus has been on their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.
The 2-Benzyl Moiety: A Key Determinant of Activity
The presence and substitution pattern of the benzyl group at the N2 position of the indazole ring are critical for potent biological activity. Studies have shown that substitutions on the phenyl ring of the benzyl group can dramatically modulate the inhibitory potency of these compounds.
Key SAR observations for the 2-benzyl group include:
-
Positional Importance: The N2-substituted isomers have demonstrated more prominent anti-angiogenic activity compared to their N1-substituted counterparts.
-
Substituent Effects: Electron-donating and electron-withdrawing groups on the benzyl ring influence activity. For instance, compounds with 4-chloro, 4-methyl, and 4-methoxybenzyl substitutions have shown significant anti-angiogenic activity.[1][2]
-
Steric Factors: The size and conformation of the benzyl group can impact binding to the target protein.
Modifications at the C3 Position: Fine-Tuning Potency
The substituent at the C3 position of the indazole ring also plays a crucial role in determining the overall activity profile. Aryl groups, such as a 4-methylphenyl group, have been shown to be favorable for anti-angiogenic activity when combined with a 2-substituted benzyl moiety.[1][2]
Quantitative Analysis of 2-Benzyl-Indazole Derivatives
To facilitate a clear comparison of the potency of various 2-benzyl-indazole derivatives, the following tables summarize key quantitative data from published studies.
Table 1: Anti-Angiogenic Activity of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles
| Compound ID | R (Substitution on Benzyl Ring) | % Inhibition of HUVEC Proliferation at 10 µM |
| 17 | H | 45.2 ± 3.1 |
| 19 | 4-Cl | 68.5 ± 4.5 |
| 21 | 3-Cl | 40.1 ± 2.8 |
| 23 | 2-Cl | 35.7 ± 2.5 |
| 25 | 4-CH₃ | 62.3 ± 4.1 |
| 27 | 3-CH₃ | 38.9 ± 2.7 |
| 29 | 2-CH₃ | 33.1 ± 2.2 |
| 31 | 4-OCH₃ | 58.7 ± 3.9 |
| 33 | 2,4-diCl | 50.3 ± 3.5 |
Data extracted from Bioorganic & Medicinal Chemistry, 2006, 14(2), 528-36.[1][2]
Table 2: VEGFR-2 Kinase Inhibitory Activity of Indazole Derivatives
| Compound ID | Structure Description | IC₅₀ (nM) for VEGFR-2 |
| Compound 30 | Indazole scaffold with undisclosed 2-benzyl substitution | 1.24 |
Data from a study on indazole derivatives as VEGFR-2 kinase inhibitors.
Experimental Protocols: Methodologies for Evaluation
The following sections provide detailed methodologies for the key experiments cited in the evaluation of 2-benzyl-indazole derivatives.
Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles
A general procedure for the synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles involves the reaction of 3-(4-methylphenyl)-1H-indazole with a substituted benzyl chloride in the presence of a base.[1][2]
Typical Protocol:
-
A mixture of 3-(4-methylphenyl)-1H-indazole, the appropriate substituted benzyl chloride, and potassium carbonate in a suitable solvent (e.g., DMF) is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.
-
The crude product is then purified by column chromatography on silica gel to yield the desired N1 and N2 isomers, which are separated and characterized.
In Vitro VEGFR-2 Kinase Inhibition Assay
The ability of the synthesized compounds to inhibit VEGFR-2 kinase activity is a crucial determinant of their anti-angiogenic potential. A common method is a luminescence-based kinase assay.[3][4][5][6]
Protocol Outline:
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a kinase-glo luminescence kit are required.
-
Procedure: a. The kinase reaction is initiated by mixing the VEGFR-2 enzyme, the test compound (at various concentrations), the substrate, and ATP in a kinase buffer. b. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 45 minutes). c. The amount of ATP remaining after the kinase reaction is quantified by adding the kinase-glo reagent, which generates a luminescent signal proportional to the ATP concentration. d. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibitory effect of the compound is determined by the reduction in this signal compared to a control without the inhibitor.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
MTT Assay for Anti-Proliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8][9]
Detailed Protocol:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-benzyl-indazole derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent reagent) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
HUVEC Tube Formation Assay for Angiogenesis
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.[10][11][12][13][14]
Methodology:
-
Matrigel Coating: A basement membrane matrix, such as Matrigel®, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the gel to solidify.
-
Cell Seeding: HUVECs are harvested and resuspended in a medium containing the test compounds at various concentrations. The cell suspension is then added to the Matrigel-coated wells.
-
Incubation: The plate is incubated at 37°C in a CO₂ incubator for a period of 4-18 hours, allowing the endothelial cells to form networks of tubes.
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of junctions, and the number of loops, often using specialized image analysis software.
Visualizing the Pathways and Processes
To better understand the logical relationships in SAR and the experimental workflows, the following diagrams have been generated using Graphviz.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. dovepress.com [dovepress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ibidi.com [ibidi.com]
- 13. lonza.picturepark.com [lonza.picturepark.com]
- 14. corning.com [corning.com]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 2H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
The 2H-indazole scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceuticals. Its synthesis, particularly through efficient one-pot methodologies, is of significant interest to the medicinal chemistry and drug development community. These application notes provide detailed protocols for four distinct and effective one-pot syntheses of 2H-indazoles, facilitating their application in research and development.
Method 1: Condensation-Cadogan Reductive Cyclization
This method offers a straightforward and efficient route to a wide range of 2H-indazoles starting from commercially available ortho-nitrobenzaldehydes and primary amines. The one-pot procedure involves an initial condensation to form an ortho-imino-nitrobenzene intermediate, which then undergoes a reductive cyclization mediated by a phosphine reagent.
Experimental Protocol
Materials:
-
Substituted ortho-nitrobenzaldehyde (1.0 equiv)
-
Primary amine (aniline or aliphatic amine) (1.1 equiv)
-
Tri-n-butylphosphine (1.5 equiv)
-
Isopropanol (i-PrOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a solution of the ortho-nitrobenzaldehyde in isopropanol, add the primary amine.
-
Heat the reaction mixture at 80 °C and stir for 1 hour to facilitate imine formation.
-
To the same flask, add tri-n-butylphosphine and continue to stir the reaction at 80 °C for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/EtOAc gradient to afford the desired 2H-indazole.
Data Presentation
| Entry | ortho-Nitrobenzaldehyde Substituent | Amine | Product | Yield (%) |
| 1 | H | Aniline | 2-Phenyl-2H-indazole | 85 |
| 2 | 4-Cl | Aniline | 5-Chloro-2-phenyl-2H-indazole | 78 |
| 3 | 5-OMe | Aniline | 6-Methoxy-2-phenyl-2H-indazole | 82 |
| 4 | H | 4-Fluoroaniline | 2-(4-Fluorophenyl)-2H-indazole | 75 |
| 5 | H | Benzylamine | 2-Benzyl-2H-indazole | 65 |
| 6 | H | Cyclohexylamine | 2-Cyclohexyl-2H-indazole | 70 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Workflow and Mechanism
Caption: Workflow and proposed mechanism for the Condensation-Cadogan Reductive Cyclization.
Method 2: Copper-Catalyzed Three-Component Synthesis
This versatile one-pot, three-component reaction utilizes readily available 2-halobenzaldehydes, primary amines, and sodium azide to construct the 2H-indazole core.[1][2] The copper catalyst is crucial for facilitating the formation of both the C-N and N-N bonds.[1][2] This method is known for its broad substrate scope and tolerance of various functional groups.[1]
Experimental Protocol
Materials:
-
2-Bromobenzaldehyde or 2-Chlorobenzaldehyde (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Sodium azide (NaN₃) (2.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%) or Copper(I) oxide nanoparticles (Cu₂O-NP) (5 mol%)[1]
-
N,N'-Dimethylethylenediamine (TMEDA) (10 mol%, if using CuI)
-
Dimethyl sulfoxide (DMSO) or Polyethylene glycol (PEG-300)[1]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a reaction vessel, add the 2-halobenzaldehyde, primary amine, sodium azide, and the copper catalyst (and ligand, if applicable).
-
Add the solvent (DMSO or PEG-300).
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If using DMSO, dilute the reaction mixture with water and extract with EtOAc. If using PEG, the product can often be precipitated by the addition of water.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/EtOAc gradient.
Data Presentation
| Entry | 2-Halobenzaldehyde | Amine | Catalyst | Solvent | Yield (%) |
| 1 | 2-Bromobenzaldehyde | Aniline | CuI/TMEDA | DMSO | 88 |
| 2 | 2-Bromobenzaldehyde | 4-Methoxyaniline | CuI/TMEDA | DMSO | 92 |
| 3 | 2-Chlorobenzaldehyde | Aniline | Cu₂O-NP | PEG-300 | 75 |
| 4 | 2-Bromobenzaldehyde | Benzylamine | CuI/TMEDA | DMSO | 72 |
| 5 | 2-Bromo-5-nitrobenzaldehyde | Aniline | CuI/TMEDA | DMSO | 85 |
Yields are representative and may vary depending on the specific substrates, catalyst, and reaction conditions.[1]
Workflow and Mechanism
Caption: Workflow and proposed mechanism for the Copper-Catalyzed Three-Component Synthesis.
Method 3: Organophosphorus-Silane Mediated Synthesis
This modern approach provides a mild and efficient one-pot synthesis of 2H-indazoles from functionalized 2-nitrobenzaldehydes and primary amines. The key to this method is the use of a phospholene oxide in a catalytic amount, which is recycled by an organosilane reductant.
Experimental Protocol
Materials:
-
Substituted 2-nitrobenzaldehyde (1.0 equiv)
-
Primary amine (1.2 equiv)
-
3-Methyl-1-phenyl-2-phospholene-1-oxide (20 mol%)
-
Phenylsilane (PhSiH₃) (2.5 equiv)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
In a reaction tube, dissolve the 2-nitrobenzaldehyde, primary amine, and 3-methyl-1-phenyl-2-phospholene-1-oxide in toluene.
-
Add phenylsilane to the mixture.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/EtOAc gradient.
Data Presentation
| Entry | 2-Nitrobenzaldehyde Substituent | Amine | Yield (%) |
| 1 | H | Aniline | 91 |
| 2 | 4-CF₃ | Aniline | 85 |
| 3 | 5-Br | 4-Methoxyaniline | 88 |
| 4 | H | Benzylamine | 75 |
| 5 | H | (S)-(-)-α-Methylbenzylamine | 78 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Workflow and Mechanism
Caption: Workflow and proposed catalytic cycle for the Organophosphorus-Silane Mediated Synthesis.
Method 4: Azo Coupling and Intramolecular Cyclization
This metal-free, one-pot protocol is particularly useful for the synthesis of 5-hydroxy-2H-indazoles.[3] It involves the initial formation of a diazonium salt from an aniline, followed by an azo coupling with a 3-hydroxybenzyl alcohol and subsequent intramolecular cyclization mediated by thionyl chloride.[3]
Experimental Protocol
Materials:
-
Substituted aniline (1.0 equiv)
-
Sodium nitrite (NaNO₂) (1.1 equiv)
-
Hydrochloric acid (HCl)
-
3-Hydroxybenzyl alcohol (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Diazotization: Dissolve the aniline in a mixture of HCl and water at 0 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature at 0-5 °C. Stir for 30 minutes.
-
Azo Coupling: In a separate flask, dissolve the 3-hydroxybenzyl alcohol in a suitable solvent. To this solution, add the freshly prepared diazonium salt solution dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours.
-
Cyclization: Cool the reaction mixture back to 0 °C and add thionyl chloride dropwise. Stir at room temperature for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated solution of NaHCO₃.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/EtOAc gradient.
Data Presentation
| Entry | Aniline Substituent | 3-Hydroxybenzyl Alcohol Substituent | Yield (%) |
| 1 | H | H | 82 |
| 2 | 4-Me | H | 78 |
| 3 | 4-Cl | H | 75 |
| 4 | H | 4-Me | 80 |
| 5 | H | 2-Cl | 72 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.[3]
Workflow and Mechanism
Caption: Workflow and reaction sequence for the Azo Coupling and Intramolecular Cyclization method.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Derivatives
Introduction
Indazole-based heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties.[1][2] Traditionally, the synthesis of these compounds involves methods that can be time-consuming and result in lower yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green chemistry technique that dramatically accelerates these reactions.[1][3] By utilizing dielectric heating, microwave irradiation leads to rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes, increase product yields, and minimize the formation of byproducts.[4][5] These application notes provide detailed protocols and comparative data for the synthesis of various indazole derivatives using microwave technology.
Application Note 1: Synthesis of Tetrahydroindazole Derivatives
This protocol details the efficient synthesis of 4,5,6,7-tetrahydroindazoles via the condensation reaction of 2-acetylcyclohexanone with various hydrazines. The use of microwave irradiation offers a significant improvement in reaction time and yield compared to conventional reflux methods.[6]
Comparative Data: Conventional Reflux vs. Microwave Synthesis
The following table summarizes the comparison between conventional heating (reflux) and microwave-assisted methods for the synthesis of various tetrahydroindazole derivatives.[6]
| Compound | R Group | Method | Reaction Time | Yield (%) |
| 3a | H | Reflux (Acetic Acid) | 4 h | 60 |
| Microwave (300 W) | 10 min | 80 | ||
| 3b | Phenyl | Reflux (Acetic Acid) | 6 h | 70 |
| Microwave (300 W) | 15 min | 85 | ||
| 3c | 4-Bromophenyl | Reflux (Acetic Acid) | 6 h | 75 |
| Microwave (300 W) | 15 min | 90 | ||
| 3d | 4-Cyanophenyl | Reflux (DMF) | 8 h | 40 |
| Microwave (300 W) | 20 min | 60 | ||
| 3e | 4-Carboxyphenyl | Reflux (DMF) | 8 h | 30 |
| Microwave (300 W) | 20 min | 40 | ||
| 3f | 4-Fluorophenyl | Reflux (Acetic Acid) | 6 h | 80 |
| Microwave (300 W) | 15 min | 98 |
Data sourced from Morales-Cisneros, et al., 2016.[6]
Experimental Workflow
Caption: General workflow for microwave-assisted synthesis of tetrahydroindazoles.
Detailed Experimental Protocol
Materials:
-
2-Acetylcyclohexanone
-
Appropriate hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Microwave reactor (e.g., CEM Discover)
-
Ethanol (for recrystallization)
Procedure: [6]
-
Place a mixture of 2-acetylcyclohexanone (1.0 mmol) and the selected hydrazine (1.0 mmol) into a closed microwave reaction vessel.
-
Subject the mixture to microwave irradiation at 300 W and 150 °C. The reaction time will vary from 10 to 20 minutes depending on the specific hydrazine used (refer to the data table).
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Precipitate the product by adding water to the reaction mixture.
-
Collect the solid product by filtration and wash it with water.
-
Purify the crude product by recrystallization from ethanol to yield the pure tetrahydroindazole derivative.
Application Note 2: Synthesis of 1-H-Indazole Derivatives from Substituted Benzaldehydes
This protocol describes a rapid and efficient microwave-assisted method for synthesizing 1-H-indazole derivatives from various substituted benzaldehydes and hydrazine hydrate in an aqueous medium.[4] This approach is environmentally friendly and provides high yields in a short timeframe.[3][4]
Reaction Data: Microwave Synthesis of 1-H-Indazoles
The table below outlines the reaction conditions and outcomes for the synthesis of different 1-H-indazole derivatives using microwave irradiation.[4]
| Compound | Starting Benzaldehyde | MW Power | Reaction Time | Yield (%) |
| 2a | o-Chlorobenzaldehyde | 425 W | 18 min | 77.0 |
| 2b | o-Nitrobenzaldehyde | 425 W | 18 min | 81.5 |
| 2c | 2,6-Dichlorobenzaldehyde | 425 W | 18 min | 85.8 |
Data sourced from Khandave, et al., 2025.[4]
Reaction Pathway
Caption: Reaction pathway for the synthesis of 1-H-indazoles from benzaldehydes.
Detailed Experimental Protocol
Materials:
-
Substituted benzaldehyde (o-chlorobenzaldehyde, o-nitrobenzaldehyde, etc.)
-
Hydrazine hydrate
-
Distilled water
-
Hot ethanol
-
TLC plates (n-hexane:ethyl acetate, 5:5)
Procedure: [4]
-
Prepare a solution by dissolving the substituted benzaldehyde (1 mmol) and hydrazine hydrate (2 mmol) in 10 mL of distilled water in a microwave-safe reaction vessel. A catalytic amount of L-proline (10%) may be added.
-
Irradiate the reaction mixture in a microwave synthesizer at 425 MW for 18 minutes.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (5:5).
-
Upon completion, dilute the reaction mixture with hot ethanol and filter the solution.
-
Wash the catalyst (if used) with ethanol (3 x 5 mL).
-
Combine the filtrates and concentrate them under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization in ethanol to yield the final indazole derivative.
Application Note 3: One-Pot, Two-Step Synthesis from Salicylaldehydes
This section outlines a one-pot, microwave-assisted synthesis of 1-H-indazole and 1-phenyl-1H-indazole derivatives starting from substituted salicylaldehydes. This method involves the in-situ formation of an aryl hydrazone, which then undergoes intramolecular cyclization to afford the indazole product in good to excellent yields.[3][5]
Comparative Data: Conventional vs. Microwave Synthesis
The following table demonstrates the superior efficiency of the microwave-assisted method over conventional heating for the synthesis of indazoles from salicylaldehydes.[3]
| Product | Method | Reaction Time | Yield (%) |
| 1-H-Indazole | Conventional | 4 h | 68 |
| Microwave | 10 min | 85 | |
| 5-Bromo-1-H-indazole | Conventional | 5 h | 70 |
| Microwave | 10 min | 88 | |
| 1-Phenyl-1H-indazole | Conventional | 4 h | 72 |
| Microwave | 10 min | 80 | |
| 5-Chloro-1-phenyl-1H-indazole | Conventional | 5 h | 75 |
| Microwave | 10 min | 83 |
Data sourced from Anuse, et al.[3]
Logical Relationship Diagram
Caption: Logical flow of the one-pot, two-step synthesis of indazoles.
Detailed Experimental Protocol
Materials:
-
Substituted salicylaldehyde
-
Hydrazine hydrate or Phenyl hydrazine hydrate
-
Ethanol
-
Microwave reactor
-
In a microwave reaction vessel, mix the substituted salicylaldehyde (1 mmol) with hydrazine hydrate or phenyl hydrazine hydrate (1 mmol) in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power of 420-450 W for approximately 10-35 minutes at a temperature of around 80 °C.
-
After the reaction, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure indazole derivative.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. jchr.org [jchr.org]
- 5. heteroletters.org [heteroletters.org]
- 6. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhodium-Catalyzed Synthesis of Indazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of indazoles utilizing rhodium catalysis. The indazole core is a significant pharmacophore found in numerous therapeutic agents, and rhodium-catalyzed methodologies offer efficient and versatile routes to this privileged scaffold. These notes summarize key rhodium-catalyzed reactions, present quantitative data for comparison, and provide detailed experimental procedures for select transformations.
Introduction to Rhodium-Catalyzed Indazole Synthesis
Rhodium catalysis has emerged as a powerful tool for the synthesis of indazoles, largely through C-H activation and annulation strategies.[1][2][3][4] These methods are characterized by their high efficiency, broad functional group tolerance, and atom economy.[5][6] Rhodium(III) catalysts, in particular, have been extensively used for the construction of the indazole ring system from readily available starting materials.[1][2][3][4]
The general approach often involves the rhodium-catalyzed C-H activation of an aryl precursor, followed by coupling with a suitable partner and subsequent cyclization to form the indazole core.[1][2] Various substrates, including azobenzenes, phthalazinones, and pyrazol-3-ones, have been successfully employed, leading to a diverse range of substituted indazoles.[1][5][7]
Key Methodologies and Data Summary
Several distinct rhodium-catalyzed methodologies for indazole synthesis have been developed. The following tables summarize the quantitative data for some of the most significant approaches, allowing for easy comparison of their scope and efficiency.
Table 1: Rh(III)-Catalyzed [4+1] Annulation of Azobenzenes with Aldehydes
This method provides an efficient, one-step synthesis of N-aryl-2H-indazoles. The reaction is initiated by the Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes.[1][2][3][4]
| Entry | Azobenzene | Aldehyde | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Azobenzene | Benzaldehyde | [CpRhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%) | Dioxane | 12 | 81 | [1] |
| 2 | 4-Nitroazobenzene | Benzaldehyde | [CpRhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%) | Dioxane | 12 | 62 | [1] |
| 3 | 4-Methoxyazobenzene | Benzaldehyde | [CpRhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%) | Dioxane | 12 | 55 | [1] |
| 4 | Azobenzene | 4-Nitrobenzaldehyde | [CpRhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%) | Dioxane | 12 | 75 | [1] |
| 5 | Azobenzene | 4-Methoxybenzaldehyde | [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%) | Dioxane | 12 | 85 | [1] |
Table 2: Rh(III)-Catalyzed Annulation of Phthalazinones with Allenes
This approach leads to the formation of indazole derivatives bearing a quaternary carbon center.[5]
| Entry | Phthalazinone | Allene | Catalyst System | Additive | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-Phenylphthalazinone | Phenylallene | [CpRhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%) | Cu(OAc)₂ (2.0 equiv) | DCE | 24 | 85 | [5] |
| 2 | N-(4-Tolyl)phthalazinone | Phenylallene | [CpRhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%) | Cu(OAc)₂ (2.0 equiv) | DCE | 24 | 82 | [5] |
| 3 | N-Phenylphthalazinone | Ethyl 2,3-butadienoate | [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%) | Cu(OAc)₂ (2.0 equiv) | DCE | 24 | 76 | [5] |
Table 3: Rh(III)-Catalyzed [4+1] Annulation of Pyrazol-3-ones with Alkynoates
This reaction provides a facile route to novel indazole-fused pyrazoles.[7]
| Entry | Pyrazol-3-one | Alkynoate | Catalyst System | Additive | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 1,5-Diphenyl-1,2-dihydropyrazol-3-one | Ethyl but-2-ynoate | [CpRhCl₂]₂ (2.5 mol%) | Zn(OAc)₂ (0.5 equiv), AcOH (5 equiv) | Toluene | 30 | 92 | [7] |
| 2 | 1-Phenyl-5-methyl-1,2-dihydropyrazol-3-one | Ethyl but-2-ynoate | [CpRhCl₂]₂ (2.5 mol%) | Zn(OAc)₂ (0.5 equiv), AcOH (5 equiv) | Toluene | 30 | 88 | [7] |
| 3 | 1,5-Diphenyl-1,2-dihydropyrazol-3-one | Methyl pent-2-ynoate | [Cp*RhCl₂]₂ (2.5 mol%) | Zn(OAc)₂ (0.5 equiv), AcOH (5 equiv) | Toluene | 30 | 90 | [7] |
Experimental Protocols
The following are detailed protocols for key rhodium-catalyzed indazole syntheses.
Protocol 1: General Procedure for Rh(III)-Catalyzed [4+1] Annulation of Azobenzenes with Aldehydes[1]
Materials:
-
Azobenzene derivative (0.2 mmol, 1.0 equiv)
-
Aldehyde derivative (0.4 mmol, 2.0 equiv)
-
[Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (6.9 mg, 0.02 mmol, 10 mol%)
-
Anhydrous dioxane (1.0 mL)
-
Schlenk tube
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk tube under a nitrogen or argon atmosphere, add the azobenzene derivative (0.2 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), and AgSbF₆ (6.9 mg, 0.02 mmol).
-
Add anhydrous dioxane (1.0 mL) to the tube.
-
Add the aldehyde derivative (0.4 mmol) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired N-aryl-2H-indazole product.
Protocol 2: General Procedure for Rh(III)-Catalyzed Annulation of Phthalazinones with Allenes[5]
Materials:
-
Phthalazinone derivative (0.2 mmol, 1.0 equiv)
-
Allene derivative (0.4 mmol, 2.0 equiv)
-
[Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (6.9 mg, 0.02 mmol, 10 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (72.6 mg, 0.4 mmol, 2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) (1.0 mL)
-
Schlenk tube
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk tube under a nitrogen or argon atmosphere, add the phthalazinone derivative (0.2 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), AgSbF₆ (6.9 mg, 0.02 mmol), and Cu(OAc)₂ (72.6 mg, 0.4 mmol).
-
Add anhydrous 1,2-dichloroethane (1.0 mL) to the tube.
-
Add the allene derivative (0.4 mmol) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired indazole product.
Protocol 3: General Procedure for Rh(III)-Catalyzed [4+1] Annulation of Pyrazol-3-ones with Alkynoates[7]
Materials:
-
Pyrazol-3-one derivative (0.57 mmol, 1.0 equiv)
-
Alkynoate derivative (0.86 mmol, 1.5 equiv)
-
[Cp*RhCl₂]₂ (8.8 mg, 0.014 mmol, 2.5 mol%)
-
Zinc acetate (Zn(OAc)₂) (52.3 mg, 0.285 mmol, 0.5 equiv)
-
Acetic acid (AcOH) (163 µL, 2.85 mmol, 5.0 equiv)
-
Anhydrous toluene (4.0 mL)
-
Sealed tube
-
Nitrogen or Argon atmosphere
Procedure:
-
To a sealed tube under a nitrogen or argon atmosphere, add the pyrazol-3-one derivative (0.57 mmol), [Cp*RhCl₂]₂ (8.8 mg, 0.014 mmol), and Zn(OAc)₂ (52.3 mg, 0.285 mmol).
-
Add anhydrous toluene (4.0 mL) to the tube.
-
Add the alkynoate derivative (0.86 mmol) and acetic acid (163 µL, 2.85 mmol) to the reaction mixture.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired indazole-fused pyrazole product.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed catalytic cycle for the Rh(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes and a general experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium(III)-catalyzed indazole synthesis by C-H bond functionalization and cyclative capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
Protocol for N-alkylation of Indazole-3-carboxylic Acid: A Detailed Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
This application note provides detailed protocols for the regioselective N-alkylation of indazole-3-carboxylic acid, a critical transformation in the synthesis of various biologically active compounds, including synthetic cannabinoids and other pharmaceutical agents. The protocols outlined below offer methods for achieving either N1 or N2 alkylation with high selectivity, a common challenge in the functionalization of the indazole scaffold.[1][2][3][4]
The indazole ring system possesses two nitrogen atoms available for alkylation, leading to the formation of N1 and N2 regioisomers.[3][4] The distribution of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the electronic and steric properties of substituents on the indazole core.[2][4] Controlling the regioselectivity of this reaction is crucial for the efficient synthesis of the desired therapeutic candidates.[1][2]
Data Presentation: Regioselectivity of Indazole Alkylation
The following table summarizes the quantitative data from various studies on the N-alkylation of indazoles, highlighting the regioselectivity achieved under different reaction conditions.
| Indazole Substrate | Alkylating Agent | Base/Reagent | Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| Indazole-3-carboxylic acid | Alkyl Bromide | NaH | THF | Selective N1 | 51-96 | [1][5] |
| 3-Carboxymethyl indazole | Alkyl Bromide | NaH | THF | >99:1 | - | [2][4] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH | DMF | 38:46 | 84 | [3] |
| 1H-Indazole | Isobutyl Bromide | K₂CO₃ | DMF | 58:42 | 72 | [6] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methanol | PPh₃, DEAD | THF | - (N2 selective) | >90 | [3] |
| C-7 NO₂ or CO₂Me substituted indazoles | Alkyl Halide | NaH | THF | ≥ 4:96 | - | [1][4] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation of Indazole-3-carboxylic Acid
This protocol is optimized for the selective alkylation at the N1 position of the indazole ring, a common method for the synthesis of certain synthetic cannabinoids.[1][5] The use of sodium hydride in tetrahydrofuran has been shown to be highly effective for achieving N1 regioselectivity, particularly for indazoles with a C3-carboxyl group.[1][2][4]
Materials:
-
Indazole-3-carboxylic acid
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., 1-bromopentane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add indazole-3-carboxylic acid (1.0 equivalent) portionwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N1-alkylated indazole-3-carboxylic acid.
Protocol 2: Selective N2-Alkylation of Indazole-3-carboxylic Acid Derivatives (Mitsunobu Conditions)
For the selective synthesis of N2-alkylated indazoles, Mitsunobu conditions are often employed.[3] This protocol is adapted for a methyl ester derivative of indazole-3-carboxylic acid, as the free carboxylic acid may interfere with the Mitsunobu reagents.
Materials:
-
Methyl indazole-3-carboxylate
-
An alcohol (e.g., methanol, ethanol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl indazole-3-carboxylate (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography, eluting with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.
Mandatory Visualizations
Caption: Experimental workflows for selective N1 and N2-alkylation of indazole-3-carboxylic acid derivatives.
Caption: Factors influencing the regioselective N-alkylation of indazoles and their application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Purifying 2-Benzyl-2H-indazole-3-carboxylic Acid: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the purification of 2-Benzyl-2H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The following methods have been compiled and adapted from established chemical purification techniques for structurally related indazole derivatives and aromatic carboxylic acids.
Introduction
This compound is a crucial building block in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream targets and for ensuring the reliability of biological data. This guide outlines three common and effective purification techniques: recrystallization, silica gel column chromatography, and acid-base extraction. Each method is presented with a detailed experimental protocol and expected outcomes.
Data Presentation: Comparison of Purification Techniques
The choice of purification method will depend on the nature and quantity of impurities, as well as the desired scale of purification. The following table summarizes the typical performance of each technique for purifying this compound from common synthetic impurities.
| Purification Technique | Purity Achieved | Typical Yield | Throughput | Key Advantages | Common Impurities Removed |
| Recrystallization | >99% | 80-95% | High | Simple, scalable, cost-effective | Unreacted starting materials, side-products with different solubility profiles |
| Column Chromatography | >99.5% | 60-85% | Low to Medium | High resolution, separates closely related compounds | Isomers, non-polar and moderately polar impurities |
| Acid-Base Extraction | 95-98% | >90% | High | Removes neutral and basic impurities effectively | Non-acidic organic residues, basic side-products |
Experimental Protocols
Recrystallization
Recrystallization is a highly effective method for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. For aromatic carboxylic acids like this compound, polar solvents or mixtures are often suitable. A patent for related 1H-indazole-3-carboxylic acid derivatives suggests recrystallization from solvents such as ethanol, methanol, or acetic acid.
Protocol:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a test solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) at its boiling point.
-
Dissolution: In a larger flask, add the chosen solvent to the crude product and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent gradually to ensure a saturated solution is formed.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The this compound should crystallize out. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent system). For indazole derivatives, a mixture of a non-polar and a polar solvent is typically used as the eluent. A common mobile phase for related compounds is a mixture of ethyl acetate and petroleum ether.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a 1:4 mixture of ethyl acetate:petroleum ether).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the target compound.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.
Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities. The target compound is converted to its water-soluble salt, while non-acidic impurities remain in the organic phase.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a 1M aqueous solution of a base (e.g., sodium hydroxide or sodium bicarbonate). Shake the funnel vigorously to allow the carboxylic acid to be deprotonated and dissolve in the aqueous layer as its carboxylate salt.
-
Separation: Allow the layers to separate and drain the aqueous layer into a clean flask. The organic layer, containing neutral and basic impurities, can be discarded.
-
Washing (Optional): Wash the aqueous layer with fresh ethyl acetate to remove any remaining organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a 1M aqueous acid solution (e.g., hydrochloric acid) with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven.
Visualized Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound by acid-base extraction.
Application Notes and Protocols for HPLC Purification of Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse and potent biological activities.[1] Many indazole-containing molecules have been developed as kinase inhibitors for cancer therapy, targeting crucial signaling pathways.[2][3] The effective purification of these derivatives is a critical step in their development, ensuring the removal of impurities, byproducts, and isomers to yield a final product of high purity and quality. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of indazole derivatives, offering high resolution and sensitivity.[4][5]
This document provides detailed application notes and experimental protocols for the successful HPLC purification of indazole derivatives, catering to both analytical and preparative scales. It includes quantitative data for representative compounds, step-by-step methodologies, and visual diagrams of experimental workflows and relevant signaling pathways.
Data Presentation: HPLC Purification Parameters for Representative Indazole Derivatives
The following tables summarize quantitative data from published HPLC methods for the analysis and purification of commercially available drugs containing an indazole moiety. These examples provide a strong starting point for developing methods for novel indazole derivatives.
Table 1: HPLC Method Parameters for Niraparib (a PARP inhibitor)
| Parameter | Condition | Reference |
| Column | SunFire C18 (50 mm × 2.1 mm, 5 µm) | [6] |
| Phenomenex Kinetex XB-C8 (150 x 4.6 mm, 5 µ) | [4] | |
| Inertsil 3V ODS (250mm × 4.6mm, 5μm) | [7] | |
| Mobile Phase | A: 20 mM ammonium acetate in waterB: 0.1% formic acid in ACN-MeOH (50:50, v/v) | [6] |
| 0.1% formic acid in acetonitrile (60:40 v/v) | [4] | |
| Methanol, 20mM ammonium formate and 0.05% of triethylamine in 80:15:5 (V/V) at pH 5.5 | [7] | |
| Flow Rate | 0.7 mL/min | [6] |
| 0.5 mL/min | [4] | |
| 1.0 mL/min | [7] | |
| Detection | Mass Spectrometry | [6] |
| UV at 240 nm | [4] | |
| UV at 246 nm | [7] | |
| Retention Time | Not specified | [6] |
| Not specified | [4] | |
| 8.10 min | [7] | |
| Linearity Range | 4.38 - 1121.35 ng/mL (in plasma) | [8] |
| 40 to 60 µg/mL | [4] | |
| 15–120 µg/mL | [7] | |
| Recovery | >83% (from plasma) | [8] |
| Not specified | [4] | |
| Not specified | [7] |
Table 2: HPLC Method Parameters for Axitinib (a Tyrosine Kinase Inhibitor)
| Parameter | Condition | Reference |
| Column | C18 column | [9] |
| Discovery C8 (250mm x 4.6mmx 5µm) | [10] | |
| Altima C18 (150 × 4.6 mm 5µm) | [11] | |
| Mobile Phase | Perchloric acid buffer (pH 4.6) and acetonitrile (65:35 v/v) | [9] |
| A: 0.1% orthophosphoric acidB: Methanol (Gradient) | [10] | |
| Acetonitrile and KH2PO4 (60:40, v/v) | [11] | |
| Flow Rate | 1.0 mL/min | [9][11] |
| Detection | UV at 320 nm | [9] |
| PDA at 235 nm | [10] | |
| UV at 338 nm | [11] | |
| Retention Time | 5.685 min | [9] |
| Not specified | [10] | |
| 4.27 min | [11] | |
| Linearity Range | 0.002-0.2 µg/mL (in plasma) | [9] |
| 0.25-1.5 µg/ml (for impurities) | [10] | |
| 25-250 µg/ml | [11] | |
| Recovery | Not specified | [9] |
| 99-101% (for impurities) | [10] | |
| 99.63% | [11] |
Table 3: HPLC Method Parameters for Lonidamine (an Energolytic Agent)
| Parameter | Condition | Reference |
| Column | Gemini C18 | [12] |
| Mobile Phase | Methanol – phosphate buffer (pH 3) (80 : 20, v/v) | [12] |
| Flow Rate | 1.5 mL/min | [12] |
| Detection | DAD | [12] |
| Retention Time | < 15 min for all analytes | [12] |
| Linearity Range | 10–200 μg/ml | [12] |
| Recovery | 97.4 to 102.3% | [12] |
Experimental Protocols
General Sample Preparation for HPLC Analysis
Proper sample preparation is crucial for obtaining reliable and reproducible HPLC results. The following is a general protocol that can be adapted for various indazole derivatives.
Materials:
-
Indazole derivative sample (crude or partially purified)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids or bases for pH adjustment (e.g., formic acid, trifluoroacetic acid, ammonium hydroxide)
-
Syringe filters (0.22 or 0.45 µm)
-
Autosampler vials
Protocol:
-
Solubilization: Dissolve the indazole derivative sample in a solvent that is compatible with the initial mobile phase conditions of your HPLC method.[13] Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often good choices for initial solubilization due to their strong solvating power.
-
Dilution: Dilute the stock solution to the desired concentration for analysis using the mobile phase or a compatible solvent mixture. For analytical scale, concentrations typically range from 0.1 to 1 mg/mL.
-
Filtration: Filter the final sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or tubing.
-
Transfer: Transfer the filtered sample into an appropriate autosampler vial.
-
Storage: If not analyzed immediately, store the prepared samples at a low temperature (e.g., 4°C) to minimize degradation.
Reverse-Phase HPLC Method for Purification
Reverse-phase HPLC is the most common mode of chromatography for the purification of indazole derivatives due to their generally moderate polarity.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). For preparative scale, a fraction collector is required.
-
Data acquisition and processing software.
Analytical Scale Method Development:
-
Column Selection: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase Selection: A common mobile phase system consists of:
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
Initial Gradient: Run a scouting gradient from 5% to 95% B over 20-30 minutes to determine the approximate elution conditions for your compound of interest and any impurities.
-
Method Optimization: Based on the scouting run, optimize the gradient to achieve good resolution between the target compound and impurities. This may involve adjusting the gradient slope, starting and ending percentages of mobile phase B, and incorporating isocratic holds.
-
Flow Rate and Temperature: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min. The column temperature can be maintained at ambient or slightly elevated (e.g., 30-40°C) to improve peak shape and reduce viscosity.
-
Detection Wavelength: Determine the optimal detection wavelength by acquiring a UV spectrum of the indazole derivative. Many aromatic compounds have strong absorbance between 220 and 280 nm.
Preparative Scale-Up:
-
Column Sizing: Select a preparative column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., 21.2 mm, 30 mm, or 50 mm) based on the amount of material to be purified.
-
Flow Rate and Injection Volume Scaling: Scale the flow rate and injection volume from the analytical method to the preparative method based on the column dimensions.
-
Loading Study: Perform a loading study to determine the maximum amount of sample that can be injected onto the preparative column without compromising resolution.
-
Fraction Collection: Set up the fraction collector to collect the peak corresponding to the purified indazole derivative.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the final purified product.
Visualizations
Signaling Pathways Involving Indazole Derivatives
Indazole derivatives have been shown to modulate various signaling pathways implicated in diseases like cancer. Below are simplified diagrams of some of these pathways.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by indazole derivatives.[14]
Caption: Indazole derivatives as inhibitors of the VEGFR signaling pathway.[1]
Experimental Workflow for HPLC Purification
The following diagram illustrates a typical workflow for the purification of an indazole derivative using HPLC, from initial synthesis to the final pure compound.
Caption: General workflow for the HPLC purification of indazole derivatives.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. ijapbjournal.com [ijapbjournal.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Lonidamine and related impurities: HPLC analysis, stability profile and degradation pathways - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. agilent.com [agilent.com]
- 14. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recrystallization of 2-Benzyl-2H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 2-Benzyl-2H-indazole-3-carboxylic acid via recrystallization. The provided methodologies are based on established chemical principles and available data for structurally related compounds, intended to guide researchers in developing a robust purification process.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount for the successful synthesis of downstream targets and for ensuring the validity of biological and pharmacological studies. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, capable of removing impurities and yielding a product with high purity and a well-defined crystalline structure.
This protocol outlines a systematic approach to developing an optimized recrystallization procedure for this compound, including solvent selection, experimental procedure, and assessment of purity.
Physicochemical Properties (Inferred)
| Property | Inferred Value/Characteristic | Source/Rationale |
| Melting Point (°C) | Expected to be a sharp, defined melting point upon purification. The parent indazole-3-carboxylic acid melts at 266-270 °C with decomposition.[1][2] | The melting point of the benzyl derivative may differ, but a sharp melting range is a key indicator of purity. |
| Appearance | White to off-white or beige crystalline powder.[1] | Based on the appearance of the parent compound. |
| Solubility | Likely soluble in polar organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate) at elevated temperatures, with lower solubility at room temperature. Poorly soluble in nonpolar solvents like hexane. | Inferred from the general solubility of carboxylic acids and related indazole derivatives. The parent compound, indazole-3-carboxylic acid, can be recrystallized from various solvents including DMF/water, acetic acid, and dichloromethane.[3] |
Potential Impurities
The nature and quantity of impurities will depend on the synthetic route employed to produce this compound. Common synthesis methods for 2H-indazoles may introduce the following types of impurities:
-
Starting Materials: Unreacted 1H-indazole-3-carboxylic acid and benzyl bromide (or other benzylating agents).
-
Isomeric Byproducts: 1-Benzyl-1H-indazole-3-carboxylic acid is a potential regioisomeric impurity.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
-
Side-Reaction Products: Products from any side reactions occurring during the synthesis.
Recrystallization Protocol Development
The following protocol provides a systematic approach to developing an effective recrystallization procedure.
Solvent Selection
The ideal recrystallization solvent should exhibit the following properties:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at its boiling point.
-
Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent (and remain in the mother liquor) or insoluble in the hot solvent (and be removed by hot filtration).
Recommended Solvents for Screening:
Based on the inferred properties of the target compound and data from related structures, the following solvents are recommended for initial screening:
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
A mixture of a good solvent and a poor solvent (e.g., Ethanol/Water, Acetone/Hexane).
Experimental Workflow
Caption: A logical workflow for the recrystallization of this compound.
Detailed Experimental Protocol
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Stir bar
-
Filter paper
-
Buchner funnel and filtering flask
-
Vacuum source
-
Spatula
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the selected solvent.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue adding the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals on a watch glass or in a desiccator. The crystals can also be dried in a vacuum oven at a temperature well below the melting point of the compound.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed by the following methods:
-
Melting Point Determination: A sharp melting point range close to the literature value (if available) is indicative of high purity.
-
Thin-Layer Chromatography (TLC): Compare the TLC of the crude and recrystallized material to confirm the removal of impurities.
-
Spectroscopic Analysis: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for quantitative purity assessment and structural confirmation.
Data Presentation
The results of the recrystallization experiments should be systematically recorded for comparison and optimization.
Table 1: Solvent Screening Results
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Comments |
| e.g., Ethanol | e.g., Soluble | e.g., Sparingly Soluble | e.g., Good crystals | e.g., Promising solvent |
| e.g., Hexane | e.g., Insoluble | e.g., Insoluble | e.g., No dissolution | e.g., Not suitable |
| ... | ... | ... | ... | ... |
Table 2: Recrystallization Efficiency
| Experiment # | Crude Mass (g) | Solvent(s) Used | Volume of Solvent (mL) | Recovered Mass (g) | Yield (%) | Melting Point (°C) | Purity (e.g., by HPLC, %) |
| 1 | |||||||
| 2 | |||||||
| ... |
Signaling Pathway and Logical Relationships
The process of purification by recrystallization is based on the principles of solubility and equilibrium. The following diagram illustrates the logical relationship between the states of the compound and impurities during the process.
Caption: The principle of purification by recrystallization.
By following this structured approach, researchers can effectively develop a robust and reproducible protocol for the recrystallization of this compound, ensuring high purity for subsequent applications in research and drug development.
References
- 1. Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3 [sigmaaldrich.com]
- 2. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of 2-Benzyl-2H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the structural characterization and purity assessment of 2-Benzyl-2H-indazole-3-carboxylic acid. The protocols outlined below are based on established techniques for the analysis of indazole derivatives and related aromatic carboxylic acids.
Overview of Analytical Techniques
The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques to confirm its chemical structure, and determine its purity. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are commonly employed.[1]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for purification purposes.[2]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups within the molecule.[1]
Experimental Protocols and Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural analysis of organic molecules.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical for dissolving the sample and for the chemical shifts of labile protons.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.[3]
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Expected ¹H and ¹³C NMR Spectral Data:
Table 1: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| COOH | > 12.0 | Singlet (broad) |
| Indazole-H (aromatic) | 7.0 - 8.5 | Multiplets |
| Benzyl-CH₂ | ~5.5 | Singlet |
| Benzyl-H (aromatic) | 7.2 - 7.5 | Multiplets |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 160 - 170 |
| Indazole (Aromatic) | 110 - 150 |
| Benzyl (Aromatic) | 125 - 140 |
| Benzyl-CH₂ | 50 - 60 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Protocol for GC-MS Analysis (after derivatization):
Carboxylic acids are often derivatized to more volatile esters (e.g., methyl or trimethylsilyl esters) before GC-MS analysis to improve chromatographic performance.
-
Derivatization (Methylation):
-
Dissolve a small amount of the sample in methanol.
-
Add a few drops of concentrated sulfuric acid.
-
Reflux the mixture for 1-2 hours.
-
Neutralize the solution and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract and concentrate it before injection.
-
-
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Expected Mass Spectrometry Data:
The molecular weight of this compound is 252.26 g/mol .
Table 3: Expected Mass Spectral Data for this compound
| Ion | m/z (expected) | Description |
| [M]⁺ | 252 | Molecular Ion |
| [M-COOH]⁺ | 207 | Loss of the carboxylic acid group |
| [C₇H₇]⁺ | 91 | Benzyl cation (characteristic fragment) |
| [C₇H₅N₂]⁺ | 117 | Indazole fragment |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound.
Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., ~254 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Table 4: Typical HPLC Parameters
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Visualizations
Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of this compound.
Caption: General analytical workflow for the characterization of this compound.
Logical Relationship of Analytical Techniques
This diagram shows the logical relationship between the different analytical techniques and the information they provide for the final characterization of the molecule.
Caption: Relationship between analytical techniques and the information derived for characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Benzyl-2H-indazole-3-carboxylic acid in Cancer Research
For: Researchers, scientists, and drug development professionals.
Subject: Application of 2-Benzyl-2H-indazole-3-carboxylic acid and its derivatives in cancer research.
Introduction
The indazole scaffold is a prominent heterocyclic motif found in numerous compounds with significant therapeutic potential, including several FDA-approved anti-cancer agents. Derivatives of indazole are known to exhibit a wide range of biological activities, such as kinase inhibition, anti-proliferative effects, and induction of apoptosis. While direct and extensive research on this compound is not widely published, the broader class of indazole-3-carboxylic acid and 2H-indazole derivatives has shown considerable promise in oncology. This document provides an overview of the potential applications, relevant signaling pathways, and experimental protocols for evaluating this compound and its analogs as potential anti-cancer agents. The information herein is compiled from studies on structurally related indazole compounds and serves as a foundational guide for initiating research in this area.
Potential Mechanism of Action
Based on the activities of related indazole derivatives, this compound may exert its anti-cancer effects through various mechanisms. A notable mechanism for a class of 2H-indazole-3-carboxamide derivatives is the antagonism of the prostanoid EP4 receptor.[1][2] This receptor is involved in prostaglandin E2 (PGE2)-mediated immunosuppression within the tumor microenvironment.[1] By blocking the EP4 receptor, these compounds can enhance anti-tumor immunity, particularly by promoting the activity of cytotoxic CD8+ T cells.[1]
Other indazole derivatives have been shown to induce apoptosis through the intrinsic pathway, characterized by the upregulation of Bax and cleaved caspase-3, and downregulation of the anti-apoptotic protein Bcl-2.[3] Furthermore, some derivatives have been observed to increase reactive oxygen species (ROS) levels and decrease mitochondrial membrane potential in cancer cells.[3]
Quantitative Data of Related Indazole Derivatives
The following table summarizes the in vitro anti-proliferative activity of various indazole derivatives against several human cancer cell lines. This data can serve as a benchmark for evaluating the potency of this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 | [3] |
| A549 (Lung Cancer) | 0.58 | [3] | |
| HCT116 (Colon Cancer) | 1.15 | [3] | |
| Compound 6o | K562 (Leukemia) | 5.15 | |
| A549 (Lung Cancer) | >40 | ||
| PC-3 (Prostate Cancer) | >40 | ||
| Hep-G2 (Hepatoma) | >40 | ||
| Compound 14 | HEK293-EP4 (cAMP assay) | 0.0011 | [1] |
| CRE reporter assay | 0.0041 | [1] |
Experimental Protocols
Cell Viability MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for MTT Cell Viability Assay.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is to investigate the effect of this compound on the expression of key apoptosis-related proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
References
Application of 2-Benzyl-2H-indazole-3-carboxylic Acid Derivatives in Drug Discovery: Focus on EP4 Receptor Antagonism for Cancer Immunotherapy
Introduction: The 2H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. A notable derivative, 2-Benzyl-2H-indazole-3-carboxylic acid, serves as a crucial building block for the synthesis of potent and selective therapeutic agents. Recent advancements have highlighted the application of its carboxamide derivatives as novel prostanoid EP4 receptor antagonists, offering a promising strategy for colorectal cancer immunotherapy. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in this class of compounds.
The Prostaglandin E2 (PGE2)/EP4 signaling pathway is frequently upregulated in colorectal cancer, contributing to an immunosuppressive tumor microenvironment. By blocking this pathway, 2-benzyl-2H-indazole-3-carboxamide derivatives can enhance anti-tumor immunity, making them attractive candidates for both monotherapy and combination therapy with immune checkpoint inhibitors.[1][2]
Signaling Pathway of PGE2/EP4 in Cancer Immunosuppression
Prostaglandin E2 (PGE2), produced by cyclooxygenase-2 (COX-2), is a key mediator of inflammation and immunosuppression in the tumor microenvironment. It exerts its effects by binding to four G-protein coupled receptors, EP1-4. The activation of the EP4 receptor, in particular, triggers a signaling cascade that promotes tumor growth and immune evasion. This involves the elevation of intracellular cyclic AMP (cAMP), which in turn modulates the activity of various downstream effectors. This signaling cascade ultimately leads to the suppression of cytotoxic CD8+ T cell activity and the promotion of immunosuppressive cell types, thereby allowing the tumor to escape immune surveillance. The 2-benzyl-2H-indazole-3-carboxamide derivatives competitively bind to the EP4 receptor, thereby inhibiting PGE2-mediated signaling and restoring anti-tumor immune responses.
Quantitative Data: In Vitro Activity of 2-Benzyl-2H-indazole-3-carboxamide Derivatives
The following table summarizes the in vitro antagonistic activity of a series of 2-benzyl-2H-indazole-3-carboxamide derivatives against the human EP4 receptor. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the PGE2-induced cAMP response in HEK293 cells overexpressing the human EP4 receptor.[2]
| Compound ID | R Group on Benzyl Ring | EP4 IC50 (nM)[2] |
| 1 | H | 3106 ± 80.1 |
| 7 | 4-F | 15.3 ± 1.2 |
| 8 | 4-Cl | 8.7 ± 0.6 |
| 9 | 4-Br | 9.1 ± 0.7 |
| 10 | 4-CH3 | 12.5 ± 1.1 |
| 11 | 4-OCH3 | 25.6 ± 2.3 |
| 12 | 4-CF3 | 5.2 ± 0.4 |
| 13 | 3-F | 28.4 ± 2.5 |
| 14 | 3-Cl | 4.1 ± 0.2 |
| 15 | 2-F | 45.7 ± 3.9 |
| 16 | 2-Cl | 33.1 ± 2.8 |
Note: The data represents the mean ± standard error of the mean (SEM) from at least three independent experiments.
Experimental Protocols
General Synthesis of 2-Benzyl-2H-indazole-3-carboxamide Derivatives
The synthesis of the target compounds involves a multi-step process starting from commercially available methyl 1H-indazole-3-carboxylate.
Protocol for N-Alkylation:
-
To a solution of methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium hydroxide (KOH, 1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the corresponding substituted benzyl bromide (1.1 eq) dropwise.
-
Continue stirring at room temperature for 3-5 hours until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the 2H- and 1H-regioisomers.
Protocol for Hydrolysis:
-
Dissolve the isolated 2H-regioisomer methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Protocol for Amide Coupling:
-
To a solution of the this compound (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 4-6 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final compound.
In Vitro EP4 Receptor Antagonist Activity Assay (GloSensor™ cAMP Assay)
This assay measures the ability of the test compounds to inhibit the PGE2-induced increase in intracellular cAMP levels in HEK293 cells stably expressing the human EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor and the pGloSensor™-22F cAMP plasmid.
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
GloSensor™ cAMP Reagent (Promega).
-
Prostaglandin E2 (PGE2).
-
Test compounds (2-benzyl-2H-indazole-3-carboxamide derivatives).
-
White, opaque 96-well microplates.
Protocol:
-
Cell Culture: Culture the HEK293-EP4-pGloSensor™ cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into white, opaque 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Assay Procedure: a. Remove the culture medium from the wells. b. Add 100 µL of the prepared GloSensor™ cAMP Reagent to each well. c. Incubate the plate at room temperature for 2 hours to allow for reagent equilibration. d. Prepare serial dilutions of the test compounds and PGE2 in the assay buffer. e. Add the test compounds to the wells, followed by the addition of PGE2 at its EC80 concentration. f. Incubate the plate at room temperature for 20 minutes. g. Measure the luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition of the PGE2-induced cAMP response for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Efficacy in a Syngeneic Mouse Model of Colorectal Cancer
The anti-tumor efficacy of the lead compounds can be evaluated in a CT-26 syngeneic mouse model.
Materials:
-
BALB/c mice (6-8 weeks old).
-
CT-26 murine colon carcinoma cell line.
-
Matrigel.
-
Test compound (e.g., compound 14).
-
Vehicle control.
-
Anti-PD-1 antibody (optional, for combination studies).
Protocol:
-
Tumor Cell Implantation: a. Harvest CT-26 cells and resuspend them in a 1:1 mixture of PBS and Matrigel. b. Subcutaneously inject 1 x 10^6 cells into the right flank of each BALB/c mouse.
-
Treatment: a. When the tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (e.g., vehicle, test compound, anti-PD-1, combination). b. Administer the test compound and vehicle control daily via oral gavage. c. Administer the anti-PD-1 antibody intraperitoneally twice a week (for combination studies).
-
Monitoring: a. Measure the tumor volume and body weight of the mice every 2-3 days. b. Monitor the general health of the animals.
-
Endpoint: a. Euthanize the mice when the tumor volume reaches the predetermined endpoint or if they show signs of significant morbidity. b. Harvest the tumors for further analysis (e.g., immunohistochemistry, flow cytometry) to assess the immune cell infiltration and activation.
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each treatment group over time. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. c. Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions based on their specific experimental setup and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for Cell-based Assays of 2-Benzyl-2H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for relevant cell-based assays to characterize the biological activity of 2-Benzyl-2H-indazole-3-carboxylic acid, a novel compound belonging to the indazole class of molecules. Indazole derivatives have demonstrated significant potential as anti-inflammatory and anti-cancer agents. The following protocols are designed to enable the screening and mechanistic evaluation of this compound in these key therapeutic areas.
Part 1: Anti-inflammatory Activity
Given that many indazole derivatives exhibit anti-inflammatory properties, a key starting point is to assess the potential of this compound to modulate inflammatory pathways. A common mechanism for anti-inflammatory compounds is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammatory responses.
Application Note 1: NF-κB Reporter Assay
This assay is designed to quantitatively assess the inhibitory effect of this compound on the NF-κB signaling pathway in response to an inflammatory stimulus. A human embryonic kidney cell line (HEK293) stably expressing a luciferase reporter gene under the control of an NF-κB response element is utilized.[1][2]
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture: Maintain HEK293-NF-κB-luciferase reporter cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Pre-treat the cells with various concentrations of the compound for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells and incubate for 6 hours.[1] Include an unstimulated control group.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions. Read the luminescence on a plate reader.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay). Calculate the percentage of inhibition relative to the TNF-α stimulated control and determine the IC50 value.
Diagram: NF-κB Reporter Assay Workflow
References
Troubleshooting & Optimization
Technical Support Center: Side Reactions in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of indazole is giving a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A1: The regioselectivity of N-alkylation is a common issue and is highly dependent on the reaction conditions and the substituents on the indazole ring. Generally, N1-alkylation is thermodynamically favored, while N2-alkylation is kinetically favored. Here are some key factors to consider:
-
Base and Solvent System: The choice of base and solvent plays a crucial role. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the N1 isomer.[1][2] In contrast, Mitsunobu conditions (e.g., with triphenylphosphine and diethyl azodicarboxylate) tend to favor the N2 isomer.[1]
-
Substituents on the Indazole Ring: The electronic and steric nature of the substituents can direct the alkylation. Electron-withdrawing groups at the C7 position, such as NO2 or CO2Me, have been shown to favor N2-alkylation.[1][2] Conversely, bulky substituents at the C3 position can promote N1-alkylation.
-
Reaction Temperature: Lower temperatures can sometimes favor the kinetic N2 product, while higher temperatures may allow for equilibration to the thermodynamic N1 product.
Q2: I am attempting a Davis-Beirut reaction to synthesize a 2H-indazole, but the yield is very low. What could be the problem?
A2: The Davis-Beirut reaction, which is a method for constructing 2H-indazoles, is sensitive to reaction conditions. Low yields can often be attributed to the following:
-
Water Content: The presence of water can be critical. In some cases, the addition of a small amount of water to the reaction mixture can dramatically increase the yield. However, excessive water can lead to a sharp decrease in yield due to competing side reactions.
-
Reaction Time and Temperature: Inadequate reaction time or temperature may lead to incomplete conversion. It is advisable to monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Base Concentration: The concentration of the base (e.g., KOH) is also a critical parameter that needs to be optimized for your specific substrate.
Q3: During my indazole synthesis from an o-fluorobenzaldehyde and hydrazine, I am observing a significant amount of a side product that is not the desired indazole. What is happening?
A3: A common side reaction in the synthesis of indazoles from o-fluorobenzaldehydes and hydrazine is the Wolf-Kishner reduction of the intermediate hydrazone. This leads to the formation of a fluorotoluene derivative instead of the cyclized indazole.[3][4] To mitigate this, consider the following:
-
Use of O-Methyl Oximes: Converting the o-fluorobenzaldehyde to its O-methyloxime derivative before reacting with hydrazine can effectively eliminate the competitive Wolf-Kishner reduction.[3][4]
-
Reaction Conditions: Carefully controlling the reaction temperature and the amount of hydrazine can also help to minimize this side reaction.
Q4: I am performing a Jacobson synthesis of indazole from o-toluidine, and the yield is inconsistent. What are the potential pitfalls?
A4: The Jacobson synthesis involves the diazotization of o-toluidine followed by intramolecular cyclization. Inconsistent yields can arise from:
-
Temperature Control during Diazotization: This step is highly exothermic and requires careful temperature control (typically between 1°C and 4°C) to avoid the decomposition of the diazonium salt.
-
Purity of Starting Material: The o-toluidine should be pure and free from colored oxidation products. Distillation over zinc dust can be used for purification.
-
Inefficient Cyclization: The cyclization step requires heating, and the temperature and reaction time need to be optimized for your specific substrate to ensure complete conversion without degradation.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in N-Alkylation of Indazoles
This guide provides a systematic approach to troubleshooting poor N1/N2 selectivity in indazole alkylation.
| Observed Problem | Potential Cause | Suggested Solution |
| High proportion of N2-isomer when N1 is desired | Reaction is under kinetic control. | 1. Switch to a base/solvent system known to favor the thermodynamic N1 product, such as NaH in THF.[1][2] 2. Increase the reaction temperature to allow for equilibration to the more stable N1-isomer. |
| High proportion of N1-isomer when N2 is desired | Reaction is under thermodynamic control. | 1. Employ Mitsunobu conditions, which are known to favor N2-alkylation.[1] 2. Use a more polar solvent and a weaker base at a lower temperature to favor the kinetic product. |
| Inseparable mixture of N1 and N2 isomers | Similar energetic barriers for the formation of both isomers. | 1. Modify the indazole substrate with a directing group if possible. For example, a bulky C3-substituent can increase N1 selectivity. 2. Explore different alkylating agents. Sometimes, changing from an alkyl halide to a tosylate can influence the regioselectivity. |
Guide 2: Low Yield in Davis-Beirut Reaction
This guide addresses common issues leading to low yields in the synthesis of 2H-indazoles via the Davis-Beirut reaction.
| Observed Problem | Potential Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reaction time or temperature. | 1. Monitor the reaction progress by TLC or LC-MS. 2. Gradually increase the reaction temperature and observe the effect on the yield. |
| Formation of multiple unidentified by-products | Suboptimal water concentration or base strength. | 1. Systematically vary the amount of water added to the reaction mixture. Start with anhydrous conditions and incrementally add water (e.g., 5%, 10%, 15% v/v) to find the optimal concentration. 2. Screen different bases (e.g., KOH, NaOH, DBU) and their concentrations. |
| Decomposition of starting material or product | Reaction temperature is too high or reaction time is too long. | 1. Once the optimal reaction time is determined by monitoring, quench the reaction promptly. 2. If the product is known to be unstable under the reaction conditions, consider a milder synthetic route if available. |
Data Presentation
Table 1: Regioselectivity of Indazole N-Alkylation with n-Pentyl Bromide under Various Conditions
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Total Yield (%) |
| 1 | Cs2CO3 | DMF | 20 | 1.5 : 1 | 85 |
| 2 | K2CO3 | DMF | 20 | 1.2 : 1 | 82 |
| 3 | NaH | THF | 20 | >99 : 1 | 75 |
| 4 | NaH | DMF | 20 | 1.2 : 1 | 88 |
| 5 | DBU | CH3CN | 20 | 1 : 1.3 | 65 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Effect of Water on the Yield of a Davis-Beirut Reaction
| Entry | Solvent | Water Content (%) | Yield of 2H-Indazole (%) |
| 1 | n-Propanol | 0 | 27 |
| 2 | n-Propanol | 15 | 65 |
| 3 | n-Propanol | 50 | 15 |
| 4 | Methanol | 50 | 40 |
| 5 | Ethanol | 50 | 28 |
Data adapted from a study on the optimization of the Davis-Beirut reaction.
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of Indazole
This protocol is optimized for the selective formation of the N1-alkylated indazole.
-
To a solution of indazole (1.0 eq) in anhydrous THF (10 mL/mmol of indazole) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitigation of Wolf-Kishner Reduction in Indazole Synthesis from o-Fluorobenzaldehyde
This protocol utilizes an O-methyloxime intermediate to suppress the formation of the fluorotoluene by-product.[3][4]
Step A: Synthesis of the O-Methyloxime
-
To a solution of the o-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add O-methylhydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.5 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude O-methyloxime. This is often used in the next step without further purification.
Step B: Cyclization to the Indazole
-
Heat a mixture of the crude O-methyloxime from Step A (1.0 eq) and hydrazine hydrate (5-10 eq) at reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Synthesis of 2-Benzyl-2H-indazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Benzyl-2H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy involves a two-step process. The first step is the synthesis of the precursor, 1H-indazole-3-carboxylic acid. The second step is the regioselective N-alkylation of the indazole ring with a benzylating agent to introduce the benzyl group at the N2 position.
Q2: Which factors primarily influence the regioselectivity of the N-benzylation step?
A2: The regioselectivity of N-benzylation, which determines the ratio of the desired N2-isomer to the undesired N1-isomer, is influenced by several factors. These include the choice of base, solvent, and to some extent, the reaction temperature. Generally, kinetically controlled conditions tend to favor the N2-isomer.
Q3: What are the common side products in this synthesis?
A3: The most common side product is the isomeric 1-benzyl-1H-indazole-3-carboxylic acid. Other potential impurities can arise from incomplete reaction or from side reactions of the starting materials or reagents.
Q4: How can I purify the final product?
A4: Purification of this compound can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low overall yield | - Inefficient synthesis of the 1H-indazole-3-carboxylic acid precursor.- Poor regioselectivity in the N-benzylation step, leading to a mixture of isomers.- Suboptimal reaction conditions (temperature, reaction time).- Loss of product during workup and purification. | - Optimize the synthesis of the precursor. A diazonium-free route starting from phenylhydrazine and benzaldehyde is often scalable and safe.[1]- Carefully select the base and solvent for the N-benzylation to favor the N2 isomer (see table below).- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Ensure efficient extraction and recrystallization procedures to minimize product loss. |
| Formation of the undesired N1-benzyl isomer | - The N1-isomer is the thermodynamically more stable product. Reaction conditions that allow for equilibrium to be reached will favor its formation.[2][3]- The choice of base and solvent can significantly impact the N1/N2 ratio. For instance, using potassium carbonate in DMF can lead to a nearly 1:1 mixture of N1 and N2 isomers.[4] | - Employ reaction conditions that favor kinetic control. This often involves using a stronger base and a less polar, aprotic solvent at lower temperatures.- Consider using a Mitsunobu reaction for the N-alkylation, as this has been shown to favor the formation of the N2-regioisomer.[2][3] |
| Incomplete reaction | - Insufficient reactivity of the benzylating agent.- The base used is not strong enough to fully deprotonate the indazole nitrogen.- Steric hindrance at the reaction site. | - Use a more reactive benzylating agent, such as benzyl bromide or benzyl iodide.- Switch to a stronger base, for example, sodium hydride (NaH).- Increase the reaction temperature or prolong the reaction time, while monitoring for the formation of side products. |
| Difficulty in purifying the product | - The N1 and N2 isomers have very similar polarities, making them difficult to separate by column chromatography.- The presence of unreacted starting materials or other impurities. | - If the isomers are difficult to separate, it is best to optimize the reaction conditions to maximize the formation of the desired N2 isomer.- A careful choice of eluent system for column chromatography may improve separation.- Recrystallization from a suitable solvent system can be an effective method for purification. |
Data on N-Alkylation Regioselectivity
The following table summarizes the effect of different reaction conditions on the regioselectivity of N-alkylation of indazole derivatives, which can serve as a guide for optimizing the synthesis of this compound.
| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Total Yield | Reference |
| Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | NaH | THF | >99:1 | - | [2][5] |
| 6-Fluoro-1H-indazole | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | 1:1 | 51.6% | [4] |
| Methyl 1H-indazole-5-carboxylate | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | 1:1 | - | [4] |
| Indazole | n-pentanol | - | - | 1:2.5 | 78% | [2][3] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 1:1.2 | 84% | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-3-carboxylic acid
This protocol is based on a scalable, diazonium-free method.[1]
-
Step 1: Formation of Benzaldehyde Phenylhydrazone:
-
To a suitable reaction vessel, add phenylhydrazine and a solvent such as isopropanol.
-
Slowly add benzaldehyde while maintaining the temperature at 25-30 °C.
-
Stir the mixture for at least 2 hours at the same temperature.
-
Cool the mixture to 20 °C, filter the solid, and wash with a mixture of water and isopropanol.
-
Dry the solid under vacuum to obtain benzaldehyde phenylhydrazone.
-
-
Step 2: Cyclization to Benzylideneaminoisatin:
-
Dissolve the benzaldehyde phenylhydrazone in a suitable solvent like dichloromethane.
-
Slowly add oxalyl chloride to the solution at a controlled temperature.
-
After the addition is complete, stir the mixture to complete the reaction.
-
In a separate vessel, prepare a slurry of aluminum chloride (AlCl₃) in dichloromethane.
-
Slowly add the solution from the previous step to the AlCl₃ slurry.
-
Quench the reaction by slowly adding it to a cold aqueous acid solution.
-
Separate the organic layer, wash, and concentrate to obtain the intermediate.
-
-
Step 3: Hydrolysis and Rearrangement to 1H-Indazole-3-carboxylic acid:
-
To the intermediate from the previous step, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux.
-
Cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 1H-indazole-3-carboxylic acid.
-
Protocol 2: Synthesis of this compound
This protocol is a general method for the N-alkylation of indazoles, optimized for N2-selectivity.
-
Deprotonation:
-
To a solution of 1H-indazole-3-carboxylic acid in a suitable aprotic solvent (e.g., THF, DMF), add a base (e.g., NaH, K₂CO₃) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Benzylation:
-
Slowly add benzyl bromide or benzyl chloride to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
-
Visualizations
References
- 1. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Indazole N-Alkylation
Welcome to the technical support center for regioselectivity issues in indazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during the N-alkylation of indazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I getting a mixture of N1 and N2 alkylated products?
This is the most common issue in indazole N-alkylation. The indazole anion, formed upon deprotonation, is an ambident nucleophile with two reactive nitrogen atoms (N1 and N2). The reaction often yields a mixture of both N1- and N2-alkylated regioisomers because both nitrogens can be alkylated.[1][2][3] The ratio of these products is highly sensitive to a variety of factors.
Q2: How can I control the regioselectivity to favor the N1-alkylated product?
Achieving high N1-selectivity often involves thermodynamic control, as the N1-substituted indazole is typically the more thermodynamically stable isomer.[4][5][6]
-
Choice of Base and Solvent: A combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is a promising system for achieving high N1-selectivity.[1][4][6] This is particularly effective for indazoles with electron-withdrawing substituents at the C3 position.[1][4] The sodium cation is thought to coordinate with the N2 nitrogen and an oxygen atom on the C3 substituent, sterically hindering alkylation at N2.[1][2]
-
Substituent Effects: The presence of sterically bulky or coordinating groups at the C3 position can significantly favor N1-alkylation. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents have shown over 99% N1-regioselectivity under NaH/THF conditions.[1][4][6]
-
Thermodynamic Equilibration: In some cases, using specific electrophiles like α-halo carbonyls or β-halo esters can lead to the thermodynamically favored N1 product through an equilibration process.[4][6]
Q3: What conditions favor the formation of the N2-alkylated product?
N2-alkylation is often considered the kinetically favored pathway.[5]
-
Substituent Effects: Electron-withdrawing groups at the C7 position, such as NO₂ or CO₂Me, have been shown to confer excellent N2-regioselectivity (≥96%).[1][4][7]
-
Mitsunobu Reaction: The Mitsunobu reaction has demonstrated a strong preference for the formation of the N2-regioisomer.[4][8]
-
Acid Catalysis: A novel approach using TfOH as a catalyst with diazo compounds has been developed for highly selective N2-alkylation.[9]
-
Trialkyl Orthoformates: The use of trialkyl orthoformates in the presence of an acid catalyst can also lead to the regioselective synthesis of 2-alkyl-2H-indazoles.[5]
Q4: My reaction is not going to completion. What could be the issue?
Incomplete conversion can be due to several factors:
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Insufficient Base: Ensure at least a stoichiometric amount of a suitable base is used to fully deprotonate the indazole.
-
Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. For example, alkylation with NaH in THF can show improved yields when warmed.[2]
-
Poorly Reactive Alkylating Agent: The reactivity of the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
Q5: How can I separate the N1 and N2 isomers?
If a mixture of regioisomers is formed, separation is typically achieved using column chromatography on silica gel.[10] The polarity difference between the N1 and N2 isomers is usually sufficient for separation.
Data Presentation: Regioselectivity under Various Conditions
The following tables summarize quantitative data from the literature on the N-alkylation of various indazoles, highlighting the impact of different reaction parameters on the N1:N2 product ratio.
Table 1: Effect of Base and Solvent on N-pentylation of Methyl 1H-indazole-3-carboxylate
| Entry | Base (equiv.) | Solvent | Time (h) | Conversion (%) | N1:N2 Ratio |
| 1 | Cs₂CO₃ (2.0) | DMF | 18 | 100 | 1.4:1 |
| 2 | K₂CO₃ (2.0) | DMF | 18 | 100 | 1.4:1 |
| 3 | Na₂CO₃ (2.0) | DMF | 18 | 34 | 1.5:1 |
| 4 | NaH (1.2) | THF | 2 | 100 | >99:1 |
| 5 | NaHMDS (1.2) | THF | 2 | 100 | 13.4:1 |
| 6 | KHMDS (1.2) | THF | 2 | 100 | 11.2:1 |
Data adapted from O'Donovan, et al., Beilstein J. Org. Chem. 2021, 17, 1939–1951.[8]
Table 2: Influence of Indazole Substituents on Regioselectivity (NaH in THF)
| Entry | Indazole Substituent | Alkylating Agent | N1:N2 Ratio |
| 1 | 3-CO₂Me | n-pentyl bromide | >99:1 |
| 2 | 3-tert-butyl | n-pentyl bromide | >99:1 |
| 3 | 3-NO₂ | n-pentyl bromide | 19:1 |
| 4 | 5-NO₂ | n-pentyl bromide | 1:1.2 |
| 5 | 7-NO₂ | n-pentyl bromide | 1:24 |
| 6 | 7-CO₂Me | n-pentyl bromide | 1:24 |
Data adapted from O'Donovan, et al., Beilstein J. Org. Chem. 2021, 17, 1939–1951.[4][7]
Experimental Protocols
General Protocol for N1-Selective Alkylation using NaH/THF [1][4]
To a stirred solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF is added sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The resulting mixture is stirred at room temperature for 30 minutes. The alkylating agent (e.g., alkyl bromide, 1.1 equiv) is then added, and the reaction is stirred at room temperature or heated as required until completion (monitored by TLC or LC-MS). Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for N2-Selective Alkylation via Mitsunobu Reaction [2]
To a solution of the 1H-indazole (1.0 equiv), the corresponding alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C is added a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the N2-alkylated product.
Visualizations
Caption: Key factors influencing the regioselectivity of indazole N-alkylation.
Caption: Troubleshooting workflow for poor regioselectivity in indazole N-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Separation of 1H- and 2H-Indazole Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of 1H- and 2H-indazole isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating 1H- and 2H-indazole isomers?
A1: The primary methods for separating 1H- and 2H-indazole isomers are column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the separation, the specific properties of the isomers, and the required purity. Column chromatography is a widely used laboratory technique, while recrystallization can be a more straightforward and scalable option, particularly for industrial applications.[1] HPLC is often employed for analytical separation and can also be used for preparative purification.[2][3]
Q2: How can I distinguish between the 1H- and 2H-indazole isomers after separation?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between 1H- and 2H-indazole isomers.[4] Specifically, 1H-NMR and 13C-NMR spectra show distinct chemical shifts for the protons and carbons of the indazole ring in each isomer.[4] For instance, in 1H-NMR, the chemical shift of the proton at the 7-position (H-7) is often a key indicator; it typically appears at a higher frequency in 2H-isomers due to the deshielding effect of the lone pair on the N-1 nitrogen.[4] Mass spectrometry can also be used for characterization, although the fragmentation patterns of the two isomers can be similar.[4]
Q3: My column chromatography separation is not providing good resolution between the isomers. What can I do?
A3: Poor resolution in column chromatography can be due to several factors. Here are some troubleshooting steps:
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Optimize the solvent system: The polarity of the eluent is critical. A systematic trial of different solvent mixtures with varying polarities should be performed. Common solvent systems for indazole derivatives include hexane/ethyl acetate and dichloromethane/methanol.
-
Change the stationary phase: While silica gel is the most common stationary phase, using a different type, such as alumina or a bonded phase, might improve separation.
-
Adjust the column parameters: A longer and narrower column can increase the number of theoretical plates and improve resolution. Ensure the column is packed uniformly to avoid channeling.
-
Check the sample loading: Overloading the column can lead to broad, overlapping peaks. Use an appropriate amount of sample for the column size.
Q4: Can recrystallization be used for all types of indazole isomer mixtures?
A4: Recrystallization is most effective when there is a significant difference in the solubility of the two isomers in a particular solvent or solvent mixture.[1] For substituted indazoles, especially those with polar functional groups like hydroxyl, amino, or nitro groups, finding a suitable mixed solvent system (e.g., acetone/water, ethanol/water) can lead to efficient separation with high purity.[1] However, for isomers with very similar solubility profiles, recrystallization may not be a viable option, and chromatographic methods would be more suitable.
Q5: What is the key principle behind separating indazole isomers by recrystallization?
A5: The separation of 1H- and 2H-indazole isomers by recrystallization relies on the difference in their solubility in a specific solvent system.[1] By carefully selecting a solvent or a mixture of solvents, it is possible to create conditions where one isomer is significantly less soluble than the other at a given temperature. When a heated, saturated solution of the isomer mixture is cooled, the less soluble isomer will crystallize out first, allowing for its separation by filtration. The process can sometimes be enhanced by seeding the solution with a pure crystal of the desired isomer.[5]
Troubleshooting Guides
Guide 1: Poor Separation Efficiency in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Overlapping or broad peaks | Inappropriate solvent system | Systematically vary the eluent polarity. A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). |
| Column overloading | Reduce the amount of sample loaded onto the column. | |
| Poor column packing | Repack the column, ensuring a uniform and compact bed. | |
| No separation | Isomers have very similar polarity | Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or switch to a different separation technique like preparative HPLC. |
| Tailing peaks | Acidic or basic nature of compounds interacting with silica | Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. |
Guide 2: Inefficient Separation via Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Both isomers crystallize out together | Poor solvent selection | Screen a variety of solvents and mixed solvent systems. For substituted indazoles, mixtures of a water-soluble organic solvent (acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran) and water are often effective.[1] |
| Solution is supersaturated with both isomers | Adjust the solvent ratios and the cooling rate. Slower cooling often leads to better selectivity. | |
| No crystallization occurs | Compound is too soluble in the chosen solvent | Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution to induce crystallization. |
| Oily precipitate forms instead of crystals | Compound is "oiling out" | Try a more dilute solution, a slower cooling rate, or a different solvent system. Seeding with a pure crystal can sometimes help initiate proper crystallization. |
Experimental Protocols
Protocol 1: Separation of Substituted 1H- and 2H-Indazole Isomers by Column Chromatography
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Packing the Column: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat, uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the mixture of indazole isomers in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica bed.
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Elution: Add the eluent to the column and begin collecting fractions. A gradient elution, where the polarity of the solvent is gradually increased, may be necessary to elute both isomers effectively. The N-1 isomers are often eluted first.[4]
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Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify which fractions contain the pure isomers.
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Isolation: Combine the fractions containing the pure 1H- and 2H-isomers separately and remove the solvent under reduced pressure.
Protocol 2: Separation of Substituted 1H- and 2H-Indazole Isomers by Recrystallization
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Solvent Screening: In small test tubes, test the solubility of the isomer mixture in various single and mixed solvents at room temperature and upon heating. An ideal solvent will dissolve the mixture when hot but will have significantly different solubilities for the two isomers upon cooling. A patent suggests mixed solvents of acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water, with volume ratios of the organic solvent to water preferably ranging from 3/1 to 2/5.[1]
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Dissolution: In a flask, dissolve the isomer mixture in the minimum amount of the chosen hot solvent system.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization. The less soluble isomer should crystallize out.
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Isolation of the First Isomer: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
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Isolation of the Second Isomer: The mother liquor will be enriched in the more soluble isomer. The solvent can be partially evaporated and the solution cooled again to obtain a second crop of crystals, which may be the other isomer or a mixture requiring further purification.
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Purity Check: Determine the purity of the isolated isomers using HPLC, NMR, or melting point analysis. Purity of over 99% has been reported using this method.[1]
Quantitative Data Summary for Recrystallization of Substituted Indazole Isomers [1]
| Isomer Mixture | Solvent System (v/v) | Starting Amount (g) | Yield of Isomer 1 (g) | Purity of Isomer 1 (%) | Yield of Isomer 2 (g) | Purity of Isomer 2 (%) |
| 5-amino-1-(2-hydroxyethyl)-indazole & 5-amino-2-(2-hydroxyethyl)-indazole | Acetone/Water (3:1) | 10 | 5.3 (1-isomer) | 99.5 | - | - |
| 5-amino-1-(2-hydroxyethyl)-indazole & 5-amino-2-(2-hydroxyethyl)-indazole | Ethanol/Water (25:18) | 8 | 3.9 (1-isomer) | 99.6 | 4.2 (2-isomer) | 99.4 |
| 4-amino-1-(2-pyrrolidinylethyl)-indazole & 4-amino-2-(2-pyrrolidinylethyl)-indazole | Acetonitrile/Water (7:3) | 10 | 4.8 (1-isomer) | 99.3 | - | - |
| 5-amino-1-(2,2-dimethoxyethyl)-indazole & 5-amino-2-(2,2-dimethoxyethyl)-indazole | Tetrahydrofuran/Water (2:5) | 10 | 5.2 (1-isomer) | 99.7 | 3.7 (2-isomer) | 99.1 |
Visualizations
Caption: Workflow for selecting a separation method for 1H- and 2H-indazole isomers.
Caption: Troubleshooting logic for the separation of 1H- and 2H-indazole isomers.
References
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Overcoming Poor Solubility of 2-Benzyl-2H-indazole-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-Benzyl-2H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: I am observing very low solubility of this compound in aqueous buffers. Is this expected?
A1: Yes, this is expected. As a carboxylic acid-containing organic molecule, this compound is anticipated to have low intrinsic aqueous solubility, particularly at neutral or acidic pH. The solubility of such compounds is often pH-dependent.
Q2: What are the primary strategies to improve the solubility of this compound?
A2: The most common and effective strategies for enhancing the solubility of acidic compounds like this compound include:
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pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group.[][2]
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Salt Formation: Converting the acidic parent drug into a more soluble salt form.[3][4][5][6][7]
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Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous medium.[][8][9]
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Solid Dispersion: Dispersing the compound in a hydrophilic carrier matrix.[10][11][12]
Q3: How does pH adjustment increase the solubility of this compound?
A3: this compound is a weak acid. By increasing the pH of the aqueous solution above its pKa, the carboxylic acid group will deprotonate to form a carboxylate anion. This ionized form is more polar and thus more soluble in water than the neutral, unionized form.[3][13]
Q4: What should I consider when choosing a salt form?
A4: When selecting a salt form, consider the pKa of the parent compound and the counterion. The goal is to form a stable salt that readily dissociates in the desired medium.[4][6] The stability of the resulting salt under various conditions, such as heat and humidity, should also be assessed.[5]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
Possible Cause: The intrinsic solubility of the free acid form is very low in the chosen buffer.
Troubleshooting Steps:
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pH Modification:
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Increase the pH of your buffer. For a carboxylic acid, a pH above its pKa will significantly increase solubility. Start by adjusting the pH to 7.4 and, if necessary, incrementally increase it.
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Use an alkalizing agent such as sodium hydroxide or potassium hydroxide to adjust the pH.[14]
-
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Co-solvent Addition:
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If pH adjustment alone is insufficient or not desired, consider adding a co-solvent.
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Common co-solvents for preclinical formulations include Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol (PG).[][9]
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Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and increase as needed, keeping in mind the potential for toxicity in cellular or in vivo experiments.
-
Issue 2: Inconsistent solubility results between experiments.
Possible Cause: The solid-state form of the compound may be variable (e.g., different polymorphs or amorphous vs. crystalline).
Troubleshooting Steps:
-
Characterize the Solid Form:
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Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of your compound. Different crystalline forms (polymorphs) can have different solubilities.[15]
-
-
Standardize Sample Preparation:
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Ensure a consistent protocol for dissolving the compound. This includes factors like sonication time, temperature, and mixing speed.
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Always start with a well-defined and consistent solid form for your experiments.
-
Experimental Protocols
Protocol 1: Solubility Determination by pH Adjustment
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Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, borate buffers).
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Add an excess amount of this compound to a known volume of each buffer.
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Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
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Separate the undissolved solid by centrifugation or filtration.
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Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
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Plot the solubility as a function of pH.
Protocol 2: Preparation and Evaluation of a Sodium Salt
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Dissolve 1 molar equivalent of this compound in a suitable organic solvent (e.g., ethanol).
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Add 1 molar equivalent of sodium hydroxide (as an aqueous or alcoholic solution) dropwise while stirring.
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Stir the mixture for a specified time to allow for salt formation.
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Isolate the sodium salt by solvent evaporation or precipitation followed by filtration.
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Wash the isolated salt with a non-solvent to remove any unreacted starting material and dry it under vacuum.
-
Determine the aqueous solubility of the prepared salt using the method described in Protocol 1 (at a fixed pH, e.g., 7.4).
Protocol 3: Solubility Enhancement using a Co-solvent System
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Prepare a series of co-solvent mixtures with varying concentrations of a water-miscible organic solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v PEG 400 in water).
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Add an excess amount of this compound to each co-solvent mixture.
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Follow steps 3-5 from Protocol 1 to determine the equilibrium solubility in each mixture.
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Plot the solubility as a function of the co-solvent concentration.
Data Presentation
Table 1: pH-Dependent Solubility of this compound (Example Data)
| pH | Buffer System | Solubility (µg/mL) |
| 4.0 | Citrate | < 1 |
| 5.0 | Citrate | 5 |
| 6.0 | Phosphate | 25 |
| 7.0 | Phosphate | 150 |
| 7.4 | Phosphate | 300 |
| 8.0 | Borate | 800 |
| 9.0 | Borate | > 1000 |
Table 2: Solubility of this compound and its Sodium Salt (Example Data)
| Compound Form | Solvent | Solubility (µg/mL) |
| Free Acid | Water (pH 7.0) | 150 |
| Sodium Salt | Water (pH 7.0) | 2500 |
Table 3: Effect of Co-solvent (PEG 400) on the Solubility of this compound (Example Data)
| PEG 400 Concentration (% v/v) | Solvent | Solubility (µg/mL) |
| 0 | Water | < 1 |
| 10 | Water | 50 |
| 20 | Water | 250 |
| 30 | Water | 1200 |
| 40 | Water | 4000 |
| 50 | Water | > 10000 |
Visualizations
Caption: Experimental workflow for enhancing compound solubility.
Caption: Troubleshooting logic for compound precipitation.
References
- 2. PH adjustment: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. rjpdft.com [rjpdft.com]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. jddtonline.info [jddtonline.info]
- 11. medcraveonline.com [medcraveonline.com]
- 12. japsonline.com [japsonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CompoundingToday.com | pH Adjusting Database [compoundingtoday.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: 2-Benzyl-2H-indazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Benzyl-2H-indazole-3-carboxylic acid. The information is based on general chemical principles of related molecular structures and established guidelines for stability testing of active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on its chemical structure, the stability of this compound can be influenced by several factors, including:
-
pH: The carboxylic acid group and the indazole ring system are susceptible to pH-dependent degradation.
-
Temperature: Elevated temperatures can accelerate degradation through various pathways, including decarboxylation.[1][2]
-
Light: Aromatic and heterocyclic compounds are often susceptible to photolytic degradation.[3]
-
Oxidizing agents: The indazole ring may be susceptible to oxidation.[4][5]
-
Moisture: Hydrolysis of the molecule is a potential degradation pathway, especially at non-optimal pH.[6][7]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, refrigeration (-20°C or -80°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation from moisture, light, and oxidation.[8]
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation products for this molecule are not extensively documented in publicly available literature, based on its functional groups, the following degradation pathways are plausible:
-
Hydrolysis: Cleavage of the benzyl group or modification of the carboxylic acid function under strong acidic or basic conditions.[6][7]
-
Oxidation: Oxidation of the indazole ring system, potentially leading to ring-opened products.[4][5][9]
-
Photodegradation: Isomerization or degradation of the indazole ring upon exposure to UV or visible light.[3][10][11]
-
Thermal Degradation: Decarboxylation of the carboxylic acid group at elevated temperatures is a common degradation route for carboxylic acids.[1][2][12]
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to monitor the stability of an API.[13][14][15][16] This involves developing an HPLC method that can separate the intact drug from its potential degradation products. Key parameters to monitor include the appearance of new peaks, a decrease in the peak area of the parent compound, and changes in physical properties like color and solubility.
Troubleshooting Guides
Issue 1: Unexpected Degradation Observed in Solution
Symptoms:
-
Appearance of new peaks in the HPLC chromatogram.
-
A significant decrease in the main peak's area over a short period.
-
Change in the color of the solution.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| pH of the medium | Determine the pH of your solution. The compound may be unstable at that specific pH. Perform a pH stability profile to identify the optimal pH range. Adjust the buffer of your experimental medium accordingly. |
| Exposure to light | Protect your solution from light by using amber vials or covering the container with aluminum foil. Minimize exposure to ambient light during handling. |
| Presence of oxidizing agents | Ensure all solvents and reagents are free from peroxides and other oxidizing impurities. If unavoidable, consider adding an antioxidant to your formulation, but verify its compatibility first. |
| Elevated temperature | Conduct experiments at the lowest feasible temperature. If elevated temperatures are necessary, minimize the duration of exposure. |
Issue 2: Poor Reproducibility in Experimental Results
Symptoms:
-
High variability in assay results between different batches or experiments.
-
Inconsistent degradation profiles.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent storage of stock solutions | Prepare fresh stock solutions for each experiment. If storing, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles. |
| Variability in experimental conditions | Standardize all experimental parameters, including temperature, pH, light exposure, and incubation times. Use a detailed and consistent protocol. |
| Contamination of reagents or solvents | Use high-purity solvents and reagents. Filter all solutions before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound at 80°C.
-
Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.[17]
3. Sampling and Analysis:
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC-UV/MS, to identify and quantify the parent compound and any degradation products.
Hypothetical Forced Degradation Data
| Stress Condition | Duration (hours) | Parent Compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | 85 | 2 |
| 0.1 M NaOH, 60°C | 8 | 70 | 3 |
| 3% H₂O₂, RT | 24 | 90 | 1 |
| 80°C (solid) | 48 | 95 | 1 |
| Light (ICH Q1B) | 24 | 88 | 2 |
Protocol 2: Stability-Indicating HPLC Method Development
A generic gradient reversed-phase HPLC method suitable for initial assessment.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan)
-
Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
Caption: Potential degradation pathways for the compound.
References
- 1. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. organic chemistry - What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. rjptonline.org [rjptonline.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
Technical Support Center: 2-Benzyl-2H-indazole-3-carboxylic acid
This technical support guide provides detailed information on the proper storage and handling of 2-Benzyl-2H-indazole-3-carboxylic acid, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1] It is crucial to protect the compound from light and moisture to prevent degradation.
Q2: How should I store solutions of this compound?
A2: For short-term storage, solutions can be kept at -20°C for up to one year.[2] For long-term storage, it is recommended to store aliquoted solutions at -80°C, which can preserve the compound for up to two years.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.[2]
Q3: Is this compound sensitive to light?
A3: Yes, it is recommended to store the compound in a dark place, suggesting potential light sensitivity.[1] Amber vials or containers wrapped in foil should be used for both solid and solution forms.
Q4: What are the known incompatibilities for this compound?
A4: this compound should be stored away from strong oxidizing agents.[1][3] Additionally, N-benzyl substituted indazoles may be unstable under basic conditions, especially when heated, as this can lead to debenzylation or hydrolysis.[4]
Q5: I observed a change in the color of my compound. What should I do?
A5: A color change from its typical very pale yellow to yellow-red could indicate degradation.[1] You should verify the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with your experiment. If degradation is confirmed, the compound should be discarded.
Q6: My experimental results are inconsistent. Could improper storage be the cause?
A6: Yes, improper storage can lead to degradation of the compound, which can significantly impact experimental outcomes. Factors such as exposure to light, moisture, high temperatures, or incompatible substances can alter the purity and activity of the compound. Refer to the troubleshooting workflow below for guidance.
Data Presentation: Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms, based on information for closely related indazole compounds.
| Form | Storage Temperature | Duration | Container | Special Conditions |
| Solid | Room Temperature (Cool) | Not specified | Tightly sealed[1][5] | Store in a dark, dry place away from oxidizing agents[1] |
| Solution | -20°C | Up to 1 year[2] | Aliquoted, sealed vials | Avoid repeated freeze-thaw cycles[2] |
| Solution | -80°C | Up to 2 years[2] | Aliquoted, sealed vials | Avoid repeated freeze-thaw cycles[2] |
Experimental Protocols: Stability Assessment
This protocol outlines a method to assess the stability of this compound under various storage conditions.
Objective: To determine the degradation rate of this compound under different temperature and light conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO)[2]
-
Amber and clear HPLC vials
-
Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)
-
UV light source
-
HPLC system with a suitable column and detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.
-
Sample Aliquoting: Aliquot the stock solution into amber and clear HPLC vials.
-
Condition Exposure:
-
Temperature Stability: Place sets of amber vials in incubators at 4°C, 25°C, and 40°C.
-
Light Stability: Place a set of clear vials under a UV light source at a controlled temperature (e.g., 25°C). Keep a control set of amber vials at the same temperature.
-
-
Time Points: Collect samples from each condition at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound and identify any degradation products.
-
Data Analysis: Calculate the percentage of degradation at each time point for each condition by comparing the peak area of the parent compound to the initial (time 0) sample.
Mandatory Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected experimental results that may be related to the storage and handling of this compound.
Caption: Troubleshooting workflow for experiments using this compound.
References
Technical Support Center: Indazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for indazole derivatives?
Indazole derivatives are susceptible to several degradation pathways, primarily driven by light, oxidation, and hydrolysis under acidic or basic conditions. Key pathways include:
-
Photodegradation: A common pathway is the phototransposition of indazoles into benzimidazoles, particularly under UVB or UVA irradiation.[1] This rearrangement is believed to occur from the excited state of the 2H-tautomer of the indazole ring.[1][2] In some cases, photodimerization can occur as a competing reaction.[1]
-
Oxidative Degradation: The indazole ring system can be oxidized, often using reagents like hydrogen peroxide (H2O2) in forced degradation studies to simulate oxidative stress.[3][4]
-
Hydrolytic Degradation: Indazole derivatives can undergo hydrolysis under acidic or basic conditions. The stability is pH-dependent, and degradation is typically forced using hydrochloric acid or sodium hydroxide.[4][5]
-
Thermal Degradation: Exposure to high temperatures can lead to the thermal decomposition of indazole compounds.[6]
Q2: My indazole derivative appears to be converting into a benzimidazole. Why is this happening?
This transformation is a known photochemical rearrangement.[2] When 1H-indazoles are exposed to UV light, they can undergo an excited-state tautomerization to the 2H-indazole form.[2] This 2H-tautomer is the species that then undergoes a productive photochemical rearrangement to yield the more stable benzimidazole structure.[1] This process can occur even without additional reagents, requiring only irradiation.[2]
Q3: What are the standard conditions for a forced degradation study on a new indazole derivative?
Forced degradation, or stress testing, is crucial for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[5] While specific conditions depend on the drug's stability, typical starting points are outlined in ICH guidelines and common industry practices.[4][7]
| Stress Condition | Typical Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Room Temp or 50-60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH | Room Temp or 50-60°C | Up to 7 days |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂) | Room Temp | Up to 7 days |
| Thermal | Dry Heat (e.g., 60-80°C) | 60-80°C | Up to 7 days |
| Photolytic | Light exposure combining UV and visible light (ICH Q1B) | Controlled Room Temp | Per ICH Q1B |
Table 1: General Conditions for Forced Degradation Studies.[4][5]
Q4: How much degradation should I aim for in a forced degradation study?
The goal of a forced degradation study is to generate a representative sample of degradation products for analytical method development.[8] An acceptable range of degradation of the parent compound is typically between 5-20%. Over-stressing the molecule can lead to secondary degradation products that may not be relevant to real-time stability studies.[7]
Q5: What are the most effective analytical techniques for identifying indazole degradation products?
A combination of chromatographic and spectroscopic techniques is generally required:
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS): This is a powerful tool for separating the parent drug from its degradation products and providing mass information for structural elucidation.[3][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the unambiguous structural confirmation of isolated degradation products.[3]
Troubleshooting Guides
Problem 1: I am not observing any degradation in my forced degradation study.
If your indazole derivative appears to be too stable under the initial stress conditions, it may be necessary to employ more vigorous conditions to achieve the target 5-20% degradation.
Caption: Troubleshooting logic for low/no degradation.
Problem 2: My compound has completely degraded, or the chromatogram is too complex.
Excessive degradation suggests the stress conditions are too harsh. This can generate secondary and tertiary degradants that are not relevant for stability-indicating method development.
| Possible Cause | Recommended Solution |
| Stress conditions are too severe. | Reduce the temperature, duration of exposure, or concentration of the stressor (e.g., use 0.01 M HCl instead of 1 M HCl). |
| Reaction time points are too far apart. | Sample at earlier time points (e.g., 2, 4, 8, 12 hours) to capture the primary degradation products before they degrade further. |
| High reactivity of the molecule. | Begin with milder conditions than standard protocols suggest. For example, conduct oxidative studies at a lower temperature. |
Table 2: Solutions for Excessive Degradation.
Problem 3: I am observing poor mass balance in my stability-indicating method.
Poor mass balance occurs when the sum of the assay of the main peak and all impurity peaks does not equal the initial assay value.
| Possible Cause | Recommended Solution |
| Degradation product is non-chromophoric. | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to a UV detector. |
| Degradation product is volatile. | Use Gas Chromatography (GC) to analyze for potential volatile degradants. |
| Degradation product is not eluting from the HPLC column. | Modify the mobile phase gradient (e.g., extend the gradient or add a strong solvent wash at the end of the run). |
| Precipitation of degradant. | Check the sample for any precipitated material. If solubility is an issue, consider changing the diluent. |
Table 3: Troubleshooting Poor Mass Balance.
Experimental Protocols
General Protocol for Forced Degradation of an Indazole Derivative
This protocol provides a starting point for stress testing. The goal is to induce 5-20% degradation of the active pharmaceutical ingredient (API).
Caption: General experimental workflow for forced degradation.
Methodology Details:
-
Stock Solution Preparation: Prepare a stock solution of the indazole derivative at a concentration of approximately 1 mg/mL.[4] If the compound has poor aqueous solubility, a co-solvent like acetonitrile or methanol may be used, but its own stability under the stress conditions should be considered.[5]
-
Stress Sample Preparation:
-
Acid/Base Hydrolysis: Mix equal parts of the stock solution with a 0.2 M solution of HCl or NaOH to achieve a final acid/base concentration of 0.1 M. Place the samples in a temperature-controlled bath (e.g., 60°C).
-
Oxidation: Mix equal parts of the stock solution with a 6% H₂O₂ solution to achieve a final concentration of 3%. Keep the sample at room temperature, protected from light.
-
Photodegradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
-
Thermal Degradation: Place the solid API in a temperature-controlled oven (e.g., 80°C).
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 24, 48 hours).
-
Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method. Peak purity analysis of the parent peak should be performed using a photodiode array (PDA) detector.
References
- 1. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical Conversion of Indazoles into Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. biomedres.us [biomedres.us]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 2-Benzyl-2H-indazole-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Benzyl-2H-indazole-3-carboxylic acid.
Synthetic Pathway Overview
The recommended scalable synthesis of this compound is a two-step process starting from the commercially available ethyl 1H-indazole-3-carboxylate. The first step is the regioselective N-benzylation to yield ethyl 2-benzyl-2H-indazole-3-carboxylate, followed by the hydrolysis of the ester to the final carboxylic acid product.
Caption: Synthetic route for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor Regioselectivity in N-Benzylation (Formation of N1-isomer)
-
Q1: My N-benzylation reaction is producing a significant amount of the undesired ethyl 1-benzyl-1H-indazole-3-carboxylate isomer. How can I improve the selectivity for the N2-isomer?
A1: The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions. To favor the formation of the N2-isomer, consider the following adjustments:
-
Choice of Base and Solvent: The combination of the base and solvent plays a crucial role. For N2-alkylation of indazoles, polar aprotic solvents are often preferred. While some literature suggests NaH in THF for N1 selectivity, exploring solvent and base combinations is key.[1][2] For instance, using a weaker base like potassium carbonate in a polar aprotic solvent such as DMF can sometimes favor N2-alkylation.
-
Temperature: Reaction temperature can influence the kinetic vs. thermodynamic control of the reaction. It is recommended to run the reaction at a controlled, lower temperature initially and slowly warm it up while monitoring the isomer ratio by TLC or LC-MS.
-
Nature of the Electrophile: While benzyl bromide is commonly used, using benzyl chloride might slightly alter the reactivity and selectivity.
-
-
Q2: How can I separate the N1 and N2 isomers if they are formed as a mixture?
A2: Separation of N1 and N2 indazole isomers can be challenging due to their similar polarities.
-
Flash Column Chromatography: This is the most common method for separation at a laboratory scale. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is necessary.
-
Recrystallization: If a significant amount of one isomer is present, fractional recrystallization can be an effective method for purification, especially at a larger scale. A mixed solvent system, such as acetone/water or acetonitrile/water, may be effective.[3]
-
Issue 2: Incomplete or Slow Reaction
-
Q3: The N-benzylation or the hydrolysis step is not going to completion. What are the possible causes and solutions?
A3: Incomplete reactions can be due to several factors:
-
Reagent Purity and Stoichiometry: Ensure that all reagents, especially the base (e.g., sodium hydride), are fresh and not deactivated by moisture. Use a slight excess of the benzylating agent (1.1-1.2 equivalents) and the base. For hydrolysis, a larger excess of the base (e.g., 3-5 equivalents) is recommended to drive the reaction to completion.
-
Reaction Temperature and Time: For N-benzylation with sodium hydride, the reaction is often started at 0°C and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) might be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. For hydrolysis, refluxing is typically required.
-
Solvent Quality: Ensure that anhydrous solvents are used for the N-benzylation step, as water will quench the sodium hydride.
-
Issue 3: Difficult Purification of the Final Product
-
Q4: After hydrolysis and work-up, my final product, this compound, is difficult to purify. What are the best practices for its purification at scale?
A4:
-
Acid-Base Work-up: After hydrolysis, the reaction mixture will be basic. A common procedure is to wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic organic impurities. The aqueous layer is then acidified (e.g., with 1M HCl) to precipitate the carboxylic acid.
-
Recrystallization: The crude precipitated acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.[4]
-
Polymorphism: Be aware that indazole-3-carboxylic acid can exist in different polymorphic forms, which might affect its solubility and crystalline nature.[4]
-
Experimental Protocols
Step 1: Synthesis of Ethyl 2-benzyl-2H-indazole-3-carboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF, add a solution of ethyl 1H-indazole-3-carboxylate (1.0 eq.) in anhydrous DMF dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0°C for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the starting material is consumed as monitored by TLC.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the N2- and N1-isomers.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-benzyl-2H-indazole-3-carboxylate (1.0 eq.) in a mixture of ethanol and water.
-
Add potassium hydroxide (3.0 eq.) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material has disappeared (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester or non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product.
Quantitative Data Summary
The following table provides representative quantitative data for the synthesis of this compound based on literature for similar reactions. Actual results may vary depending on the reaction scale and optimization.
| Step | Reagent | Molar Ratio (to starting material) | Typical Yield | Purity (after purification) |
| 1. N-Benzylation | Ethyl 1H-indazole-3-carboxylate | 1.0 | 60-80% (for N2-isomer) | >98% |
| Sodium Hydride (60%) | 1.2 | |||
| Benzyl Bromide | 1.1 | |||
| 2. Hydrolysis | Ethyl 2-benzyl-2H-indazole-3-carboxylate | 1.0 | 85-95% | >99% |
| Potassium Hydroxide | 3.0 |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
Technical Support Center: Catalyst Poisoning in Indazole Synthesis
Welcome to the Technical Support Center for troubleshooting catalyst poisoning in indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to catalyst deactivation during their experiments.
Troubleshooting Guides
Problem: Unexpectedly low or no product yield in my palladium-catalyzed indazole synthesis.
-
Possible Cause 1: Sulfur Contamination Sulfur compounds are notorious poisons for palladium catalysts. Even trace amounts in your starting materials, reagents, or solvents can lead to a significant drop in catalytic activity.
Troubleshooting Steps:
-
Analyze Reactants: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to screen starting materials and solvents for sulfur-containing impurities (e.g., thiophenes, mercaptans).
-
Purify Materials: If sulfur is detected, purify the contaminated materials. Solvents can be distilled, and solid reagents can be recrystallized. Passing liquid reagents through a plug of activated alumina can also be effective.[1]
-
Use High-Purity Reagents: Whenever possible, start with the highest purity reagents available to minimize the risk of contamination.
-
-
Possible Cause 2: Heavy Metal Contamination Heavy metals such as lead, mercury, or arsenic can irreversibly poison palladium and platinum catalysts by forming strong bonds with the active sites.[2][3]
Troubleshooting Steps:
-
Trace Metal Analysis: If you suspect heavy metal contamination from your starting materials or reaction vessel, perform Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) on your reagents.
-
Leaching Test: Check for leaching from any new or unusual lab equipment (e.g., stir bars, glassware with colored markings).
-
Source High-Quality Materials: Ensure your starting materials are sourced from reputable suppliers with low heavy metal content.
-
-
Possible Cause 3: Substrate-Related Inhibition Nitrogen-containing heterocycles, including the indazole product itself or nitrogen-based directing groups, can sometimes coordinate too strongly to the metal center, leading to catalyst inhibition or deactivation.[4][5][6]
Troubleshooting Steps:
-
Optimize Ligand Choice: Experiment with different ligands that can modulate the electronic properties of the catalyst and potentially reduce product inhibition.
-
Adjust Reaction Conditions: Varying the temperature, pressure, and concentration of reactants can sometimes mitigate substrate-related inhibition.
-
Consider a Different Synthetic Route: If product inhibition is severe, an alternative synthetic strategy that avoids the problematic intermediate may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of in indazole synthesis?
A1: The most common poisons for catalysts typically used in indazole synthesis (e.g., Palladium, Copper, Rhodium) include:
-
Sulfur compounds: Hydrogen sulfide (H₂S), thiols (mercaptans), thiophenes, and sulfoxides are severe poisons for palladium catalysts.[2][3][4]
-
Heavy metals: Lead, mercury, and arsenic can irreversibly deactivate catalysts.[2][3]
-
Halides: While necessary as leaving groups on substrates, excess halide ions in the reaction mixture can sometimes inhibit catalytic activity.
-
Strongly coordinating species: Carbon monoxide (CO) from decarbonylation of reagents, cyanides, and even some nitrogen-containing heterocycles can act as poisons.[4]
-
Phosphorus compounds: Triphenylphosphine oxide and other phosphorus-containing byproducts can sometimes act as inhibitors.[2]
Q2: My reaction starts well but then stalls. What could be the cause?
A2: This is a classic sign of catalyst deactivation during the reaction. Possible causes include:
-
Fouling: The formation of insoluble byproducts or polymers that coat the catalyst surface, blocking active sites. This is also known as coking.[7]
-
Leaching: For heterogeneous catalysts, the active metal may be leaching into the solution, leading to a decrease in the effective catalyst concentration on the support.
-
Product Inhibition: As the concentration of the indazole product increases, it may start to coordinate to the catalyst and inhibit further reaction.
Q3: How can I tell if my catalyst is poisoned?
A3: Diagnosing catalyst poisoning often involves a combination of observational and analytical methods:
-
Reaction Monitoring: A sharp decline in reaction rate or a reaction that fails to go to completion is a primary indicator.
-
Visual Inspection: For heterogeneous catalysts, a change in color or the appearance of deposits on the catalyst can suggest fouling.
-
Surface Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify the presence of poisons on the catalyst surface.
-
Active Site Titration: Methods like CO chemisorption can quantify the number of available active sites, which will be reduced in a poisoned catalyst.
Q4: Is it possible to regenerate a poisoned catalyst?
A4: Yes, in some cases, catalyst regeneration is possible, depending on the nature of the poison and the catalyst.
-
For fouling by organic residues (coking): Gentle heating under a controlled atmosphere (e.g., air or oxygen diluted with nitrogen) can sometimes burn off the carbonaceous deposits.
-
For sulfur poisoning: Regeneration can be more challenging. For some palladium catalysts, treatment with an oxidizing agent like sodium hypochlorite followed by a reduction step has shown some success in restoring activity.[4] Thermal treatment in a reducing atmosphere (e.g., hydrogen) can also be effective for certain types of sulfur poisoning.
-
For heavy metal poisoning: This is often irreversible.
Data Presentation
Table 1: Illustrative Impact of Poisons on Catalyst Performance in a Generic Palladium-Catalyzed Cross-Coupling Reaction
| Poison | Concentration (ppm) | Catalyst | Reaction | Relative Activity (%) |
| None | 0 | 5% Pd/C | Suzuki Coupling | 100 |
| Thiophene (Sulfur) | 10 | 5% Pd/C | Suzuki Coupling | 25 |
| Lead Acetate (Lead) | 5 | 5% Pd/C | Suzuki Coupling | 15 |
| Pyridine (Nitrogen) | 50 | 5% Pd/C | Suzuki Coupling | 85 |
Note: This data is illustrative and the actual impact will vary depending on the specific reaction conditions and substrates.
Table 2: Comparison of Catalyst Regeneration Methods for a Sulfided Palladium Catalyst
| Regeneration Method | Temperature (°C) | Atmosphere | Activity Recovery (%) |
| Thermal Treatment | 400 | Air | 40-60 |
| Chemical Oxidation (NaOCl) | 25 | Aqueous | 30-50 |
| Hydrogen Reduction | 400 | H₂ | 60-80 |
Note: The effectiveness of regeneration is highly dependent on the specific catalyst, the nature of the poison, and the regeneration protocol.
Experimental Protocols
Protocol 1: XPS Analysis of a Poisoned Palladium on Carbon (Pd/C) Catalyst
Objective: To identify the elemental composition on the surface of a used Pd/C catalyst to check for the presence of common poisons like sulfur.
Methodology:
-
Sample Preparation:
-
Carefully recover the Pd/C catalyst from the reaction mixture by filtration.
-
Wash the catalyst multiple times with a solvent that dissolves the reaction components but not the catalyst (e.g., ethyl acetate, followed by a non-polar solvent like hexane).
-
Dry the catalyst thoroughly under vacuum at a low temperature (e.g., 40-50 °C) to remove residual solvents.
-
Mount a small amount of the dried catalyst powder onto a sample holder using double-sided carbon tape. Gently press the powder to ensure a flat, uniform surface.[8]
-
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.
-
Perform high-resolution scans over the regions of interest, including Pd 3d, C 1s, O 1s, and S 2p.
-
The binding energy of the S 2p peak (around 164-169 eV) will confirm the presence of sulfur species. The exact binding energy can provide information about the oxidation state of the sulfur.[9]
-
-
Data Interpretation:
-
Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV.
-
Determine the atomic concentrations of the detected elements from the survey scan.
-
Analyze the high-resolution spectra to identify the chemical states of the elements. For example, shifts in the Pd 3d peaks can indicate changes in the palladium oxidation state.
-
Protocol 2: Regeneration of a Sulfided Palladium Catalyst
Objective: To restore the catalytic activity of a Pd/C catalyst poisoned by sulfur compounds.
Methodology:
-
Catalyst Recovery and Washing:
-
Recover the poisoned catalyst by filtration.
-
Wash thoroughly with a suitable solvent to remove any adsorbed organic materials.
-
Dry the catalyst under vacuum.
-
-
Oxidative Treatment (Caution: Exothermic reaction, perform in a well-ventilated fume hood):
-
Prepare a dilute solution of sodium hypochlorite (e.g., 5% aqueous solution).
-
Suspend the poisoned catalyst in the sodium hypochlorite solution at room temperature with gentle stirring.
-
Stir for 1-2 hours. During this time, the sulfide species are oxidized to sulfates.[4]
-
-
Washing and Reduction:
-
Filter the catalyst and wash extensively with deionized water until the filtrate is neutral.
-
Wash with ethanol or another suitable solvent to remove water.
-
Dry the catalyst under vacuum.
-
To fully regenerate the active metallic palladium sites, a reduction step is often necessary. This can be done by suspending the catalyst in a suitable solvent (e.g., ethanol) and stirring under a hydrogen atmosphere (e.g., balloon pressure or in a hydrogenation apparatus) for 2-4 hours at room temperature.
-
-
Final Washing and Drying:
-
Filter the regenerated catalyst, wash with solvent, and dry thoroughly under vacuum.
-
The regenerated catalyst is now ready to be tested for activity.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in catalyzed indazole synthesis.
Caption: General experimental workflow for the regeneration of a poisoned palladium catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during the synthesis and characterization of indazole derivatives, with a specific focus on interpreting unexpected Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows more peaks in the aromatic region than expected for my target indazole. What could be the cause?
A1: This is a common issue that can arise from several sources:
-
Presence of Regioisomers: Alkylation or acylation of 1H-indazole can often lead to a mixture of N-1 and N-2 substituted products.[1][2] These isomers have distinct NMR spectra, resulting in a more complex aromatic region. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but reaction conditions can favor the formation of the N-2 isomer.[1]
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of starting materials alongside your product. For example, in a Suzuki coupling, you might see signals from the starting bromo-indazole.
-
Side-Products: Depending on the synthesis route, various side-products can be formed. For instance, in syntheses involving hydrazines, formation of hydrazones or azines can occur, which will contribute their own sets of peaks.[3]
-
Solvent Impurities: Residual solvents from your reaction or purification steps are a frequent source of extra peaks. Common culprits include ethyl acetate, dichloromethane, acetone, and toluene.[4][5][6]
Q2: I have a broad singlet in my ¹H NMR that disappears upon a D₂O shake. What is it?
A2: This is characteristic of an exchangeable proton, which in the context of indazole synthesis is most likely the N-H proton of the indazole ring itself (typically appearing far downfield, >10 ppm) or an -OH or -NH₂ group on a substituent.[7]
Q3: How can I distinguish between N-1 and N-2 alkylated indazole isomers using NMR?
A3: Distinguishing between N-1 and N-2 isomers can be challenging, but there are some general trends. The chemical shifts of the indazole ring protons are sensitive to the position of the substituent. H-7 is often significantly shifted downfield in N-1 isomers compared to N-2 isomers due to the anisotropic effect of the pyrazole ring. 2D NMR techniques like HMBC and NOESY can provide definitive structural elucidation by showing correlations between the N-alkyl group and the protons on the indazole core.
Q4: I see unexpected peaks around 0-2 ppm in my ¹H NMR. What are they likely to be?
A4: Peaks in this region often correspond to aliphatic impurities. Common sources include:
-
Silicone Grease: If you used greased glass joints.
-
Hexanes/Pentanes: From column chromatography.
-
Plasticizers (Phthalates): Leached from plastic tubing or containers.
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Byproducts: Formation of small aliphatic byproducts during the reaction.
Consulting a table of common laboratory solvent and impurity chemical shifts is highly recommended.[4][5][6]
Troubleshooting Guides
Guide 1: Identifying Contamination from Residual Solvents
If you suspect residual solvents are the source of unexpected peaks, this guide can help you confirm their presence.
Step 1: Initial Spectrum Analysis Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts of Common Solvents
The following table summarizes the ¹H and ¹³C NMR chemical shifts for common solvents in CDCl₃ and DMSO-d₆.
| Solvent | ¹H Chemical Shift (ppm) in CDCl₃ | ¹³C Chemical Shift (ppm) in CDCl₃ | ¹H Chemical Shift (ppm) in DMSO-d₆ | ¹³C Chemical Shift (ppm) in DMSO-d₆ |
| Acetone | 2.17 | 30.6, 206.7 | 2.09 | 29.8, 206.0 |
| Dichloromethane | 5.30 | 53.8 | 5.76 | 54.4 |
| Ethyl Acetate | 1.26, 2.05, 4.12 | 14.2, 21.0, 60.5, 171.1 | 1.15, 1.96, 3.97 | 14.0, 20.6, 59.8, 170.2 |
| n-Hexane | 0.88, 1.26 | 14.1, 22.7, 31.6 | 0.85, 1.24 | 13.9, 22.1, 31.0 |
| Toluene | 2.36, 7.17-7.29 | 21.4, 125.5, 128.3, 129.2, 137.9 | 2.30, 7.15-7.25 | 20.9, 125.2, 127.9, 128.6, 137.5 |
| Tetrahydrofuran (THF) | 1.85, 3.76 | 25.7, 67.8 | 1.76, 3.60 | 25.3, 67.0 |
Data compiled from references[4] and[5].
Step 2: Confirmation If a match is found, you can confirm by "spiking" your NMR sample with a drop of the suspected solvent and re-acquiring the spectrum. An increase in the intensity of the peak confirms its identity.
Step 3: Removal Solvents can be removed by drying the sample under high vacuum, sometimes with gentle heating, or by co-evaporation with a more volatile solvent like dichloromethane.
Guide 2: Analyzing Potential Side-Products in N-Alkylation
N-alkylation of indazole is a fundamental reaction that often yields a mixture of N-1 and N-2 regioisomers. This guide provides a workflow for identifying these products.
Experimental Workflow: N-Alkylation and Analysis
Caption: Workflow for N-alkylation and subsequent product analysis.
Data Presentation: Typical ¹H NMR Chemical Shifts for Indazole Core Protons
The position of substitution significantly impacts the chemical shifts of the indazole protons. The table below provides approximate chemical shift ranges.
| Proton | Unsubstituted 1H-Indazole (in DMSO-d₆)[8] | N-1 Substituted (Approx. Range) | N-2 Substituted (Approx. Range) |
| H-3 | ~8.08 ppm | ~8.1-8.3 ppm | ~8.3-8.6 ppm (often a sharp singlet) |
| H-4 | ~7.77 ppm | ~7.8-8.0 ppm | ~7.7-7.9 ppm |
| H-5 | ~7.11 ppm | ~7.1-7.3 ppm | ~7.1-7.3 ppm |
| H-6 | ~7.35 ppm | ~7.3-7.5 ppm | ~7.3-7.5 ppm |
| H-7 | ~7.55 ppm | ~7.6-7.8 ppm | ~7.0-7.2 ppm |
| N-H | ~13.04 ppm | N/A | N/A |
Note: These are approximate ranges and can vary significantly based on the substituent and solvent.[7][9]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Bromo-Indazoles
This protocol is adapted from methodologies used for the synthesis of aryl-indazoles.[10][11][12]
-
To a reaction vial, add the bromo-indazole (1.0 eq.), the aryl boronic acid (1.5-2.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and an aqueous solution of the base.
-
Heat the reaction mixture at 80-120 °C for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Regioselective N-1 Alkylation of Indazoles
This protocol is based on conditions that generally favor N-1 alkylation.[1][13]
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C.
-
Add a solution of the substituted 1H-indazole (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to separate the N-1 and any minor N-2 product.
Logical Relationships in Troubleshooting
A systematic approach is crucial for efficiently identifying the source of unexpected NMR peaks.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting unexpected NMR signals.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. rsc.org [rsc.org]
- 8. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 12. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Thermal Instability in Indazole Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on identifying, managing, and preventing thermal instability during indazole synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered in the laboratory, ensuring safer and more reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of thermal instability in my indazole reaction?
A1: Be vigilant for the following indicators of a potential thermal runaway event:
-
Sudden Temperature Spike: A rapid, uncontrolled increase in the reaction temperature that outpaces the cooling system's capacity.
-
Pressure Buildup: A noticeable increase in the pressure reading of the reaction vessel.
-
Gas Evolution: Vigorous bubbling or foaming of the reaction mixture.
-
Color Change: A sudden and dramatic change in the color of the reaction mixture.
-
Solvent Reflux: Uncontrolled boiling of the solvent, even with adequate cooling.
Q2: My reaction started as expected, but then the temperature began to rise uncontrollably. What should I do?
A2: In the event of a thermal runaway, immediate and calm action is critical. Follow your laboratory's established emergency procedures. A general emergency quenching protocol is outlined below.
Q3: I'm running an Ullmann-type indazole synthesis and have heard it can be thermally hazardous. Why is that?
A3: Ullmann-type reactions, which are often copper-catalyzed, can present thermal hazards.[1] These reactions are frequently run at elevated temperatures to proceed at a reasonable rate.[1] The combination of high temperatures and the exothermic nature of the N-N bond formation can lead to thermal instability if not properly controlled.
Q4: My indazole synthesis is giving a low yield, and I suspect it's related to temperature. How can I investigate this?
A4: Elevated temperatures can lead to side reactions and decomposition of starting materials or products, resulting in lower yields. To investigate, you can:
-
Run the reaction at a lower temperature: Even a small decrease in temperature can sometimes significantly reduce side reactions.
-
Monitor the reaction profile: Use techniques like HPLC or TLC to track the formation of impurities at different temperatures.
-
Consider a different solvent: The choice of solvent can influence the reaction's thermal profile.
Q5: Can I use microwave synthesis for my indazole reaction to better control the temperature?
A5: Microwave-assisted synthesis can be an effective method for controlling reaction conditions, including temperature.[2] The rapid and uniform heating provided by microwaves can lead to shorter reaction times and potentially fewer side products.[2] However, it is crucial to use a microwave reactor equipped with accurate temperature and pressure sensors to prevent runaway reactions.
Troubleshooting Guides
Guide 1: Sudden and Rapid Temperature Increase (Thermal Runaway)
Problem: The reaction temperature is rising rapidly and is not responding to the cooling system.
Possible Causes:
-
Highly Exothermic Reaction: The heat generated by the reaction is exceeding the heat removal capacity of the reactor.
-
Accumulation of Reactants: A delayed initiation of the reaction can lead to an accumulation of unreacted starting materials, which then react rapidly, causing a sudden exotherm.
-
Cooling System Failure: A malfunction in the cooling bath, chiller, or condenser.
-
Inadequate Stirring: Poor mixing can create localized hot spots that trigger a runaway reaction.
Solutions:
-
Immediate Action (Emergency Quenching):
-
Activate your laboratory's emergency stop procedure.
-
If safe to do so, immediately begin cooling the reactor with an ice bath or other emergency cooling system.
-
If the reaction is equipped with a quenching system, deploy it according to your standard operating procedure. A common method is the rapid addition of a cold, inert solvent or a chemical quencher.
-
Alert your colleagues and supervisor.
-
If the situation cannot be controlled, evacuate the area and follow your institution's emergency protocols.[3][4]
-
-
Post-Incident Analysis and Prevention:
-
Thoroughly investigate the cause of the thermal runaway.
-
Review the reaction's thermochemistry. Consider performing a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).
-
Modify the experimental protocol to include slower addition of reagents, more dilute conditions, or a lower reaction temperature.
-
Ensure the cooling system is appropriately sized and functioning correctly.
-
Verify that the stirring is adequate to maintain a homogenous temperature throughout the reaction mixture.
-
Guide 2: Reaction Stalls or Proceeds Slowly at Lower Temperatures
Problem: To avoid a potential exotherm, you are running the reaction at a low temperature, but the reaction is not proceeding to completion.
Possible Causes:
-
Insufficient Activation Energy: The reaction temperature is too low to overcome the activation energy barrier.
-
Catalyst Deactivation: The catalyst may not be active at the lower temperature.
-
Poor Solubility: Reactants may have poor solubility at lower temperatures, limiting the reaction rate.
Solutions:
-
Gradual Temperature Increase: Slowly and carefully increase the reaction temperature in small increments, closely monitoring for any signs of an exotherm.
-
Catalyst Screening: Investigate alternative catalysts that are more active at lower temperatures.
-
Solvent Optimization: Choose a solvent in which the reactants are more soluble at the desired reaction temperature.
-
Semi-batch Addition: Consider adding one of the reactants slowly over time to maintain a low concentration and control the heat generated, allowing for a slightly higher overall reaction temperature.
Data Presentation: Thermal Hazard Indicators for Indazole Synthesis
The following table summarizes key thermal hazard parameters. Note that these are generalized values and can vary significantly based on specific substrates, solvents, and reaction conditions. It is crucial to perform a thorough safety assessment for each specific reaction.
| Parameter | Ullmann-Type Synthesis | Davis-Beirut Reaction | General Indazole Cyclization (with Hydrazine) |
| Typical Onset Temperature of Exotherm (°C) | 120 - 180 | 60 - 100 | 80 - 150 |
| Potential for Pressure Buildup | Moderate to High | Low to Moderate | Moderate to High |
| Key Risk Factors | High temperatures, catalyst activity, reactant concentration | Base concentration, solvent choice | Rate of heating, hydrazine concentration |
| Recommended Control Strategies | Slow reagent addition, efficient heat removal, dilute conditions | Controlled addition of base, good temperature monitoring | Slow and controlled heating, use of a reflux condenser |
Experimental Protocols
Protocol 1: Safe Procedure for a Copper-Catalyzed Ullmann-Type Indazole Synthesis
This protocol provides a general framework for conducting a copper-catalyzed N-arylation to form an indazole, with an emphasis on thermal management.
Materials:
-
2-Halogenated aryl aldehyde/ketone
-
Substituted hydrazine
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., K₂CO₃)
-
High-boiling point solvent (e.g., DMF, DMSO)
-
Reaction vessel equipped with a mechanical stirrer, thermocouple, reflux condenser, and an inert gas inlet.
-
Cooling bath (e.g., ice-water or a controlled chiller).
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and properly assembled.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Charge Reactants: To the vessel, add the 2-halogenated aryl aldehyde/ketone, base, and solvent.
-
Stirring: Begin stirring the mixture to ensure it is homogenous.
-
Catalyst and Ligand Addition: Add the CuI and ligand to the mixture.
-
Controlled Heating: Slowly heat the reaction mixture to the desired temperature (e.g., 110-130 °C), monitoring the internal temperature closely with the thermocouple.[5] Note: Be aware that the internal temperature may be 5-10°C higher than the bath temperature due to the exothermic nature of the reaction.[6]
-
Hydrazine Addition: Once the reaction mixture has reached the set temperature and is stable, begin the slow, dropwise addition of the substituted hydrazine via a syringe pump. This is a critical step for controlling the exotherm.
-
Temperature Monitoring: Continuously monitor the internal temperature. If a rapid increase is observed, immediately stop the addition of the hydrazine and apply external cooling.
-
Reaction Completion: After the addition is complete, maintain the reaction at the set temperature and monitor its progress by TLC or HPLC.
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature before proceeding with the workup.
Protocol 2: Emergency Quenching Procedure for a Runaway Indazole Reaction
This protocol outlines a general procedure for quenching a runaway reaction. This should be adapted to your specific laboratory's safety protocols and the specific chemistry involved.
Prerequisites:
-
A pre-prepared quenching solution (e.g., a cold, inert solvent like toluene or a solution of a chemical quencher like acetic acid in a non-reactive solvent).
-
An emergency cooling bath (e.g., a large ice-water bath or a dry ice/acetone bath).
-
All personnel must be trained on this procedure.
Procedure:
-
Cease All Additions: Immediately stop the addition of any reagents.
-
Activate Emergency Cooling: Immerse the reaction vessel in the emergency cooling bath.
-
Rapidly Add Quenching Solution: If the temperature continues to rise, carefully and quickly add the pre-prepared quenching solution to the reaction mixture. Be prepared for a vigorous reaction upon addition of the quencher.
-
Maintain Inert Atmosphere: If possible, maintain an inert atmosphere over the reaction to prevent the ignition of flammable solvents.
-
Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the laboratory immediately and follow your institution's emergency procedures.
Visualizations
Caption: Logical relationship illustrating the positive feedback loop leading to thermal runaway.
Caption: Troubleshooting workflow for a sudden temperature increase during an indazole reaction.
Caption: Simplified signaling pathway for the base-catalyzed Davis-Beirut reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jchr.org [jchr.org]
- 3. youtube.com [youtube.com]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Indazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The position of substituents on the indazole ring can significantly influence the pharmacological profile of these molecules. This guide provides an objective comparison of the biological activities of various indazole isomers, with a focus on their anticancer and anti-inflammatory properties, supported by experimental data and detailed protocols.
Anticancer Activity of Indazole Derivatives
Indazole derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical trials.[1] Their mechanisms of action often involve the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The position of substituents on the indazole ring plays a crucial role in determining their potency and selectivity.
A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines.[1] The results highlight the influence of substituent placement on the benzene ring of the indazole core on anticancer activity. For instance, in a series of mercapto-derived compounds, a general trend was observed where a 3,5-difluoro substitution on the C-5 phenyl ring resulted in greater activity against the Hep-G2 liver cancer cell line compared to 4-fluoro or 3-fluoro substitutions.[1]
Table 1: In Vitro Anticancer Activity of Selected Indazole Derivatives (IC50 in µM)
| Compound | Substituent Position | K562 (Leukemia) | A549 (Lung) | PC-3 (Prostate) | Hep-G2 (Liver) | Reference |
| 5j | 5-(3,5-difluorophenyl) | >40 | >40 | >40 | 3.32 | [1] |
| 5e | 5-(4-fluorophenyl) | >40 | >40 | >40 | 4.95 | [1] |
| 5b | 5-(3-fluorophenyl) | >40 | >40 | >40 | 5.11 | [1] |
| 6o | 5-(4-chlorophenyl)-N-(pyridin-2-ylmethyl) | 5.15 | 11.2 | 10.9 | 10.1 | [1] |
| 5-Fu (standard) | - | 1.83 | 14.5 | 11.7 | 5.86 | [1] |
Signaling Pathways in Anticancer Activity
The anticancer effects of indazole derivatives are often mediated through the modulation of key signaling pathways. For example, compound 6o was found to induce apoptosis in K562 cells by affecting the p53/MDM2 pathway.[1] This leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Activity of Indazole Isomers
Indazole and its derivatives have been investigated for their anti-inflammatory properties. A study comparing indazole, 5-aminoindazole, and 6-nitroindazole revealed that the nature and position of the substituent significantly impact their anti-inflammatory and related activities.
In a carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, all three compounds exhibited dose-dependent anti-inflammatory effects.[2] Furthermore, their in vitro activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, was evaluated. Among the tested compounds, 5-aminoindazole showed the most potent inhibition of COX-2.[2]
Table 2: Anti-inflammatory and COX-2 Inhibitory Activity of Indazole Isomers
| Compound | In Vivo Anti-inflammatory Activity (% inhibition at 100 mg/kg) | In Vitro COX-2 Inhibition (IC50 in µM) | In Vitro IL-1β Inhibition (IC50 in µM) | Reference |
| Indazole | 61.03 | 23.42 | 120.59 | [2] |
| 5-Aminoindazole | 83.09 | 12.32 | 220.46 | [2] |
| 6-Nitroindazole | 41.59 | 19.22 | 100.75 | [2] |
| Diclofenac (standard) | 84.50 | - | - | [2] |
| Celecoxib (standard) | - | 5.10 | - | [2] |
The anti-inflammatory mechanism of these indazole derivatives is believed to involve the inhibition of pro-inflammatory mediators like COX-2 and cytokines such as Interleukin-1β (IL-1β).
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol is adapted from studies evaluating the cytotoxicity of indazole derivatives.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the indazole isomers and incubated for 48 hours.[1]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating acute anti-inflammatory activity.
Methodology:
-
Animal Model: Male Wistar rats are used for the study.
-
Compound Administration: The indazole isomers are administered intraperitoneally at doses of 25, 50, and 100 mg/kg. A standard anti-inflammatory drug like diclofenac (10 mg/kg) is used as a positive control.[2]
-
Induction of Edema: Thirty minutes after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw of the rats.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmograph at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[2]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of compounds to inhibit the COX-2 enzyme.
Methodology:
-
Assay Kit: A commercial COX inhibitor screening kit is typically used.
-
Enzyme and Substrate: The reaction mixture contains human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe.
-
Compound Incubation: The indazole isomers are incubated with the COX-2 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Fluorescence Measurement: The production of prostaglandin G2, the intermediate product, is detected by the probe, which generates a fluorescent signal (Ex/Em = 535/587 nm). The fluorescence is measured in a kinetic mode.
-
IC50 Determination: The concentration of the indazole isomer that causes 50% inhibition of the COX-2 enzyme activity is determined.
References
A Comparative Analysis of Substituted Benzyl Indazole Carboxylic Acids: Potent Modulators of Diverse Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Substituted benzyl indazole carboxylic acids represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative overview of their efficacy as Calcium Release-Activated Calcium (CRAC) channel inhibitors, Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, and antispermatogenic agents. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Comparative Biological Activity
The biological potency of substituted benzyl indazole carboxylic acids is significantly influenced by the nature and position of substituents on both the benzyl and indazole moieties. The following table summarizes the in vitro and in vivo activities of representative compounds from different studies.
| Compound ID | Target | Assay System | Activity (IC50/ED50) | Reference Compound/Standard |
| CRAC Channel Inhibitors | ||||
| 12d (1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-pyridyl)-1H-indazole-3-carboxamide) | CRAC Channel | RBL-2H3 cells (Calcium influx) | 0.67 µM | - |
| 12a (1-(2,4-dichlorobenzyl)-N-(2,6-difluorophenyl)-1H-indazole-3-carboxamide) | CRAC Channel | RBL-2H3 cells (Calcium influx) | 1.51 µM | - |
| 9c (reverse amide isomer of 12d) | CRAC Channel | RBL-2H3 cells (Calcium influx) | Inactive at 100 µM | - |
| PARP-1 Inhibitors | ||||
| 5 (1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide) | PARP-1 | Enzymatic Assay | 6.8 µM | - |
| 4 (1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide) | PARP-1 | Enzymatic Assay | 36 µM | - |
| Antispermatogenic Agents | ||||
| Gamendazole | Sertoli Cells | In vivo (Rat) | 3 mg/kg (single oral dose) | - |
| Gamendazole | Sertoli Cells | In vivo (Rat) | 6 mg/kg (single oral dose) | - |
| Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) | Spermatogenesis | In vivo (Rat) | 100 mg/kg (p.o.) | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
CRAC Channel Inhibition Assay
This assay quantifies the ability of a compound to inhibit store-operated calcium entry (SOCE) in a cellular context.
-
Cell Culture: RBL-2H3 (rat basophilic leukemia) cells, which endogenously express CRAC channels, are cultured in appropriate media and seeded into 96-well plates.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which allows for the measurement of intracellular calcium concentration.
-
Compound Incubation: The test compounds (substituted benzyl indazole carboxylic acids) at various concentrations are added to the wells and incubated for a specific period.
-
Store Depletion: The endoplasmic reticulum (ER) calcium stores are depleted using a SERCA (sarco/endoplasmic reticulum Ca2+-ATPase) pump inhibitor like thapsigargin. This action triggers the opening of CRAC channels.
-
Calcium Influx Measurement: A solution containing extracellular calcium is added to the wells, and the resulting increase in intracellular calcium due to influx through CRAC channels is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the compound concentration to determine the half-maximal inhibitory concentration (IC50)[1].
PARP-1 Inhibition Assay
This biochemical assay measures the direct inhibitory effect of compounds on the enzymatic activity of PARP-1.
-
Assay Principle: A common method is a fluorescence polarization (FP) assay. It measures the binding of a fluorescently labeled NAD+ analog or a PARP-1 inhibitor to the enzyme. Alternatively, enzyme activity can be measured by quantifying the consumption of NAD+[2].
-
Reagents: Purified recombinant human PARP-1 enzyme, activated DNA (to stimulate PARP-1 activity), NAD+, and the test compounds are required. Commercial kits are often utilized[3][4][5][6].
-
Reaction Setup: The reaction is initiated by mixing PARP-1, activated DNA, and the test compound in a reaction buffer.
-
Enzymatic Reaction: The reaction is started by the addition of NAD+ and allowed to proceed for a defined time at a controlled temperature.
-
Detection: In an FP-based assay, a fluorescent probe is added, and the polarization of fluorescence is measured. A decrease in polarization indicates displacement of the probe by the test compound. In NAD+ quantification assays, the remaining NAD+ is converted to a fluorescent product, and the signal is measured[2].
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration[3].
Antispermatogenic Activity Assay
This in vivo assay evaluates the effect of the compounds on spermatogenesis in a mammalian model, typically rats.
-
Animal Model: Adult male rats with proven fertility are used.
-
Compound Administration: The test compounds are administered orally at different doses. A vehicle control group is also included.
-
Mating Studies: At various time points after administration, the male rats are cohabited with fertile female rats to assess their fertility. The number of pregnant females and the number of viable fetuses are recorded[7].
-
Hormone Analysis: Blood samples are collected to measure levels of reproductive hormones such as testosterone, FSH, and inhibin B to assess any impact on the hypothalamic-pituitary-gonadal axis[7].
-
Histological Analysis: At the end of the study, the testes are collected, weighed, and processed for histological examination. The seminiferous tubules are examined for the presence and organization of different stages of germ cells (spermatogonia, spermatocytes, and spermatids) to identify any disruption in spermatogenesis[8]. The mechanism of action often involves the disruption of the junctions between Sertoli cells and germ cells, leading to the premature release of germ cells[9][10].
Signaling Pathways and Mechanisms of Action
The biological effects of substituted benzyl indazole carboxylic acids are mediated through their interaction with specific signaling pathways.
CRAC Channel Signaling Pathway
Substituted benzyl indazole carboxylic acids can act as inhibitors of CRAC channels, which are crucial for calcium signaling in various cell types, particularly immune cells[11][12].
Caption: CRAC Channel Signaling Pathway and Inhibition by Indazole Derivatives.
The inhibition of ORAI1 by these compounds blocks the influx of calcium, thereby preventing the activation of downstream signaling molecules like calcineurin and the transcription factor NFAT. This ultimately leads to the suppression of immune cell activation and cytokine production[13][14].
PARP-1 Signaling in DNA Repair and Cell Death
PARP-1 is a key enzyme in the DNA damage response. Inhibitors of PARP-1, including certain indazole carboxylic acid derivatives, can potentiate the effects of DNA-damaging agents, particularly in cancers with deficiencies in other DNA repair pathways like homologous recombination.
Caption: PARP-1 Signaling in DNA Repair and the Mechanism of Synthetic Lethality.
Inhibition of PARP-1 prevents the efficient repair of DNA single-strand breaks. In cells with deficient homologous recombination, these unrepaired single-strand breaks are converted to double-strand breaks during replication, leading to cell death, a concept known as synthetic lethality[15][16][17].
Mechanism of Antispermatogenic Activity
The antispermatogenic effects of certain substituted benzyl indazole carboxylic acids, such as lonidamine and gamendazole, are primarily attributed to their impact on the Sertoli cells within the seminiferous tubules of the testes.
Caption: Mechanism of Action of Antispermatogenic Indazole Carboxylic Acids.
These compounds disrupt the adherens junctions between Sertoli cells and developing germ cells. This leads to the premature sloughing of spermatids and spermatocytes from the seminiferous epithelium, thereby inhibiting spermatogenesis and resulting in infertility[9][10][18].
References
- 1. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indazole carboxylic acids in male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are CRAC inhibitors and how do they work? [synapse.patsnap.com]
- 12. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of PARPs in Inflammation—And Metabolic—Related Diseases: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Comparative Efficacy of Indazole-Based and Other Kinase Inhibitors Against Glycogen Synthase Kinase-3 (GSK-3)
Published: November 3, 2025
Affiliation: Google Research
Abstract
This guide provides a comparative analysis of the efficacy of a novel series of indazole-based compounds against established kinase inhibitors targeting Glycogen Synthase Kinase-3 (GSK-3). While the initially specified compound, 2-Benzyl-2H-indazole-3-carboxylic acid, lacks documented kinase inhibitory activity, this guide focuses on a structurally related and potent class of inhibitors: 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides. We present a quantitative comparison of their inhibitory potency against GSK-3α and GSK-3β isoforms with that of the well-characterized inhibitors CHIR-99021 and Kenpaullone. This guide includes a detailed summary of their half-maximal inhibitory concentrations (IC50), a schematic of the GSK-3 signaling pathway, and comprehensive experimental protocols for relevant kinase assays to aid researchers in their drug discovery and development efforts.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function.[1] Its dysregulation has been implicated in the pathophysiology of several diseases, including type 2 diabetes, Alzheimer's disease, and bipolar disorder.[2] As such, GSK-3 has emerged as a significant therapeutic target for drug development.
The indazole scaffold has been identified as a promising pharmacophore for the development of kinase inhibitors.[2] This guide focuses on a series of 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides, which have demonstrated potent and selective inhibition of GSK-3.[3][4] To provide a clear benchmark for their performance, we compare their efficacy with two widely used GSK-3 inhibitors: CHIR-99021, a highly selective aminopyrimidine derivative, and Kenpaullone, an ATP-competitive inhibitor.
This document serves as a resource for researchers, scientists, and drug development professionals by presenting a side-by-side comparison of these compounds, supported by quantitative data and detailed experimental methodologies.
Quantitative Efficacy Comparison
The inhibitory activity of the selected compounds against the two isoforms of GSK-3, GSK-3α and GSK-3β, is summarized in Table 1. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Scaffold | Target Kinase | IC50 (nM) | Reference |
| AFC03127 | Indazole-3-carboxamide | GSK-3α | 40 | [3] |
| GSK-3β | 18 | [3] | ||
| CHIR-99021 | Aminopyrimidine | GSK-3α | 10 | [2][5] |
| GSK-3β | 6.7 | [2][5] | ||
| Kenpaullone | Indolo[3,2-d][1]benzazepine | GSK-3β | 230 | [6][7] |
AFC03127 is a representative compound from the 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide series.
GSK-3 Signaling Pathway
GSK-3 is a key component of the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of Wnt to its receptors, Frizzled and LRP5/6, leads to the inactivation of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.
Caption: Canonical Wnt/β-catenin signaling pathway.
Experimental Protocols
The following are generalized protocols for in vitro kinase assays to determine the IC50 values of GSK-3 inhibitors. These are based on commonly used methods such as radiometric and luminescence-based assays.
This assay measures the incorporation of a radiolabeled phosphate group from γ-³²P-ATP into a GSK-3 specific substrate.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β Peptide Substrate (e.g., a derivative of glycogen synthase)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Dithiothreitol (DTT)
-
γ-³²P-ATP
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose P81 paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, DTT, and the GSK-3β Peptide Substrate.
-
Add the test compound at various concentrations (typically in a serial dilution) to the wells of a 96-well plate. Include controls for no inhibitor (DMSO only) and no enzyme.
-
Add the recombinant GSK-3β enzyme to all wells except the no-enzyme control.
-
Initiate the kinase reaction by adding γ-³²P-ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value by non-linear regression analysis.[8]
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9][10]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 Substrate Peptide
-
Kinase Assay Buffer (as described above)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Prepare a reaction mixture of the GSK-3β enzyme and substrate in Kinase Assay Buffer.
-
Add the test compound at various concentrations to the wells of a white, opaque 96-well plate. Include appropriate controls.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the ADP generated to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the radiometric assay.[9][10]
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed may be for research use only.
References
- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. CHIR99021, GSK3 inhibitor (CAS 252917-06-9) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Kenpaullone A potent, cell-permeable, and reversible inhibitor of glycogen synthase kinase-3β (IC50 = 230 nM), Lck (IC50= 470 nM), and cyclin-dependent kinases (Cdks). | 142273-20-9 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Assignment
A Spectroscopic Showdown: Differentiating N-1 and N-2 Substituted Indazoles
For researchers and professionals in drug development, the precise structural characterization of heterocyclic compounds is paramount. The indazole scaffold, a key component in numerous therapeutic agents, presents a common challenge: the unambiguous differentiation of its N-1 and N-2 substituted regioisomers. The position of substitution significantly impacts the molecule's physicochemical properties, biological activity, and patentability. This guide provides an objective comparison of N-1 and N-2 substituted indazoles using key spectroscopic techniques, supported by experimental data and detailed protocols.
The two primary isomers, the 1H-indazole (benzenoid form) and the 2H-indazole (quinonoid form), exhibit distinct spectroscopic signatures that allow for their definitive identification.[1] While nucleophilic substitution reactions on 1H-indazole often yield a mixture of both isomers, the N-1 isomer is generally the predominant and thermodynamically more stable product.[1][2] However, kinetic products or specific reaction conditions can favor the N-2 isomer.[2] Therefore, robust analytical confirmation is essential.
NMR spectroscopy is the most definitive tool for distinguishing between N-1 and N-2 substituted indazoles.[3] Both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, often supplemented by two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC), provide unambiguous structural assignments.[2][4]
¹H NMR Spectroscopy
The chemical shifts of the indazole ring protons are highly sensitive to the position of the substituent. The most diagnostic signals are those of the H-3 and H-7 protons.
-
H-7 Proton: In N-2 isomers , the H-7 proton is significantly deshielded and appears at a higher frequency (further downfield) compared to the corresponding N-1 isomer.[2] This is attributed to the deshielding effect of the lone pair of electrons on the N-1 atom.[2]
-
H-3 Proton: Conversely, the H-3 proton in N-2 isomers is shielded and appears at a lower frequency (further upfield) relative to the same proton in the N-1 isomer.[2] In some cases, the H-3 proton of N-2 carboxylic acid derivatives is noted to be deshielded compared to the corresponding esters and N-1 isomers.[2]
The protons from H-4 to H-6 also show differences, typically appearing at lower frequencies in the N-2 isomers compared to their N-1 counterparts.[2]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for N-1 and N-2 Substituted Indazole Derivatives
| Proton Position | N-1 Substituted (Typical Range) | N-2 Substituted (Typical Range) | Key Differentiating Feature |
| H-3 | More Downfield | More Upfield | Shielded in N-2 Isomers |
| H-7 | More Upfield | More Downfield | Deshielded in N-2 Isomers |
Note: Exact chemical shifts are dependent on the specific substituent and solvent used.
¹³C NMR Spectroscopy
Carbon-13 NMR spectra also serve as a reliable diagnostic tool for differentiating the isomers.[3] The chemical shifts of the carbon atoms within the heterocyclic ring are distinct for each regioisomer, allowing for clear identification when analyzed alongside ¹H NMR data.
UV-Vis and Fluorescence Spectroscopy
The electronic structure of the indazole ring is altered by the position of substitution, leading to observable differences in their light absorption and emission properties.
UV-Vis Absorption Spectroscopy
N-1 and N-2 isomers exhibit different absorption profiles. Notably, 2-methyl-2H-indazole absorbs light more strongly and at longer wavelengths (a bathochromic or red shift) compared to 1H-indazole and 1-methyl-1H-indazole.[5] This suggests that N-2 substituted indazoles generally have a different λmax than their N-1 counterparts, which can be used as a supplementary identification method.
Fluorescence Spectroscopy
Fluorescence properties can also be indicative of the substitution pattern. For instance, in a study of ribonucleosides, the 4-amino-N1-(β-D-ribofuranosyl)-1H-indazole was found to be fluorescent, whereas the corresponding 4-nitroindazole N-1 and N-2 nucleosides were not.[6] While not a universal rule, the presence or absence of fluorescence, and the specific emission wavelengths, can provide valuable clues for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the synthesized indazole derivatives.[1][2] While N-1 and N-2 isomers are isobaric (have the same mass), their fragmentation patterns under techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can sometimes differ, providing structural insights.[7] High-Resolution Mass Spectrometry (HRMS) is often used to confirm the elemental composition with high accuracy.[8][9]
Experimental Protocols
Detailed and accurate experimental procedures are critical for obtaining reliable spectroscopic data. Below are generalized protocols for the key analytical techniques.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified indazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300, 400, or 500 MHz for ¹H).[10][11]
-
2D NMR: If necessary for unambiguous assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.[4]
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS or residual solvent peak.[10]
General Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indazole derivative in a UV-transparent solvent (e.g., acetonitrile, ethanol) at a known concentration (e.g., 1 x 10⁻⁵ M).[12]
-
Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
General Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
Chromatography: Inject the sample into a Liquid Chromatography (LC) system equipped with a suitable column (e.g., C18) to separate the compound from any impurities.
-
Ionization: Ionize the eluting compound using an appropriate source, such as Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the ions in a mass spectrometer to determine the mass-to-charge ratio (m/z), confirming the molecular weight. High-resolution analysis can be used to confirm the elemental formula.[13]
Visualization of Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic differentiation of N-1 and N-2 substituted indazoles.
Caption: Workflow for the synthesis and spectroscopic differentiation of N-1 and N-2 indazole isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Study on the Fluorescent Activity of N2-Indolyl-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 2-Benzyl-2H-indazole-3-carboxylic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a novel or synthesized compound is a critical step. This guide provides a comprehensive overview of the analytical methodologies required to validate the structure of 2-Benzyl-2H-indazole-3-carboxylic acid, comparing its expected analytical data with its structural isomer, 1-Benzyl-1H-indazole-3-carboxylic acid, to ensure unambiguous identification.
Comparative Analysis of Structural Isomers
The key challenge in the synthesis of substituted indazoles is the potential for the formation of two positional isomers: the N1 and N2 substituted products. In this case, validating the synthesis of this compound requires distinguishing it from the 1-Benzyl-1H-indazole-3-carboxylic acid isomer. The differentiation relies on a suite of spectroscopic and analytical techniques.
| Analytical Technique | This compound (Expected Data) | 1-Benzyl-1H-indazole-3-carboxylic acid (Reference Data for Analogs) | Key Differentiating Features |
| ¹H NMR | The benzylic protons (CH₂) are expected to appear as a singlet at a characteristic chemical shift. The aromatic protons of the indazole ring will show a specific splitting pattern. | The benzylic protons in the N1 isomer are also a singlet but may appear at a slightly different chemical shift due to the different electronic environment. The aromatic proton splitting pattern will differ, particularly for the proton at the 7-position. | The chemical shift of the benzylic protons and the multiplicity and chemical shifts of the indazole aromatic protons are primary distinguishing features. |
| ¹³C NMR | The chemical shifts of the carbonyl carbon and the carbons of the indazole ring, particularly C3 and C7a, will be characteristic of the 2H-indazole structure. | The chemical shifts of the corresponding carbons in the 1H-indazole isomer will be different due to the change in the point of attachment of the benzyl group. | Significant differences in the chemical shifts of the indazole ring carbons, especially C3, C3a, and C7a, are expected. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will be indicative of the structure, likely showing a prominent fragment corresponding to the benzyl cation. | The molecular ion peak will be identical to the 2-benzyl isomer. However, subtle differences in the relative abundances of fragment ions may be observed. | High-resolution mass spectrometry (HRMS) will confirm the elemental composition. While fragmentation may be similar, relative ion intensities could differ. |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the carboxylic acid C=O stretch will be present, typically in the range of 1680-1710 cm⁻¹. O-H stretching of the carboxylic acid will also be observed as a broad band. | The IR spectrum will also show characteristic C=O and O-H stretching bands for the carboxylic acid. The fingerprint region may show minor differences. | The overall IR spectra are expected to be very similar, with the most useful information coming from the fingerprint region, though differentiation may be challenging with IR alone. |
| X-ray Crystallography | Provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state, confirming the connectivity of all atoms, including the position of the benzyl group on the N2 atom of the indazole ring. | Would provide the definitive structure of the N1 isomer, allowing for a direct comparison of bond lengths, bond angles, and crystal packing. | This is the gold standard for structural elucidation and will definitively distinguish between the two isomers. |
Experimental Protocols for Structural Validation
A multi-technique approach is essential for the robust validation of the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR spectra to observe the chemical shifts, integration, and coupling constants of the protons.
-
Acquire ¹³C NMR spectra to identify the chemical shifts of all carbon atoms.
-
Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments can be crucial to confirm the long-range connectivity between the benzylic protons and the indazole ring carbons, definitively establishing the N2 substitution pattern.
-
Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) for a carboxylic acid.
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Conduct tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions, which can provide further structural information.
Infrared (IR) Spectroscopy
-
Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present, such as the O-H and C=O stretches of the carboxylic acid and the C=C and C-H stretches of the aromatic rings.
X-ray Crystallography
-
Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain precise atomic coordinates, bond lengths, and bond angles, providing unequivocal proof of the molecular structure.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound.
Comparative Analysis of 2-Benzyl-2H-indazole-3-carboxylic Acid and Alternative Soluble Guanylate Cyclase Modulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cross-reactivity and Performance of Soluble Guanylate Cyclase Modulators.
This guide provides a detailed comparison of 2-Benzyl-2H-indazole-3-carboxylic acid and alternative compounds targeting soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. While direct biological data for this compound is limited, its structural similarity to known sGC stimulators, such as YC-1, suggests its potential activity at this target. This comparison will therefore focus on sGC modulators, providing available experimental data and protocols to aid researchers in their investigations.
Soluble guanylate cyclase is a critical enzyme that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] cGMP acts as a second messenger in a variety of physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[2] Dysregulation of the NO-sGC-cGMP pathway is implicated in several cardiovascular and pulmonary diseases.[1][2]
Pharmacological modulation of sGC can be achieved through two main classes of compounds: sGC stimulators and sGC activators. sGC stimulators, such as the pioneering compound YC-1 and the clinically approved drug Riociguat, enhance the sensitivity of the reduced, heme-containing form of sGC to endogenous NO.[1][3] In contrast, sGC activators, like Cinaciguat, target the oxidized, heme-free form of the enzyme, which is prevalent in conditions of oxidative stress.[4]
Performance Comparison of sGC Modulators
| Compound | Class | Target | Potency (EC₅₀/IC₅₀) | Notes |
| This compound | Presumed sGC Stimulator | Soluble Guanylate Cyclase | Data not available | Activity is inferred from structural similarity to YC-1. |
| YC-1 (Lificiguat) | sGC Stimulator | Soluble Guanylate Cyclase | ~1-10 µM (in vitro) | A benzylindazole derivative that was instrumental in the discovery of sGC stimulators.[3] |
| Riociguat | sGC Stimulator | Soluble Guanylate Cyclase | EC₅₀ ≈ 100 nM (in vitro) | The first sGC stimulator approved for the treatment of pulmonary hypertension.[4][5] |
| Vericiguat | sGC Stimulator | Soluble Guanylate Cyclase | EC₅₀ ≈ 50-100 nM (in vitro) | An sGC stimulator developed for the treatment of heart failure.[4] |
| Cinaciguat | sGC Activator | Soluble Guanylate Cyclase (oxidized) | EC₅₀ ≈ 10-100 nM (in vitro) | Targets the NO-insensitive form of sGC.[4] |
Experimental Protocols
To assess the cross-reactivity and performance of these compounds, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
In Vitro sGC Activity Assay
This assay measures the ability of a compound to stimulate or activate sGC, leading to the production of cGMP.
Materials:
-
Purified soluble guanylate cyclase (recombinant or from a tissue source)
-
GTP (substrate)
-
Test compound (e.g., this compound, Riociguat)
-
NO-donor (e.g., DEA/NO) for testing sGC stimulators
-
Oxidizing agent (e.g., ODQ) for testing sGC activators
-
Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl₂, 3 mM DTT, 0.5 mg/mL BSA)
-
cGMP detection kit (e.g., ELISA or radioimmunoassay)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified sGC, and the test compound at various concentrations.
-
For sGC stimulators, pre-incubate the mixture with an NO-donor. For sGC activators, pre-incubate with an oxidizing agent to induce the heme-free state.
-
Initiate the reaction by adding GTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction (e.g., by adding EDTA or by heat inactivation).
-
Quantify the amount of cGMP produced using a suitable detection kit.
-
Plot the cGMP concentration against the test compound concentration to determine the EC₅₀ value.
Visualizing the sGC Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The NO-sGC-cGMP signaling pathway and points of intervention by sGC modulators.
Caption: A generalized workflow for an in vitro soluble guanylate cyclase (sGC) activity assay.
Cross-Reactivity Considerations
While the primary target of the discussed compounds is sGC, off-target effects and cross-reactivity with other enzymes or receptors are important considerations in drug development. For instance, some early sGC modulators exhibited cross-reactivity with phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides.
Further research is necessary to fully characterize the selectivity profile of this compound. Researchers should consider screening this compound against a panel of relevant off-targets, including various PDE isoforms and other heme-containing proteins, to establish a comprehensive cross-reactivity profile.
References
- 1. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Benchmarking 2-Benzyl-2H-indazole-3-carboxylic acid: A Comparative Guide to Known Standards in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a framework for benchmarking the biological activity of 2-Benzyl-2H-indazole-3-carboxylic acid. Due to the current absence of publicly available experimental data for this specific compound, we propose a comparative study against established standards in fields where the indazole scaffold has shown significant promise: oncology and inflammation. This document outlines recommended experimental protocols, presents performance data for market-approved drugs—Pazopanib (anticancer) and Celecoxib (anti-inflammatory)—and includes detailed visualizations to guide the experimental workflow and illustrate a key biological pathway.
Introduction to this compound and Rationale for Benchmarking
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties. This compound is a member of this versatile class of compounds. To ascertain its therapeutic potential and position it within the current landscape of drug discovery, a rigorous comparison against known standards is essential. This guide proposes a head-to-head evaluation against Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy, and Celecoxib, a selective COX-2 inhibitor for inflammation.
Comparative Performance Data of Standard Compounds
The following tables summarize the in vitro efficacy of the selected standard compounds in assays relevant to their respective therapeutic areas. This data serves as a benchmark for the proposed evaluation of this compound.
Table 1: Anticancer Activity of Pazopanib Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| RT4 | Bladder Cancer | 5.14[1] |
| HTB9 | Bladder Cancer | 11.84[1] |
| HTB3 | Bladder Cancer | 14.16[1] |
| CRL1749 | Bladder Cancer | 22.69[1] |
| J82 | Bladder Cancer | 24.57[1] |
| HT1376 | Bladder Cancer | 28.21[1] |
| T24 | Bladder Cancer | 52.45[1] |
| Sup | Bladder Cancer | 53.32[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-inflammatory Activity of Celecoxib
| Assay | Target | IC50 (nM) |
| Human Dermal Fibroblasts | COX-2 Mediated PGE2 Production | 91[2] |
| Human Lymphoma Cells | COX-1 Mediated PGE2 Production | 2800[2] |
| In Vitro COX Enzyme Assay | COX-2 | 40[3] |
Lower IC50 values indicate greater potency.
Proposed Experimental Protocols
To ensure a standardized and reproducible comparison, the following detailed experimental protocols are recommended.
Anticancer Activity Assessment: Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines in comparison to Pazopanib.
Materials:
-
Human cancer cell lines (e.g., from bladder cancer: RT4, J82, T24, HT1376)
-
This compound
-
Pazopanib (as a positive control)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound and Pazopanib in DMSO. Perform serial dilutions in the cell culture medium to achieve a range of final concentrations.
-
Treatment: Treat the cells with the various concentrations of the test compound and the standard. Include a vehicle control (DMSO-treated cells) and an untreated control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity Assessment: COX-2 Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on the activity of the COX-2 enzyme in comparison to Celecoxib.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Celecoxib (as a positive control)
-
Prostaglandin E2 (PGE2) immunoassay kit
-
Assay buffer
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound and Celecoxib in a suitable solvent (e.g., DMSO). Create serial dilutions in the assay buffer.
-
Enzyme Reaction: In a reaction vessel, combine the COX-2 enzyme and the test compound or standard at various concentrations.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes).
-
Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and standard relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Visualizing Experimental Design and Biological Context
Experimental Workflow
The following diagram illustrates the proposed workflow for benchmarking this compound.
Caption: Proposed experimental workflow for benchmarking.
Relevant Signaling Pathway: COX-2 in Inflammation
Understanding the mechanism of action of anti-inflammatory drugs often involves examining their effect on the cyclooxygenase (COX) pathway. The diagram below illustrates the role of COX-2 in the inflammatory cascade.
Caption: Simplified COX-2 signaling pathway in inflammation.
Conclusion
While direct experimental data for this compound is not yet available, the established biological relevance of the indazole scaffold strongly suggests its potential in oncology and anti-inflammatory applications. The experimental framework, comparative data for established standards, and illustrative diagrams provided in this guide offer a robust starting point for researchers to systematically evaluate the efficacy of this compound. The proposed benchmarking will be crucial in elucidating its therapeutic promise and guiding future drug development efforts.
References
A Comparative Guide to the Antispermatogenic Activity of 1-Benzyl-Indazole-3-Carboxylic Acids
This guide provides a comprehensive comparison of 1-benzyl-indazole-3-carboxylic acids and their derivatives, a class of non-hormonal agents with potent antispermatogenic activity. The information is intended for researchers, scientists, and professionals in drug development exploring novel avenues for male contraception.
Introduction
The quest for safe, effective, and reversible male contraceptives has led to the investigation of various non-hormonal compounds. Among these, 1-benzyl-indazole-3-carboxylic acids have emerged as a promising class of drugs. These compounds, including the well-studied examples of Lonidamine and its derivative Adjudin, exert their effects by disrupting the process of spermatogenesis.[1][2] Unlike hormonal methods, these agents selectively target the germinal epithelium in the testes without significantly altering systemic hormone levels like testosterone, FSH, or LH.[1]
Mechanism of Action
The primary mechanism of action for 1-benzyl-indazole-3-carboxylic acids and their analogs is the disruption of adhesion between Sertoli cells and developing germ cells within the seminiferous tubules.[1][3][4] Sertoli cells provide essential structural and nutritional support to maturing sperm cells. By weakening this connection, particularly at the apical ectoplasmic specialization—a specialized junction between Sertoli cells and elongating spermatids—these compounds induce the premature release of immature spermatids from the epithelium.[3][4] This sloughing of germ cells leads to a reduction in sperm count and subsequent infertility.[3][5] The process is often reversible, as the spermatogonial stem cells are typically unaffected, allowing for the repopulation of the seminiferous epithelium after the drug is discontinued.[3][4]
Figure 1: Mechanism of Action of 1-Benzyl-Indazole-3-Carboxylic Acids.
Comparative Efficacy and Safety of Antispermatogenic Agents
Several derivatives of 1-benzyl-indazole-3-carboxylic acid and other related indazole compounds have been evaluated for their antispermatogenic potential. The following table summarizes the key findings from preclinical studies.
| Compound | Animal Model | Effective Dose | Key Findings | Reported Side Effects |
| Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) | Rats, Mice | 100 mg/kg (single oral dose in mice) | Reduction in testicular sperm head concentration by ~50%; morphological changes in Sertoli cells and germ cell exfoliation.[6] | High toxicity at effective contraceptive doses.[7] |
| Adjudin (1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide) | Rats, Rabbits, Dogs | Varies by species | Potent antispermatogenic activity by disrupting Sertoli-germ cell adhesion, leading to the release of immature spermatids.[3][4][8] | Liver inflammation detected in 10% of mice in subchronic toxicity studies.[1][7] Very low oral bioavailability.[5] |
| H2-Gamendazole | Mice, Rats, Rabbits, Monkeys | 1-12 mg/kg (single oral dose, species-dependent) | Significant loss of spermatids; 100% infertility with complete reversibility in rats with a multiple low-dose regimen.[9][10] | Three out of five rats died at a high dose of 200 mg/kg.[1] |
| BHD (Lonidamine Derivative) | Mice, Rats | 100 mg/kg (single oral dose in mice) | 100% contraceptive effect in male mice after 2 weeks; induced apoptosis of spermatogenic cells.[7] | Further toxicological data needed. |
| Halogenated 1-benzyl-indazole-3-carboxylic acids | Rats | Varies | Potent antispermatogenic activity, causing disorganization of seminiferous tubules and loss of spermatocytes and spermatids.[11][12] | Toxicological profiles vary with specific substitutions. |
Experimental Protocols
The evaluation of antispermatogenic activity typically involves a series of in vivo and ex vivo assessments.
In Vivo Animal Studies
-
Animal Models: Male rats and mice are commonly used models.[6][13]
-
Dosing: Compounds are administered orally or via injection. Studies may involve single-dose or multiple-dose regimens.[6][13]
-
Fertility Trials: Treated males are cohabitated with untreated, fertile females to assess contraceptive efficacy.[7]
-
Reversibility Studies: After a washout period, previously treated males are again paired with fertile females to determine the return of fertility.[3]
-
Sample Collection: At specified time points, animals are euthanized, and blood, testes, and epididymides are collected for analysis.[6]
Figure 2: General Experimental Workflow for In Vivo Antispermatogenic Studies.
Semen Analysis
-
Sperm Count: The concentration of sperm in the epididymis or ejaculate is determined using a hemocytometer or automated cell counter.[14][15] A significant reduction in sperm count is a primary indicator of antispermatogenic activity.
-
Sperm Motility: The percentage of motile sperm and the quality of their movement (progressive motility) are assessed under a microscope.[16][17] This is crucial as sperm must be motile to fertilize an egg.[14]
-
Sperm Morphology: The shape and structure of sperm are examined. An increase in the percentage of abnormally shaped sperm can indicate disrupted spermatogenesis.[18]
Testicular Histology
-
Tissue Processing: Testes are fixed, embedded in paraffin, sectioned, and stained (commonly with Hematoxylin and Eosin - H&E).[19][20]
-
Microscopic Examination: Stained sections are examined to assess the architecture of the seminiferous tubules, the presence and stages of developing germ cells, and the health of Sertoli and Leydig cells.[11][20]
-
Morphometric Analysis: Quantitative measurements of tubule diameter, epithelial height, and cell populations can be performed to objectively assess testicular damage.[21] Key signs of antispermatogenic effects include germ cell depletion, vacuolization of Sertoli cells, and sloughing of the germinal epithelium.[6][11]
Involved Signaling Pathways in Spermatogenesis
Spermatogenesis is a complex process regulated by a multitude of signaling pathways within the testes, particularly within Sertoli cells. While the exact downstream targets of 1-benzyl-indazole-3-carboxylic acids are still being fully elucidated, it is understood that they interfere with pathways crucial for cell adhesion and survival. Sertoli cell function is governed by pathways such as the androgen receptor signaling pathway, MAPK, AMPK, and TGF-β/Smad signaling pathways, which collectively regulate cell proliferation, differentiation, and the maintenance of the blood-testis barrier and cell junctions.[22][23][24] For instance, Gamendazole, another indazole derivative, has been shown to target HSP90AB1, a chaperone protein involved in the stability of numerous signaling proteins, and to stimulate interleukin signaling, which can regulate cell-cell junctions.[25] Disruption of these intricate signaling networks by antispermatogenic compounds can lead to the observed breakdown of Sertoli-germ cell adhesion.
Figure 3: Key Signaling Pathways in Sertoli Cells Regulating Spermatogenesis.
Conclusion
1-Benzyl-indazole-3-carboxylic acids and their derivatives represent a significant area of research in the development of non-hormonal male contraceptives. Their mechanism of action, which involves the targeted disruption of Sertoli-germ cell adhesion, offers a reversible means of inducing infertility without systemic hormonal side effects. While compounds like Lonidamine, Adjudin, and H2-Gamendazole have demonstrated potent antispermatogenic activity in preclinical models, challenges related to toxicity and bioavailability remain.[1][5][7] Future research should focus on structure-activity relationship studies to design new analogs with improved safety profiles and oral efficacy, paving the way for clinical trials and the potential introduction of a novel male contraceptive option.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjudin - Wikipedia [en.wikipedia.org]
- 6. Lonidamine transiently affects spermatogenesis in pubertal CD1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovering a Reversible Male Contraceptive Agent Derived from Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rep.bioscientifica.com [rep.bioscientifica.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antispermatogenic activity of 1-p-chlorobenzyl-1H-indazol-3-carboxylic acid (AF 1312/TS) in rats. I. Trials of single and short-term administrations with study of pharmacologic and toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Semen Analysis: Sperm Count Test Procedure and Results [healthline.com]
- 15. Understanding Semen Analysis | Stony Brook Medicine [stonybrookmedicine.edu]
- 16. Sperm Density, Sperm Motility, and Total Motile Sperm Count — Male Infertility Guide [maleinfertilityguide.com]
- 17. Semen Analysis, Male Fertility Test, Utah Center for Reproductive Medicine | University of Utah Health [healthcare.utah.edu]
- 18. Semen Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ejh.journals.ekb.eg [ejh.journals.ekb.eg]
- 20. Histology of testes & epididymis | PPTX [slideshare.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 24. X-MOL [m.x-mol.net]
- 25. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing synthetic routes for 2-Benzyl-2H-indazole-3-carboxylic acid
A Comprehensive Guide to the Synthetic Routes of 2-Benzyl-2H-indazole-3-carboxylic acid
For researchers and professionals in the field of drug development and organic synthesis, the efficient preparation of key intermediates is paramount. This compound is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data based on analogous reactions, and workflow visualizations to aid in the selection of the most suitable method.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the N-benzylation of an indazole-3-carboxylic acid precursor. The key challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the alkylation, as both the N1 and N2 positions of the indazole ring are nucleophilic. The ratio of N1 to N2 substitution is influenced by factors such as the choice of base, solvent, and the nature of substituents on the indazole ring. This guide will compare two primary strategies: the direct N-benzylation of indazole-3-carboxylic acid and a two-step approach involving the N-benzylation of an indazole-3-carboxylate ester followed by hydrolysis.
Comparison of Synthetic Routes
Two plausible synthetic routes for the preparation of this compound are outlined below.
Route A: Direct N-Benzylation of Indazole-3-carboxylic acid
This approach is the most direct, involving the one-step N-benzylation of the readily available indazole-3-carboxylic acid. However, achieving high regioselectivity for the desired N2-isomer can be challenging and may require careful optimization of reaction conditions.
Route B: N-Benzylation of Indazole-3-carboxylate Ester followed by Hydrolysis
This two-step route involves the protection of the carboxylic acid as an ester, followed by N-benzylation and subsequent deprotection via hydrolysis. This method often provides better control over regioselectivity during the N-alkylation step.
Quantitative Data Comparison
The following table summarizes the estimated quantitative data for the two synthetic routes, based on analogous reactions reported in the literature.
| Parameter | Route A: Direct N-Benzylation | Route B: Esterification, N-Benzylation, Hydrolysis |
| Starting Material | Indazole-3-carboxylic acid | Indazole-3-carboxylic acid |
| Key Intermediates | None | Methyl 1H-indazole-3-carboxylate, Methyl 2-benzyl-2H-indazole-3-carboxylate |
| Overall Yield (estimated) | 40-60% | 60-80% |
| Purity (estimated) | Moderate to High | High |
| Number of Steps | 1 | 3 (including esterification) |
| Key Reagents | Benzyl bromide, Base (e.g., K₂CO₃, NaH) | Benzyl bromide, Base (e.g., Cs₂CO₃, K₂CO₃), Esterification agent (e.g., SOCl₂/MeOH), Hydrolysis agent (e.g., NaOH) |
| Reaction Time (estimated) | 4-12 hours | 12-24 hours (total) |
Experimental Protocols
Synthesis of Starting Material: 1H-Indazole-3-carboxylic acid
A common precursor for both routes is 1H-indazole-3-carboxylic acid. One established method for its synthesis starts from isatin.[1]
Procedure:
-
Isatin is hydrolyzed with aqueous sodium hydroxide.
-
The resulting intermediate is converted to a diazonium salt.
-
Subsequent reduction of the diazonium salt forms an aryl hydrazine.
-
Cyclization of the aryl hydrazine under acidic conditions yields 1H-indazole-3-carboxylic acid.
A safer, scalable alternative involves a three-step synthesis from phenylhydrazine and benzaldehyde.[1]
Procedure:
-
Reaction of phenylhydrazine with benzaldehyde yields benzaldehyde phenylhydrazone.
-
The phenylhydrazone reacts with oxalyl chloride to form an intermediate which is then treated with AlCl₃ in a Friedel-Crafts reaction to give benzylideneaminoisatin.
-
Hydrolysis and ring rearrangement of benzylideneaminoisatin produces 1H-indazole-3-carboxylic acid.
Route A: Direct N-Benzylation of 1H-Indazole-3-carboxylic acid
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as DMF, add a base (e.g., K₂CO₃, 2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture at 60-80 °C for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous solution with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to separate the N1 and N2 isomers.
Route B: N-Benzylation of Methyl 1H-indazole-3-carboxylate and Hydrolysis
Step 1: Esterification of 1H-Indazole-3-carboxylic acid
Procedure:
-
Suspend 1H-indazole-3-carboxylic acid (1 equivalent) in methanol.
-
Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 equivalents).
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction and evaporate the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of NaHCO₃ and extract the product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield methyl 1H-indazole-3-carboxylate.
Step 2: N-Benzylation of Methyl 1H-indazole-3-carboxylate
Procedure:
-
Dissolve methyl 1H-indazole-3-carboxylate (1 equivalent) in DMF.
-
Add a base such as cesium carbonate (Cs₂CO₃, 1.5 equivalents).
-
Add benzyl bromide (1.1 equivalents) and stir the mixture at room temperature for 8-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired methyl 2-benzyl-2H-indazole-3-carboxylate isomer.
Step 3: Hydrolysis of Methyl 2-benzyl-2H-indazole-3-carboxylate
Procedure:
-
Dissolve the purified methyl 2-benzyl-2H-indazole-3-carboxylate in a mixture of THF and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or gentle heat (40-50 °C) until the ester is completely hydrolyzed (monitored by TLC).
-
Remove the THF under reduced pressure and acidify the aqueous residue with 1M HCl.
-
Collect the precipitated this compound by filtration, wash with water, and dry.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Workflow for Route A: Direct N-Benzylation.
Caption: Workflow for Route B: Esterification, N-Benzylation, and Hydrolysis.
Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound.
-
Route A is more atom-economical and involves fewer steps. However, it may suffer from lower regioselectivity, potentially leading to difficult purification and lower yields of the desired N2-isomer.
-
Route B , while longer, offers the advantage of potentially higher regioselectivity in the N-benzylation of the ester intermediate, which can lead to a cleaner reaction and easier purification, ultimately resulting in a higher overall yield of the pure desired product.
The choice between these routes will depend on the specific requirements of the researcher, including scalability, availability of reagents, and the importance of maximizing the yield of the pure N2-isomer. For applications where purity and yield are critical, Route B is likely the preferred method. For rapid, small-scale synthesis where a mixture of isomers may be acceptable for initial screening, Route A could be considered.
References
In vivo vs in vitro activity of 2-Benzyl-2H-indazole-3-carboxylic acid
An objective comparison of the in vivo and in vitro activity of 2-Benzyl-2H-indazole-3-carboxylic acid is not feasible at this time due to a lack of publicly available research directly investigating this specific molecule. However, to provide relevant insights for researchers, scientists, and drug development professionals, this guide will focus on a closely related and well-characterized compound: a 2H-indazole-3-carboxamide derivative that acts as a potent and selective prostanoid EP4 receptor antagonist. This derivative shares the core 2H-indazole scaffold and functionalization at the 3-position, making it a valuable surrogate for understanding the potential biological activities of this chemical class.
This guide will compare the in vitro receptor antagonism of this derivative with its in vivo anti-tumor efficacy, providing supporting experimental data, detailed protocols, and visualizations of the relevant biological pathways and experimental designs. The findings highlight the compound's potential in cancer immunotherapy by modulating the tumor microenvironment.
In Vitro Activity: EP4 Receptor Antagonism
The in vitro activity of the 2H-indazole-3-carboxamide derivative was primarily assessed through its ability to antagonize the prostanoid EP4 receptor, a key target in cancer immunotherapy due to its role in mediating immunosuppressive effects of prostaglandin E2 (PGE2).
Quantitative Data for In Vitro EP4 Antagonism
| Compound | Assay Type | Cell Line | IC50 (nM)[1] |
| Compound 14 (2H-indazole-3-carboxamide derivative) | GloSensor cAMP Assay | HEK293 | 1.2 ± 0.3 |
| Compound 1 (Initial Hit) | GloSensor cAMP Assay | HEK293 | 3106 ± 80.1 |
| 2H-indazole analogue 7 | GloSensor cAMP Assay | HEK293 | 68.0 ± 0.8 |
Note: Compound 14 emerged as the most potent derivative from a systematic structure-activity relationship exploration.
In Vivo Activity: Anti-Tumor Efficacy in a Syngeneic Mouse Model
The in vivo efficacy of the lead 2H-indazole-3-carboxamide derivative, compound 14, was evaluated in a syngeneic mouse model of colorectal cancer (CT26). The study assessed its activity both as a monotherapy and in combination with an anti-PD-1 antibody, a standard immunotherapy agent.
Quantitative Data for In Vivo Anti-Tumor Activity
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| Compound 14 (monotherapy) | Oral administration | Significant impairment of tumor growth |
| Anti-PD-1 Antibody (monotherapy) | Intraperitoneal injection | Moderate tumor growth inhibition |
| Compound 14 + Anti-PD-1 Antibody (combination therapy) | Oral and Intraperitoneal | Synergistic and significant impairment of tumor growth |
Experimental Protocols
In Vitro EP4 Receptor Antagonism Assay (GloSensor™ cAMP Assay)
-
Cell Culture: HEK293 cells stably overexpressing the human EP4 receptor are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Preparation: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and incubated for 4-6 hours.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds (e.g., 2H-indazole-3-carboxamide derivatives) or vehicle control.
-
Agonist Stimulation: PGE2, the natural ligand for the EP4 receptor, is added to the wells to stimulate cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a cAMP-dependent reporter assay, such as the GloSensor™ cAMP Assay, which utilizes a genetically engineered luciferase that emits light in the presence of cAMP.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
In Vivo Syngeneic Mouse Model of Colorectal Cancer
-
Animal Model: BALB/c mice are used as the host for the CT26 colorectal cancer cell line.
-
Tumor Cell Implantation: 5 x 10^5 CT26 cells are injected subcutaneously into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups.[2]
-
Drug Administration:
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis and immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.[4][5]
Mandatory Visualizations
Caption: PGE2-EP4 Signaling Pathway in Macrophages and its Inhibition.
Caption: In Vivo Anti-Tumor Efficacy Experimental Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of mouse model tumor implantation site on acquired resistance to anti-PD-1 immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Benzyl-2H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specifically substituted indazole derivatives, such as 2-Benzyl-2H-indazole-3-carboxylic acid, is a critical step in the discovery of novel therapeutic agents. The regioselective introduction of substituents at the N1 or N2 position of the indazole core remains a significant challenge for synthetic chemists. This guide provides a comparative overview of potential synthetic strategies for this compound, offering insights into methodologies, potential challenges, and data that can aid in selecting a reproducible and efficient synthetic route.
Comparison of Synthetic Methodologies
Direct and regioselective synthesis of this compound is not extensively documented in publicly available literature, making a direct comparison of established protocols challenging. However, based on the general principles of indazole chemistry, two primary approaches can be considered: direct N-benzylation of indazole-3-carboxylic acid and a multi-step synthesis involving cyclization .
| Parameter | Method A: Direct N-Benzylation of Indazole-3-carboxylic Acid | Method B: Multi-step Cyclization Route |
| Starting Materials | Indazole-3-carboxylic acid, Benzyl bromide | Substituted hydrazines, ortho-halo benzaldehydes |
| Key Challenge | Regiocontrol (N1 vs. N2 benzylation) | Management of multiple reaction steps, potential for low overall yield |
| Potential Yield | Variable, highly dependent on reaction conditions | Can be optimized, but potentially lower due to multiple steps |
| Purity of Final Product | May require extensive purification to separate N1 and N2 isomers | Generally good, with purification at intermediate stages |
| Reaction Time | Potentially shorter (single step) | Longer due to multiple transformations |
| Reproducibility | Can be challenging due to competing N1/N2 alkylation | Generally more reproducible once conditions are optimized |
Experimental Protocols
Method A: Proposed Protocol for Direct N-Benzylation of Indazole-3-carboxylic Acid
This method focuses on the direct alkylation of the indazole ring. The key to success lies in carefully selecting the base and solvent to favor N2 benzylation.
Materials:
-
Indazole-3-carboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indazole-3-carboxylic acid (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the N1 and N2 isomers.
Expected Outcome: This reaction is likely to produce a mixture of 1-benzyl-1H-indazole-3-carboxylic acid and the desired this compound. The ratio of these isomers will be highly dependent on the reaction conditions. The use of polar aprotic solvents like DMF and bases such as K₂CO₃ has been reported to influence the N1/N2 ratio in similar systems.
Method B: Proposed Multi-step Cyclization Route
This approach builds the indazole ring with the benzyl group already in place, which can offer better regiocontrol. A potential route could involve a palladium-catalyzed intramolecular C-N coupling.
Step 1: Synthesis of N-benzyl-N-(2-bromobenzyl)hydrazine
-
React 2-bromobenzyl bromide with a protected hydrazine, followed by benzylation and deprotection.
Step 2: Palladium-Catalyzed Intramolecular Amination
-
The resulting hydrazine derivative would then be subjected to a palladium-catalyzed intramolecular amination to form the 2-benzyl-2H-indazole core.
Step 3: Carboxylation at the C3 Position
-
The final step would involve the introduction of the carboxylic acid group at the 3-position, potentially via lithiation followed by quenching with carbon dioxide.
Expected Outcome: This method, while longer, could provide a more controlled and reproducible synthesis of the desired N2-benzylated product. Each step would require careful optimization to achieve good yields.
Logical Workflow for Synthesis Comparison
The following diagram illustrates the decision-making process and workflow for comparing the synthetic routes to this compound.
Caption: Comparative workflow for selecting an optimal synthesis route.
Signaling Pathways and Biological Relevance
While the specific biological activity of this compound is not well-characterized in public literature, the indazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of indazole-3-carboxylic acid have been investigated for a range of therapeutic applications, including as anti-inflammatory agents, kinase inhibitors, and modulators of cannabinoid receptors.
The N2-substitution pattern can significantly influence the pharmacological profile of indazole derivatives. Therefore, the reproducible synthesis of this compound is a valuable step towards exploring its potential role in modulating various signaling pathways implicated in disease. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
Safety Operating Guide
Proper Disposal of 2-Benzyl-2H-indazole-3-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Benzyl-2H-indazole-3-carboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
Immediate Safety and Handling Precautions
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[3] |
| Eye Protection | Safety goggles or glasses approved under government standards (e.g., NIOSH or EN 166).[3] |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
Always handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[4] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[4][5]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : Treat all this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads) as hazardous waste.[5][6]
-
Segregate Waste : Store the waste in a designated satellite accumulation area within the laboratory.[7] Ensure it is segregated from other incompatible wastes to prevent accidental reactions.[5]
Step 2: Containerization and Labeling
-
Select an Appropriate Container : Use a chemically compatible container, preferably plastic, that is in good condition with no leaks or cracks.[4][5] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[5]
-
Properly Label the Container : As soon as the first amount of waste is added, affix a "Hazardous Waste" label provided by your EHS department.[5][6] The label must include the following information in clear, legible English:
-
Full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4][5]
-
For mixtures, list all chemical components and their approximate percentages.[4]
-
Date of waste generation (the date the first waste was added to the container).[4]
-
Principal Investigator's name, department, and room number.[4]
Step 3: Waste Accumulation and Storage
-
Storage Location : Store the labeled hazardous waste container at or near the point of generation.[7]
-
Secondary Containment : It is best practice to store the waste container in secondary containment to catch any potential leaks.[5]
-
Accumulation Limits : Be aware of your institution's limits for hazardous waste accumulation. Typically, a maximum of 55 gallons of hazardous waste can be stored in a satellite accumulation area.[7]
Step 4: Arranging for Disposal
-
Complete a Waste Pickup Form : Fill out a hazardous waste disposal form as required by your EHS office. This form will require detailed information about the waste, including the full chemical name and quantity.[4]
-
Schedule a Pickup : Contact your institution's EHS department to schedule a pickup of the hazardous waste.[5][7] Do not transport hazardous waste yourself.[6]
Step 5: Empty Container Disposal
-
Triple Rinsing : An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[5][6]
-
Collect Rinsate : The rinsate from this process must be collected and disposed of as hazardous waste.[5][6]
-
Final Disposal : After triple-rinsing and allowing the container to air dry, deface the hazardous waste label and dispose of the container in the regular trash, unless your institutional policy dictates otherwise.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 2-Benzyl-2H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of 2-Benzyl-2H-indazole-3-carboxylic acid. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact. The following table summarizes the required PPE for handling this compound in both solid and solution forms.
| Body Part | Solid Form | Solution Form | Rationale |
| Hands | Nitrile or butyl rubber gloves.[5][6] | Nitrile or butyl rubber gloves.[5][6] | To prevent skin irritation from direct contact. |
| Eyes | Splash-proof chemical goggles.[2][6] | Splash-proof chemical goggles and a face shield.[6][7] | To protect against dust particles and splashes that can cause serious eye irritation. |
| Body | Laboratory coat.[6][7] | Chemical-resistant laboratory coat or apron.[6] | To protect skin and personal clothing from spills and contamination. |
| Respiratory | N95 respirator if dust is generated.[5] | Not generally required if handled in a fume hood. | To prevent inhalation of irritating dust particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. leelinework.com [leelinework.com]
- 6. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
